molecular formula C8H5BrN2O B2930271 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde CAS No. 372147-48-3

2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Cat. No.: B2930271
CAS No.: 372147-48-3
M. Wt: 225.045
InChI Key: CUDVOUIQFDYEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde (CAS 372147-48-3) is a valuable heterocyclic building block in organic synthesis and pharmaceutical chemistry . Its molecular formula is C₈H₅BrN₂O, with a molecular weight of 225.04 g/mol . This compound is characterized by its reactive bromo and aldehyde functional groups, which allow for easy functionalization via various cross-coupling and condensation reactions, enabling researchers to construct complex molecular architectures . The compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting central nervous system disorders and infectious diseases . Its high reactivity profile makes it an excellent precursor for the preparation of kinase inhibitors and antimicrobial agents . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in several marketed drugs and compounds under development . The presence of both bromine and aldehyde substituents on the core structure provides two distinct handles for sequential functionalization, making it a versatile synthon for exploring structure-activity relationships in drug discovery programs . This product is intended For Research Use Only. Not for personal or veterinary use .

Properties

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-11-3-1-2-6(5-12)8(11)10-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDVOUIQFDYEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, a key heterocyclic building block for researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The targeted compound, with its bromine and aldehyde functionalities, offers versatile handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutics.

This document will delve into a recommended two-step synthetic approach, starting from readily available precursors. The rationale behind the chosen pathway, detailed experimental considerations, and potential challenges will be discussed to provide a thorough understanding of the synthesis.

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Synthesis of the Key Intermediate: Preparation of 2-amino-3-pyridinecarboxaldehyde.

  • Cyclization and Bromination: Construction of the imidazo[1,2-a]pyridine ring system with concurrent introduction of the bromine atom at the 2-position.

This strategy is advantageous as it avoids potential regioselectivity issues that could arise from attempting to brominate the pre-formed imidazo[1,2-a]pyridine-8-carboxaldehyde, where electrophilic substitution often favors the 3-position.[3][4]

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway 2-Aminopyridine 2-Aminopyridine 2-(Pivaloylamino)pyridine 2-(Pivaloylamino)pyridine 2-Aminopyridine->2-(Pivaloylamino)pyridine Protection Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->2-(Pivaloylamino)pyridine N-Pivaloyl-2-amino-3-pyridinecarboxaldehyde N-Pivaloyl-2-amino- 3-pyridinecarboxaldehyde 2-(Pivaloylamino)pyridine->N-Pivaloyl-2-amino-3-pyridinecarboxaldehyde Directed ortho-metalation & Formylation t-BuLi_DMF 1. t-BuLi, THP 2. DMF t-BuLi_DMF->N-Pivaloyl-2-amino-3-pyridinecarboxaldehyde 2-Amino-3-pyridinecarboxaldehyde 2-Amino-3-pyridinecarboxaldehyde N-Pivaloyl-2-amino-3-pyridinecarboxaldehyde->2-Amino-3-pyridinecarboxaldehyde Deprotection Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->2-Amino-3-pyridinecarboxaldehyde Target_Molecule 2-Bromoimidazo[1,2-a]pyridine- 8-carboxaldehyde 2-Amino-3-pyridinecarboxaldehyde->Target_Molecule Cyclization Bromoacetaldehyde_derivative Bromoacetaldehyde derivative Bromoacetaldehyde_derivative->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Synthesis of 2-Amino-3-pyridinecarboxaldehyde

The crucial intermediate, 2-amino-3-pyridinecarboxaldehyde, serves as the foundation for constructing the target heterocyclic system.[5][6] An efficient and high-yielding synthesis of this intermediate has been reported, proceeding via a directed ortho-metalation strategy.[7][8]

Protection of the Amino Group

The first step involves the protection of the highly reactive 2-amino group of 2-aminopyridine. This is essential to prevent side reactions during the subsequent metalation and formylation steps. Pivaloyl chloride is an effective protecting group, forming a stable pivaloyl amide.

Experimental Protocol: Synthesis of 2-(pivaloylamino)pyridine

  • To a solution of 2-aminopyridine in a suitable aprotic solvent (e.g., methyl tert-butyl ether - MTBE), add triethylamine as a base.

  • Cool the mixture in an ice bath.

  • Slowly add pivaloyl chloride dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up involves washing with water and brine, followed by drying and concentration to yield the desired 2-(pivaloylamino)pyridine.

Reagent/SolventMolar Ratio (vs. 2-aminopyridine)Purpose
2-Aminopyridine1.0Starting Material
Pivaloyl Chloride~1.1Protecting Agent
Triethylamine~1.2Base
MTBE-Solvent
Directed ortho-Metalation and Formylation

With the amino group protected, the pyridine ring can be selectively functionalized at the 3-position through directed ortho-metalation. The pivaloylamino group directs the deprotonation to the adjacent C-3 position by a strong organolithium base, such as tert-butyllithium (t-BuLi). The resulting lithiated species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde group.[7]

Experimental Protocol: Synthesis of 2-Amino-3-pyridinecarboxaldehyde

  • Dissolve 2-(pivaloylamino)pyridine in a suitable solvent like tetrahydropyran (THP) or t-butylbenzene.[7]

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add tert-butyllithium (t-BuLi) and stir for a period to allow for complete metalation.

  • Add N,N-dimethylformamide (DMF) to the reaction mixture to introduce the formyl group.

  • Quench the reaction with a suitable aqueous solution.

  • The pivaloyl protecting group is then removed by acid hydrolysis (e.g., with 3N HCl) to yield 2-amino-3-pyridinecarboxaldehyde.[7]

  • Purification can be achieved through crystallization.

Reagent/SolventMolar Ratio (vs. 2-(pivaloylamino)pyridine)Purpose
2-(Pivaloylamino)pyridine1.0Substrate
tert-Butyllithium (t-BuLi)~2.3Metalating Agent
N,N-Dimethylformamide (DMF)ExcessFormylating Agent
Tetrahydropyran (THP)-Solvent
3N Hydrochloric Acid-Deprotection/Work-up

Rationale for Reagent Selection:

  • tert-Butyllithium (t-BuLi): A strong, non-nucleophilic base is required for efficient deprotonation of the pyridine ring.

  • Tetrahydropyran (THP): The use of THP as a solvent has been shown to improve yields and minimize the formation of byproducts compared to other solvents like THF.[7]

Part 2: Cyclization to Form this compound

The final step in the proposed synthesis is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a 2-aminopyridine derivative with a two-carbon electrophile, often an α-haloketone or α-haloaldehyde.[1][9][10] In this case, to introduce the bromine at the 2-position, a bromo-substituted C2-synthon is required.

Diagram of the Cyclization Workflow

Cyclization_Workflow Start Start Dissolve Dissolve 2-Amino-3-pyridinecarboxaldehyde in a suitable solvent (e.g., ethanol). Start->Dissolve Add_Reagent Add a bromoacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal followed by in situ hydrolysis). Dissolve->Add_Reagent Heat Heat the reaction mixture to reflux. Add_Reagent->Heat Monitor Monitor the reaction progress by TLC. Heat->Monitor Workup Perform aqueous work-up and extraction. Monitor->Workup Purify Purify the crude product by column chromatography. Workup->Purify Characterize Characterize the final product (NMR, MS, etc.). Purify->Characterize End End Characterize->End

Caption: General workflow for the cyclization step.

Experimental Considerations for Cyclization

While a specific protocol for the reaction of 2-amino-3-pyridinecarboxaldehyde with a bromo-C2-synthon to yield the target molecule is not explicitly detailed in the readily available literature, the general principles of imidazo[1,2-a]pyridine synthesis can be applied.

  • Choice of Brominating C2-Synthon: A suitable reagent would be a derivative of bromoacetaldehyde. Due to the instability of bromoacetaldehyde itself, its acetal, such as bromoacetaldehyde diethyl acetal, is a more practical choice. The acetal can be hydrolyzed in situ under acidic conditions to generate the reactive aldehyde.

  • Reaction Conditions: The condensation is typically carried out in a protic solvent like ethanol and may be heated to reflux to drive the reaction to completion.

  • Mechanism: The reaction is believed to proceed via initial nucleophilic attack of the endocyclic pyridine nitrogen onto the carbonyl carbon of the bromoacetaldehyde, followed by an intramolecular nucleophilic substitution of the bromide by the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Proposed Experimental Protocol

  • Dissolve 2-amino-3-pyridinecarboxaldehyde in ethanol.

  • Add bromoacetaldehyde diethyl acetal and a catalytic amount of a non-nucleophilic acid (e.g., p-toluenesulfonic acid) to facilitate acetal hydrolysis.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it.

  • Perform a standard aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.

Alternative Synthetic Strategy: Late-Stage Formylation

An alternative, though potentially less efficient, route would involve the formylation of a pre-synthesized 2-bromoimidazo[1,2-a]pyridine. This could be attempted using the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically generated from DMF and POCl₃) to formylate electron-rich aromatic and heteroaromatic compounds.[11][12][13][14] However, the regioselectivity of this reaction on the 2-bromoimidazo[1,2-a]pyridine scaffold would need to be carefully investigated, as formylation could potentially occur at other positions on the pyridine ring.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The recommended pathway, involving the initial synthesis of 2-amino-3-pyridinecarboxaldehyde followed by cyclization with a bromo-C2-synthon, offers a logical and likely successful approach. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of this valuable chemical intermediate, paving the way for its application in drug discovery and development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," this fused bicyclic system is a key component in a variety of pharmacologically active compounds. Its unique electronic and structural features allow for diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The strategic functionalization of this core structure is a pivotal aspect of drug discovery and development, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

This technical guide focuses on a specific, synthetically versatile derivative: 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde . The presence of both a bromo and a carboxaldehyde group on the imidazo[1,2-a]pyridine framework offers a dual handle for chemical modification, making it a valuable building block for the synthesis of complex molecules and compound libraries. The bromine atom can participate in various cross-coupling reactions, while the aldehyde group provides a reactive site for nucleophilic additions and condensations. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic and medicinal chemistry research.

Molecular Structure and Key Physicochemical Properties

The foundational physicochemical properties of this compound are summarized below. These parameters are critical for designing synthetic transformations, developing analytical methods, and predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 372147-48-3
Molecular Formula C₈H₅BrN₂O
Molecular Weight 225.04 g/mol
Physical Form Solid
Purity Typically ≥97%
Storage Store at -20°C, sealed and away from moisture.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the cyclization of a suitably substituted 2-aminopyridine with a brominated three-carbon aldehyde equivalent, followed by formylation. Alternatively, formylation of a pre-formed 2-bromoimidazo[1,2-a]pyridine could be achieved.

One potential synthetic strategy is the Vilsmeier-Haack reaction , a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.

Caption: Proposed synthesis of the target compound via the Vilsmeier-Haack reaction.

Experimental Protocol: A Hypothetical Vilsmeier-Haack Formylation

The following protocol is a generalized procedure based on known Vilsmeier-Haack reactions and should be adapted and optimized for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 2.0 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-bromoimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectral Characteristics (Predicted)

While specific experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of its structural fragments and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system and the aldehyde proton. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

  • Aldehyde Proton (-CHO): A singlet between 9.5 and 10.5 ppm.

  • Imidazo[1,2-a]pyridine Protons: A set of doublets and triplets between 7.0 and 8.5 ppm, corresponding to the protons on the pyridine and imidazole rings. The specific coupling patterns will depend on the substitution pattern.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton. Key predicted chemical shifts (δ) include:

  • Carbonyl Carbon (-CHO): A signal in the downfield region, typically between 185 and 195 ppm.

  • Aromatic Carbons: Signals for the carbons of the imidazo[1,2-a]pyridine rings will appear in the range of 110 to 150 ppm. The carbon attached to the bromine atom will be shifted to a higher field compared to the other carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight (225.04 g/mol ). A characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks) will be observed.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly valuable intermediate in organic synthesis.

Caption: Key synthetic transformations of this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations:

  • Nucleophilic Addition: It readily undergoes addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction with agents like sodium cyanoborohydride provides access to a wide range of substituted amines.

  • Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for carbon chain extension and the introduction of various substituents.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for functional group manipulation.

Reactions of the Bromo Group

The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis:

  • Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

  • Heck Coupling: Coupling with alkenes to form new C-C bonds, leading to the synthesis of substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing a direct route to substituted anilines and related compounds.

  • Sonogashira Coupling: Coupling with terminal alkynes to form C-C bonds, leading to the synthesis of alkynyl-substituted imidazo[1,2-a]pyridines.

Conclusion

This compound is a strategically important building block in medicinal and synthetic chemistry. Its dual functionality allows for a wide array of chemical transformations, making it an ideal starting material for the construction of diverse and complex molecular architectures. While detailed experimental data for this specific compound is not extensively documented in the public domain, this guide provides a comprehensive overview of its predicted physicochemical properties, plausible synthetic routes, and expected reactivity based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold. Further experimental investigation is warranted to fully characterize this promising compound and unlock its full potential in drug discovery and materials science.

An In-Depth Technical Guide to 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-cancer, anti-inflammatory, antiviral, and antibacterial agents.[2] The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of its biological activity and pharmacokinetic properties. This guide focuses on a specific, yet highly versatile derivative: 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde (CAS No. 372147-48-3).[3] The presence of a bromine atom at the 2-position and a carboxaldehyde group at the 8-position offers orthogonal reactivity, making it a valuable building block for the synthesis of diverse chemical libraries for drug discovery.

Core Compound Identification

This compound is a key intermediate for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 372147-48-3[3]
Molecular Formula C₈H₅BrN₂O[3]
Molecular Weight 225.04 g/mol [3]
Canonical SMILES C1=CN2C=C(N=C2C(=C1)C=O)Br[3]
InChIKey CUDVOUIQFDYEGF-UHFFFAOYSA-N[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Mechanism

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 2-amino-3-formylpyridine with a suitable C2-building block, followed by bromination, or by direct condensation with a brominated C2-synthon. A highly plausible route involves the condensation of 2-amino-3-formylpyridine with bromoacetaldehyde or a synthetic equivalent.

G A 2-Amino-3-formylpyridine C Condensation A->C B Bromoacetaldehyde B->C D Cyclization C->D Intramolecular SN2 E This compound D->E Aromatization

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup

    • To a solution of 2-amino-3-formylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add bromoacetaldehyde diethyl acetal (1.2 eq).

    • The use of the acetal form of bromoacetaldehyde is recommended to avoid self-polymerization of the aldehyde.

  • Step 2: Cyclization

    • Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • The initial condensation is followed by an intramolecular nucleophilic substitution of the bromide by the pyridine nitrogen, leading to the formation of the bicyclic ring system.

  • Step 3: Hydrolysis and Aromatization

    • Upon completion of the cyclization, add an aqueous acid solution (e.g., 1M HCl) and continue to heat for an additional 1-2 hours to hydrolyze the acetal and promote aromatization.

  • Step 4: Work-up and Purification

    • Cool the reaction mixture to room temperature and neutralize with a base such as sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and in silico modeling for drug design.

PropertyPredicted Value
LogP 1.9
Topological Polar Surface Area (TPSA) 34.37 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

Data obtained from chemical property prediction software.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9-10 ppm), and distinct aromatic protons on the pyridine and imidazole rings.

  • ¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (around 180-190 ppm), along with signals for the aromatic carbons, including the carbon bearing the bromine atom.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a bromine atom.

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile synthetic intermediate. The 2-bromo and 8-formyl groups can be selectively manipulated to generate a wide array of derivatives.

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) A->B At C2-Br C Nucleophilic Addition to Aldehyde A->C At C8-CHO D Reductive Amination A->D At C8-CHO E Wittig-type Reactions A->E At C8-CHO F Oxidation of Aldehyde A->F At C8-CHO G Diverse Functionalized Derivatives B->G C->G D->G E->G F->G

Caption: Reactivity profile of this compound.

  • Reactions at the 2-Bromo Position: The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of aryl, heteroaryl, alkyl, and other functionalities at this position, which is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

  • Reactions at the 8-Carboxaldehyde Position: The aldehyde group is a versatile handle for numerous chemical transformations. It can undergo nucleophilic addition, reductive amination to introduce diverse amine functionalities, Wittig-type reactions to form alkenes, and oxidation to the corresponding carboxylic acid.

Applications in Medicinal Chemistry and Drug Development

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[1] While specific biological activity data for this compound is not extensively reported, its potential as a key building block for bioactive molecules is significant.

Potential Therapeutic Areas:

  • Oncology: Many imidazo[1,2-a]pyridine derivatives have shown potent anti-cancer activity by targeting various kinases and other signaling pathways involved in cancer progression.[2]

  • Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antiviral agents.[2]

  • Neuroscience: Certain imidazo[1,2-a]pyridine-based compounds have shown activity as anxiolytics and hypnotics, targeting receptors in the central nervous system.[5]

Workflow for Library Synthesis in Drug Discovery:

G A This compound B Parallel Synthesis A->B C Cross-Coupling at C2 B->C D Reductive Amination at C8 B->D E Diverse Library of Functionalized Analogs C->E D->E F High-Throughput Screening E->F G Hit Identification and Lead Optimization F->G

Caption: Workflow for utilizing this compound in a drug discovery program.

Conclusion

This compound is a strategically important building block for the synthesis of novel and diverse libraries of compounds for drug discovery. Its orthogonal reactivity allows for systematic exploration of the chemical space around the privileged imidazo[1,2-a]pyridine scaffold. While specific literature on this particular isomer is sparse, its synthesis and reactivity can be confidently predicted based on the well-established chemistry of this heterocyclic system. This guide provides a comprehensive overview for researchers and scientists to leverage the potential of this versatile molecule in their drug development endeavors.

References

discovery and history of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Derivatives

Abstract

The imidazo[1,2-a]pyridine core is a paramount example of a "privileged scaffold" in medicinal chemistry. This bicyclic nitrogen-bridged heterocycle, first synthesized nearly a century ago, has evolved from a laboratory curiosity into the foundational structure for a multitude of clinically significant therapeutic agents. Its unique electronic and structural properties have made it a versatile template for drug design, leading to compounds with a vast spectrum of biological activities. This guide provides a comprehensive exploration of the historical journey of imidazo[1,2-a]pyridine derivatives, from their initial synthesis to the elucidation of their broad pharmacological potential and the subsequent evolution of sophisticated synthetic methodologies. We will examine the key breakthroughs, influential research, and the causal relationship between synthetic innovation and the expansion of their therapeutic applications, offering a deep-dive for researchers, scientists, and professionals in drug development.

The Genesis: A Serendipitous Discovery

The story of imidazo[1,2-a]pyridines begins in the early 20th century, a period of foundational exploration in heterocyclic chemistry. The first documented synthesis is credited to the Russian chemist Aleksei Chichibabin (Tschitschibabin) in 1925.

The Tschitschibabin Reaction: A Harsh Beginning

The pioneering method, now known as the Tschitschibabin reaction, involved the condensation of 2-aminopyridine with α-halocarbonyl compounds.[1] The initial experiments were conducted under strenuous conditions, typically reacting 2-aminopyridine with bromoacetaldehyde in a sealed tube at temperatures ranging from 150 to 200 °C.[1] While this approach successfully yielded the fused imidazo[1,2-a]pyridine ring system, the initial yields were modest and the conditions were far from practical for broad application.[1]

The fundamental mechanism involves two key steps:

  • N-Alkylation: The process begins with the nucleophilic attack of the endocyclic nitrogen atom of 2-aminopyridine on the electrophilic carbon of the α-haloketone, displacing the halide ion.

  • Intramolecular Cyclization & Dehydration: This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, which, after dehydration, forms the fused five-membered imidazole ring.

Caption: The classical Tschitschibabin synthesis of the imidazo[1,2-a]pyridine core.

The Synthetic Evolution: From Brute Force to Finesse

For decades, the harsh conditions of the original Tschitschibabin synthesis limited the scope and accessibility of imidazo[1,2-a]pyridine derivatives. The need for milder, more efficient, and versatile methods drove significant innovation, transforming the field and enabling the large-scale synthesis required for drug development.

Methodological Advancements

The evolution of synthetic strategies can be categorized into several key waves of innovation:

  • Catalyst-Free and Milder Conditions: Researchers later discovered that the reaction could proceed efficiently without a catalyst or solvent at significantly lower temperatures (e.g., 60 °C), a major step towards practicality and green chemistry.[1][2]

  • Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation marked a significant breakthrough, dramatically reducing reaction times from hours to minutes and often improving yields.[2][3] This technique frequently employs environmentally benign solvents like polyethylene glycol (PEG) and water.[3]

  • Multi-Component Reactions (MCRs): The development of one-pot, multi-component reactions represents a paradigm of efficiency. These reactions combine three or more starting materials in a single step to generate complex products. Notable examples include the copper-catalyzed coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, and the iodine-catalyzed condensation involving tert-butyl isocyanide.[1][4]

  • Transition Metal Catalysis: The use of transition metals, particularly copper and iron, has enabled novel reaction pathways, such as aerobic oxidative cyclizations.[5] These methods allow for the use of a wider variety of starting materials, including ketones and nitroolefins, further expanding the chemical space of accessible derivatives.[1][5]

Comparative Summary of Synthetic Methods
MethodKey ReagentsConditionsKey Advantages
Classical Tschitschibabin 2-Aminopyridine, α-HaloketoneHigh Temp (150-200°C), Sealed TubeFoundational discovery
Catalyst/Solvent-Free 2-Aminopyridine, α-HaloketoneModerate Temp (~60°C)Greener, simpler, improved safety
Microwave-Assisted 2-Aminopyridine, α-HaloketoneMicrowave, PEG/WaterRapid reaction times, high yields
Three-Component (Cu-cat) 2-Aminopyridine, Aldehyde, AlkyneCopper CatalystHigh atom economy, builds complexity quickly
Three-Component (I₂-cat) 2-Aminopyridine, Aldehyde, IsocyanideIodine CatalystMild conditions, operational simplicity
Aerobic Oxidative (Cu/Fe-cat) 2-Aminopyridine, Ketone/NitroolefinMetal Catalyst, Air (O₂)Broad substrate scope, avoids pre-functionalization

Unveiling the Biological Potential: A Scaffold of Immense Versatility

The true value of the imidazo[1,2-a]pyridine scaffold was realized as chemists began to explore its biological properties. Its rigid, planar structure, combined with its hydrogen bond accepting and donating capabilities, makes it an ideal framework for binding to a wide array of biological targets. This has led to its designation as a "privileged structure" in medicinal chemistry.[6][7]

The initial discoveries of biological activity were broad, but the identification of potent central nervous system (CNS) activity was a watershed moment. The development of Zolpidem (marketed as Ambien) as a non-benzodiazepine sedative-hypnotic agent in the 1980s catapulted the scaffold into the pharmaceutical spotlight. This commercial success spurred a massive wave of research, leading to the discovery of derivatives with an astonishingly diverse range of pharmacological effects.[8][9]

Biological_Activities center_node Imidazo[1,2-a]pyridine Core act1 Anticancer center_node->act1 act2 Sedative / Hypnotic (e.g., Zolpidem) center_node->act2 act3 Antiulcer (e.g., Soraprazan) center_node->act3 act4 Antitubercular center_node->act4 act5 Anti-inflammatory center_node->act5 act6 Antiviral center_node->act6 act7 Cardiotonic (e.g., Olprinone) center_node->act7 act8 Antifungal center_node->act8

Caption: The diverse pharmacological activities stemming from the imidazo[1,2-a]pyridine scaffold.

Marketed drugs and notable clinical candidates that validate the scaffold's importance include:

  • Zolpidem: A widely prescribed sedative for insomnia.[8]

  • Alpidem: An anxiolytic agent.[9]

  • Olprinone: Used in the treatment of acute heart failure.[8]

  • Soraprazan: An anti-ulcer drug candidate.[8]

The Modern Era: Precision Targeting and Future Horizons

The contemporary story of imidazo[1,2-a]pyridines is one of rational drug design and precision targeting. Research has shifted from broad screening to designing derivatives that modulate specific enzymes and receptors implicated in disease.

Application in Targeted Therapy
  • Kinase Inhibition: The scaffold has proven to be a highly effective template for designing kinase inhibitors for cancer therapy. Derivatives have shown potent and selective inhibition of key oncogenic kinases such as c-Met, PDGFR, and IGF-1R.[10][11][12]

  • Targeted Covalent Inhibitors (TCIs): In a cutting-edge application, the imidazo[1,2-a]pyridine backbone is being used to develop TCIs. These molecules form a permanent covalent bond with their target protein, offering enhanced potency and duration of action. Recent work has produced promising covalent inhibitors for the notoriously difficult-to-drug KRAS G12C oncoprotein.[13][14]

  • Inhibitors of Mycobacterial ATP Synthesis: In the fight against tuberculosis, derivatives have been discovered that potently inhibit the ATP synthase enzyme in Mycobacterium tuberculosis, effectively starving the bacterium of energy.[15] This validated a novel target for anti-TB drug development.

Experimental Protocol: A Modern Three-Component Synthesis

The following protocol details a representative modern, one-pot synthesis, specifically an iodine-catalyzed three-component condensation, which highlights the efficiency and mild conditions of current methodologies.[4]

Objective: To synthesize a 3-substituted imidazo[1,2-a]pyridine derivative.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (I₂) (10 mol%)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and iodine (10 mol%).

  • Add 5 mL of dichloromethane (DCM) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine derivative.

Causality: This method is superior to classical approaches because the iodine acts as a mild Lewis acid catalyst, activating the in-situ formed imine for nucleophilic attack by the isocyanide.[4] The entire cascade occurs in one pot at room temperature, maximizing efficiency and minimizing waste.

Conclusion and Future Outlook

The journey of imidazo[1,2-a]pyridine derivatives is a compelling narrative of chemical innovation driving biological discovery. From the high-temperature, brute-force synthesis of Tschitschibabin to the elegant, atom-economical multi-component reactions of today, the evolution of synthetic chemistry has been the key that unlocked the vast therapeutic potential of this scaffold. Initially recognized for its CNS effects, the scaffold is now a cornerstone in the development of targeted therapies for cancer, infectious diseases, and beyond.

The future of imidazo[1,2-a]pyridines remains bright. Ongoing research will likely focus on developing even more sophisticated and sustainable synthetic routes, exploring new biological targets, and applying the scaffold in novel therapeutic modalities and materials science. The rich history and proven success of this remarkable heterocycle ensure that it will continue to be a source of inspiration and a foundation for new medicines for the foreseeable future.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in a variety of therapeutic agents. This document outlines the theoretical and practical aspects of analyzing this specific derivative using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By detailing the predicted spectral data and the underlying principles of interpretation, this guide serves as a valuable resource for researchers engaged in the synthesis, purification, and characterization of this and related molecules.

Introduction: The Significance of this compound

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anti-cancer, anti-inflammatory, antiviral, and antibacterial agents.

This compound is a key intermediate in the synthesis of more complex molecules. The presence of a bromine atom at the 2-position and a carboxaldehyde group at the 8-position provides two distinct and reactive handles for further chemical modifications. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce diverse substituents. The aldehyde functionality is a versatile precursor for the synthesis of amines, alcohols, carboxylic acids, and other functional groups. A thorough understanding of its spectroscopic properties is paramount for confirming its identity and purity, which is a critical step in any synthetic and drug development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core and the aldehyde proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the bromine atom, and the carboxaldehyde group.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3~8.0 - 8.2s-Singlet due to the absence of adjacent protons. The bromine at C-2 will have a minor deshielding effect.
H-5~7.8 - 8.0d~7.0Doublet due to coupling with H-6. Deshielded by the adjacent nitrogen atom.
H-6~7.0 - 7.2t~7.0Triplet due to coupling with H-5 and H-7.
H-7~7.5 - 7.7d~7.0Doublet due to coupling with H-6. Deshielded by the carboxaldehyde group at C-8.
-CHO~9.9 - 10.1s-Singlet, characteristic of an aldehyde proton, significantly deshielded by the carbonyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-2~115 - 120Attached to a bromine atom, which has a moderate shielding effect compared to other halogens.
C-3~125 - 130Aromatic CH carbon.
C-5~120 - 125Aromatic CH carbon.
C-6~115 - 120Aromatic CH carbon.
C-7~130 - 135Aromatic CH carbon, deshielded by the adjacent carboxaldehyde group.
C-8~140 - 145Aromatic carbon attached to the electron-withdrawing carboxaldehyde group.
C-8a~145 - 150Bridgehead carbon, deshielded by the two nitrogen atoms.
-CHO~185 - 190Carbonyl carbon of the aldehyde, highly deshielded.
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.[1][2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 0-200 ppm.

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. For this compound, the key absorptions will be from the aromatic system and the carboxaldehyde group.

Predicted IR Spectrum
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
Aromatic C-H3000 - 3100Medium to WeakStretch
Aldehyde C-H2720 - 2820Weak (two bands)Stretch
Carbonyl (C=O)1680 - 1700StrongStretch
Aromatic C=C1450 - 1600Medium to StrongStretch
C-N1300 - 1350MediumStretch
C-Br500 - 600Medium to StrongStretch
Experimental Protocol for IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring IR spectra of solid samples.

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to the sample using the built-in press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, which should produce a prominent molecular ion peak.

Predicted Mass Spectrum (ESI+)
  • Molecular Formula: C₈H₅BrN₂O

  • Molecular Weight: 225.04 g/mol

  • Expected Molecular Ion Peak ([M+H]⁺): m/z 225.9658 and 227.9637 (due to the isotopic distribution of Bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio).

  • Other Possible Adducts: [M+Na]⁺ (m/z 247.9477 and 249.9456).

Fragmentation Pattern:

Under higher energy conditions (e.g., in-source fragmentation or tandem MS), characteristic fragmentation patterns can be observed. Aromatic heterocyclic compounds are generally stable, but some fragmentation can be expected.

  • Loss of CO (28 Da): A common fragmentation pathway for aromatic aldehydes, leading to a fragment ion at m/z 197.9868 and 199.9847.

  • Loss of Br (79/81 Da): Cleavage of the C-Br bond would result in a fragment at m/z 145.0451.

Experimental Protocol for ESI-MS Data Acquisition

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid, such as formic acid (0.1%), can be added to the solvent to promote protonation in positive ion mode.

Instrumental Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas (N₂): Flow rate of 1-2 L/min.

  • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

  • Mass Range: m/z 50-500.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and validated characterization of the molecule.

Caption: Integrated workflow for structural elucidation.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound, along with standardized protocols for data acquisition. The presented data and interpretations are based on established principles of spectroscopy and comparative analysis with related compounds. For any researcher working with this molecule, this guide serves as a foundational document for its unambiguous characterization, ensuring the integrity of subsequent synthetic transformations and biological evaluations.

References

Unlocking the Therapeutic Promise of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is a paramount objective. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," a recurring motif in a multitude of clinically significant agents and investigational drugs.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with a diverse array of biological targets. This guide delves into the untapped potential of a specific, yet under-explored derivative: 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde . While direct biological data for this exact molecule is sparse, a comprehensive analysis of its structural components, grounded in established structure-activity relationships (SAR) for the broader imidazo[1,2-a]pyridine class, allows for a well-reasoned projection of its potential therapeutic applications and a strategic roadmap for its investigation.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a deep technical dive into the core chemistry of the scaffold, a predictive analysis of its biological potential, detailed experimental protocols for its evaluation, and a forward-looking perspective on its place in contemporary therapeutic development.

The Imidazo[1,2-a]pyridine Core: A Foundation of Versatile Bioactivity

The imidazo[1,2-a]pyridine ring system is a cornerstone of numerous therapeutic agents, a testament to its favorable physicochemical properties and biological promiscuity.[2] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) underscore the scaffold's ability to modulate central nervous system (CNS) targets and other physiological pathways.[3][4]

The broad spectrum of biological activities reported for this class is remarkable, encompassing:

  • Anticancer Activity: Derivatives have been shown to inhibit various kinases (CDK, VEGFR, PI3K, EGFR), interfere with microtubule dynamics, and induce apoptosis in a range of cancer cell lines.[5][6]

  • Antimicrobial and Antiviral Properties: The scaffold is a validated starting point for the development of potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains.[7] Additionally, antiviral activity, for instance against the Hepatitis C virus, has been documented.[2]

  • Central Nervous System Modulation: Beyond the well-known GABAA receptor agonism, derivatives have been investigated as ligands for detecting beta-amyloid plaques in Alzheimer's disease and as inhibitors of excitatory amino acid transporters.[8][9]

  • Anti-inflammatory Effects: Inhibition of key inflammatory mediators such as COX-2 has been reported, suggesting potential applications in inflammatory disorders.[10]

This inherent versatility makes any novel derivative, such as this compound, a compelling candidate for broad biological screening.

Deconstructing the Target Molecule: A Structure-Activity Relationship (SAR) Analysis

The specific substitution pattern of this compound provides distinct chemical handles that are predicted to significantly influence its biological activity and synthetic utility.

The 2-Bromo Substituent: A Locus of Reactivity and Potency

The bromine atom at the 2-position is a critical feature. In medicinal chemistry, halogenation is a common strategy to modulate potency and pharmacokinetic properties. Specifically, a bromine substituent can:

  • Serve as a Synthetic Handle: It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse chemical moieties to explore the SAR at this position. This synthetic tractability is a major asset in a lead optimization campaign.

  • Modulate Lipophilicity: The introduction of bromine increases the molecule's lipophilicity, which can enhance membrane permeability and influence its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Form Halogen Bonds: Bromine can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This can contribute to enhanced binding affinity and selectivity for a specific target.

The 8-Carboxaldehyde Moiety: A Reactive Center for Covalent and Non-Covalent Interactions

The aldehyde group at the 8-position is a key reactive center. Its presence suggests several avenues for biological interaction and further chemical modification:

  • Potential for Covalent Inhibition: Aldehydes can form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in the active site of enzymes. This can lead to potent and prolonged inhibition.

  • Hydrogen Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor, which can anchor the molecule within a protein's binding pocket.

  • Derivatization to Broaden Chemical Space: The aldehyde is a versatile functional group that can be readily converted into a wide range of other functionalities, including imines (via Schiff base formation), oximes, hydrazones, and alcohols (via reduction). This allows for the rapid generation of a library of analogues to probe SAR. For example, the conversion to thiosemicarbazones is a known strategy for developing potent antiviral and antineoplastic agents.[11]

  • Targeting Aldehyde Dehydrogenases (ALDHs): The imidazo[1,2-a]pyridine scaffold has been identified in inhibitors of ALDHs, enzymes that are overexpressed in certain cancer stem cells.[6] The presence of an aldehyde on this scaffold makes it an intriguing candidate for investigation against this enzyme family.

Based on this analysis, the 2-bromo and 8-carboxaldehyde groups endow the molecule with a dual character: the bromine provides a site for diversification, while the aldehyde offers a reactive center for direct biological interaction or further derivatization.

Predicted Biological Targets and Therapeutic Hypotheses

Based on the extensive literature for the parent scaffold and the functional group analysis, we can formulate several hypotheses regarding the potential biological activity of this compound.

Hypothesis 1: Anticancer Agent via Kinase Inhibition or Covalent Modification

The prevalence of imidazo[1,2-a]pyridines as kinase inhibitors suggests that the target molecule could bind to the ATP-binding site of various oncogenic kinases.[5] The aldehyde at the 8-position could potentially form a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition, a strategy of growing interest in cancer therapy.

Hypothesis 2: Antimycobacterial Agent

Substitution at the 8-position of the imidazo[1,2-a]pyridine core has been linked to potent antimycobacterial activity.[7] The target molecule could inhibit key enzymes in Mycobacterium tuberculosis, and the aldehyde could serve as a precursor for more complex side chains that enhance potency.

Hypothesis 3: Modulator of CNS Targets

Given the history of this scaffold in neuroscience, the molecule warrants screening against CNS targets. The bromo-substituent is present in derivatives with high affinity for beta-amyloid plaques, suggesting a potential role in neurodegenerative disease diagnostics or therapeutics.[8][12]

The logical relationships for these hypotheses are visualized in the diagram below.

G cluster_molecule This compound cluster_properties Chemical Properties & SAR cluster_targets Potential Biological Targets cluster_applications Hypothesized Therapeutic Applications Core Imidazo[1,2-a]pyridine Scaffold Sub1 2-Bromo Group Handle Synthetic Handle (Cross-Coupling) Sub1->Handle acts as Sub2 8-Carboxaldehyde Group Reactive Reactive Moiety (Covalent Bonding, H-Bonding) Sub2->Reactive is a Privileged Privileged Scaffold (Broad Bioactivity) Kinases Oncogenic Kinases (e.g., EGFR, CDK) Privileged->Kinases TB_Enzymes M. tuberculosis Enzymes Privileged->TB_Enzymes CNS_Targets CNS Receptors/Plaques (e.g., Aβ, EAAT3) Privileged->CNS_Targets Reactive->Kinases enables covalent inhibition ALDH Aldehyde Dehydrogenase Reactive->ALDH may target Anticancer Anticancer Therapy Kinases->Anticancer Anti_TB Antituberculosis Therapy TB_Enzymes->Anti_TB Neuro CNS Disorders / Imaging CNS_Targets->Neuro ALDH->Anticancer

Caption: Predicted activity workflow for the target molecule.

Synthetic Strategy and Experimental Workflows

A robust and flexible synthetic route is crucial for producing the target molecule and its analogues for biological testing.

Proposed Synthesis Route

The synthesis of imidazo[1,2-a]pyridines is well-established, with the most common method being the condensation of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction).[13] A plausible route to the target molecule is outlined below.

G Start 2-amino-3-bromopyridine Step1 Protection of Amino Group Start->Step1 Protected Protected 2-amino-3-bromopyridine Step1->Protected Step2 Formylation at C6 (ortho-lithiation) Protected->Step2 Formylated Protected 2-amino-3-bromo- pyridine-6-carboxaldehyde Step2->Formylated Step3 Deprotection Formylated->Step3 Precursor 2-amino-3-bromopyridine- 6-carboxaldehyde Step3->Precursor Step4 Cyclocondensation (Tschitschibabin Reaction) Precursor->Step4 Reagent α-halo-acetaldehyde derivative Reagent->Step4 Final 2-Bromoimidazo[1,2-a]pyridine -8-carboxaldehyde Step4->Final

Caption: A potential synthetic pathway to the target compound.

Protocol for Cyclocondensation (Step 4):

  • To a solution of the 2-amino-3-bromopyridine-6-carboxaldehyde precursor (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the α-halo-acetaldehyde derivative (1.1 eq).

  • Heat the reaction mixture at reflux (typically 80-120 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the mixture with a mild base, such as saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Tiered Biological Screening Workflow

A systematic approach to evaluating the biological activity is recommended, starting with broad-based cellular assays and progressing to more specific mechanistic studies.

Table 1: Proposed Tiered Screening Cascade

TierAssay TypeObjectiveExperimental Details
1 Primary Cellular Screening Assess broad cytotoxic and antimicrobial activityAnticancer: MTT/MTS assay against a panel of cancer cell lines (e.g., NCI-60). Antimicrobial: Minimum Inhibitory Concentration (MIC) determination against M. tuberculosis H37Rv and other relevant bacterial/fungal strains.
2 Target-Based Assays Identify specific molecular targets based on Tier 1 hitsKinase Panel: Profiling against a panel of recombinant human kinases. ALDH Inhibition: Assay using recombinant ALDH1A3 enzyme. Aβ Binding: In vitro binding assay using synthetic Aβ aggregates.[12]
3 Mechanism of Action (MoA) Studies Elucidate the cellular mechanism of actionCell Cycle Analysis: Flow cytometry to determine effects on cell cycle progression. Apoptosis Assays: Annexin V/PI staining, caspase activation assays. Western Blotting: To probe key signaling pathways (e.g., MAPK, PI3K/Akt).
4 In Vivo Efficacy Evaluate therapeutic potential in an animal modelXenograft Model: For anticancer activity, using mice bearing tumors derived from a sensitive cell line. Infection Model: For antimicrobial activity, using an appropriate animal model of infection.

This tiered approach ensures that resources are focused on the most promising activities, with each stage providing a go/no-go decision point for further development.

Future Directions and Conclusion

This compound represents a molecule at the intersection of a privileged scaffold and strategically placed reactive functional groups. While its biological profile is yet to be experimentally defined, the analysis presented in this guide provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology and infectious diseases.

The key to unlocking its potential lies in a systematic and hypothesis-driven experimental approach. The synthetic tractability of the scaffold allows for the rapid generation of analogues, enabling a comprehensive exploration of the structure-activity landscape. The dual functionality of the bromo and aldehyde groups offers a rich platform for creating next-generation compounds with enhanced potency, selectivity, and drug-like properties.

This guide serves as a foundational document to catalyze further research into this promising, yet unexplored, area of medicinal chemistry. The insights and protocols provided herein are designed to empower researchers to efficiently navigate the initial stages of discovery and to accelerate the potential translation of this scaffold into novel therapeutics.

References

The Strategic Chemistry of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system, present in marketed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, offers a unique combination of structural rigidity, synthetic tractability, and a rich three-dimensional pharmacophore space.[3] Its ability to engage in a wide array of biological interactions has led to the development of potent inhibitors for various therapeutic targets, including kinases and microbial enzymes.[2][4][5]

This technical guide focuses on a particularly versatile derivative: 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde . The strategic placement of the bromo and carboxaldehyde functionalities at the 2- and 8-positions, respectively, transforms this molecule into a powerful and adaptable building block for the synthesis of diverse chemical libraries. The bromine atom serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[6][7] Concurrently, the aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, allowing for the introduction of a wide range of substituents.[8]

This document will provide an in-depth exploration of the synthesis of this core, detailed protocols for the generation of its analogs, and an analysis of the structure-activity relationships (SAR) that guide the design of potent and selective therapeutic agents. We will delve into its applications as an inhibitor of key oncological and infectious disease targets, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage this high-potential scaffold.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. While a specific protocol for this compound is not explicitly detailed in the reviewed literature, a reliable synthetic route can be extrapolated from established procedures for its isomers and related analogs.[9][10] The logical starting materials would be 2-amino-3-bromopyridine and a suitable three-carbon α,β-dicarbonyl equivalent. A plausible and efficient approach involves the reaction of 2-amino-3-bromopyridine with 2-bromomalonaldehyde.

Proposed Synthetic Protocol:

Reaction: Condensation of 2-Amino-3-bromopyridine with 2-Bromomalonaldehyde

  • To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of ethanol and water (v/v 1:1), add 2-bromomalonaldehyde (1.2-1.5 eq).

    • Rationale: Acetonitrile is a common solvent for this type of condensation. An ethanol/water mixture can also be effective and offers a "greener" alternative. Using a slight excess of the malonaldehyde derivative can help drive the reaction to completion.[9]

  • The reaction mixture can be heated to reflux for 2-4 hours or subjected to microwave irradiation (e.g., 110 °C for 10-20 minutes) to facilitate the cyclization.

    • Rationale: Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating.[9]

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If an acidic workup is required, the mixture can be quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed during the reaction.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether or hexane to afford the desired this compound.

This protocol is based on similar syntheses of bromo-substituted imidazo[1,2-a]pyridine carbaldehydes, which report yields typically in the range of 50-80%.[9]

II. Generation of Analogs: Leveraging Orthogonal Reactivity

The true synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled diversification of the core scaffold.

A. Modification at the 2-Position via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids or esters.[11]

Suzuki_Miyaura_Workflow Core 2-Bromoimidazo[1,2-a]pyridine- 8-carboxaldehyde Reaction Suzuki-Miyaura Coupling Core->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Cs2CO3, K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/H2O, DMF) Solvent->Reaction Product 2-Aryl-imidazo[1,2-a]pyridine- 8-carboxaldehyde Analog Reaction->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

  • To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as cesium carbonate (2.0-3.0 eq).

    • Rationale: The choice of catalyst, ligand, and base can be critical and may require optimization for challenging substrates. Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling.[12] Cesium carbonate is a strong base often used to facilitate the transmetalation step.[13]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1) or DMF.

    • Rationale: Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

  • Heat the reaction mixture at a temperature ranging from 80 to 130 °C, either conventionally or with microwave irradiation, until the starting material is consumed (monitored by TLC or LC-MS). [12]

  • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the 2-aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde analog.

Analog Type Aryl Boronic Acid Example Typical Yield (%) Reference
PhenylPhenylboronic acid75-90[12]
Substituted Phenyl4-Methoxyphenylboronic acid70-85[12]
HeteroarylPyridine-3-boronic acid60-80[14]
B. Modification at the 8-Position via Reductive Amination

The aldehyde at the 8-position is a versatile functional group for introducing nitrogen-containing substituents through reductive amination. This two-step, one-pot process involves the formation of an imine intermediate with a primary or secondary amine, followed by its reduction to the corresponding amine.[8]

Reductive_Amination_Workflow Core Imidazo[1,2-a]pyridine- 8-carboxaldehyde (Parent or 2-Aryl Analog) Reaction Reductive Amination Core->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Reaction Solvent Solvent (e.g., DCE, MeOH) Solvent->Reaction Product 8-(Aminomethyl)-imidazo[1,2-a] pyridine Analog Reaction->Product

Caption: Workflow for Reductive Amination.

  • Dissolve the 2-substituted-imidazo[1,2-a]pyridine-8-carboxaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise.

    • Rationale: NaBH(OAc)₃ is a preferred reagent as it is selective for the reduction of imines and protonated aldehydes/ketones and is less sensitive to moisture than other hydrides.[15] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[8]

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the final 8-(aminomethyl) analog.

Amine Product Type Typical Yield (%) Reference
BenzylamineSecondary Amine80-95[15]
MorpholineTertiary Amine75-90[15]
AnilineSecondary Amine70-85[15]

III. Applications in Drug Discovery: Targeting Key Biological Pathways

Analogs derived from the this compound core have demonstrated significant activity against several high-value therapeutic targets.

A. Inhibition of c-Met Kinase in Oncology

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in tumor growth, invasion, and metastasis.[16] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors.[2]

Structure-activity relationship (SAR) studies have revealed that substitution at the 2-position of the imidazo[1,2-a]pyridine core with aryl or heteroaryl groups is crucial for potent c-Met inhibition.[2] The aldehyde at the 8-position can be elaborated into various side chains that can interact with the solvent-exposed region of the ATP-binding pocket, further enhancing potency and selectivity.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS activates PI3K PI3K cMet->PI3K activates STAT3 STAT3 cMet->STAT3 activates HGF HGF HGF->cMet binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->cMet inhibits (ATP-competitive)

Caption: Simplified c-Met Signaling Pathway and Inhibition.

Compound ID 2-Position Substituent 8-Position Modification c-Met IC₅₀ (nM) Reference
22e PhenylN/A (different substitution pattern)3.9[2]
Volitinib N/A (different core)1-(Imidazo[1,2-a]pyridin-6-yl)ethyl6.0[17]
Compound 31 Phenyl3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)12.8[16]

Note: The table includes representative c-Met inhibitors with the imidazo[1,2-a]pyridine scaffold to illustrate the potency of this class, though they are not direct analogs of the title compound.

B. Nek2 Kinase Inhibition in Cancer Therapy

NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a critical role in centrosome separation and mitotic progression.[4] Its overexpression is linked to chromosomal instability and is a feature of many cancers. Imidazo[1,2-a]pyridines have been developed as highly potent and selective Nek2 inhibitors.[1]

SAR studies on this class of inhibitors have shown that specific substitutions on the 2-phenyl ring and modifications at other positions of the imidazo[1,2-a]pyridine core can lead to low nanomolar potency.[1]

Compound ID Key Structural Features Nek2 IC₅₀ (nM) Reference
MBM-17 (42c) 2-(substituted phenyl)imidazo[1,2-a]pyridine3.0[1]
MBM-55 (42g) 2-(substituted phenyl)imidazo[1,2-a]pyridine1.0[1]
28e 2-(substituted phenyl)imidazo[1,2-a]pyridine38 (Cell proliferation IC₅₀)[4]
C. Anti-Tuberculosis Activity via QcrB Inhibition

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of novel anti-tubercular agents with new mechanisms of action. Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the QcrB subunit of the ubiquinol cytochrome c reductase, a key component of the electron transport chain.[5][18]

The this compound scaffold is an ideal starting point for developing QcrB inhibitors. The aldehyde can be converted to a carboxamide, a key pharmacophoric feature, and the 2-bromo position can be used to introduce lipophilic groups that enhance potency.[19]

Compound Series Target MIC Range (µM) Reference
Imidazo[1,2-a]pyridines (IPs)QcrB0.03 - 5.0[5][18]
Imidazo[1,2-a]pyridine Amides (IPAs)QcrB≤0.006[19]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrB0.069 - 0.174[19]

IV. Conclusion and Future Perspectives

This compound is a strategically designed chemical scaffold that offers significant advantages for drug discovery and development. Its orthogonal functional groups provide a robust platform for the synthesis of diverse and complex molecular architectures. The demonstrated biological activity of its derivatives against critical targets in oncology and infectious diseases underscores the immense potential of this core.

Future research should focus on the continued exploration of the chemical space accessible from this versatile building block. The development of novel cross-coupling and condensation methodologies will further expand the range of achievable analogs. Furthermore, detailed pharmacokinetic and pharmacodynamic profiling of lead compounds derived from this scaffold will be essential to translate their in vitro potency into in vivo efficacy and, ultimately, into novel therapeutic agents. The self-validating nature of the synthetic protocols and the clear structure-activity relationships that are emerging for this class of compounds provide a solid foundation for these future endeavors.

References

theoretical studies on 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Analysis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential.[1][2] This guide provides a comprehensive theoretical framework for the study of a specific, highly functionalized derivative, this compound (CAS No: 372147-48-3).[3] While direct, extensive experimental literature on this exact molecule is limited, this document establishes a robust protocol for its computational analysis by synthesizing methodologies from studies on closely related analogs. We will delve into the application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the molecule. Furthermore, this guide outlines how these theoretical insights serve as a predictive foundation for applications in drug development, such as molecular docking, providing researchers with a validated workflow for exploring its therapeutic potential.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The fusion of imidazole and pyridine rings creates the imidazo[1,2-a]pyridine bicyclic system, a nitrogen-bridged heterocycle of significant interest.[4] This scaffold is considered "privileged" because its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][5][6] The specific derivative, this compound, is of particular synthetic value. The bromine atom at the C2 position and the carboxaldehyde group at the C8 position serve as versatile chemical handles for further molecular elaboration, enabling the construction of diverse chemical libraries for drug discovery.[7][8]

This guide focuses on building a theoretical understanding of this molecule, which is paramount for predicting its behavior and rationally designing new, more potent therapeutic agents.

Grounding Theory in Reality: Synthesis and Experimental Validation

Before delving into computational models, it is crucial to acknowledge the experimental data that serves as the ultimate benchmark for validation. A robust theoretical study must be able to reproduce and explain empirical observations.

Representative Synthesis Protocol

The synthesis of imidazo[1,2-a]pyridine derivatives is well-established, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. While a specific procedure for the 8-carboxaldehyde derivative is not detailed in the provided results, a general, analogous microwave-assisted protocol can be outlined. The causality for using microwave irradiation lies in its efficiency, often leading to shorter reaction times and higher yields compared to conventional heating.[7][9]

Protocol: Microwave-Assisted Synthesis of a Bromoimidazo[1,2-a]pyridine-carboxaldehyde Analog

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the appropriately substituted 2-aminopyridine (1.0 eq) and a brominated α-halocarbonyl reagent (e.g., 2-bromomalonaldehyde, 1.2-1.5 eq).[9]

  • Solvent and Conditions: Suspend the mixture in a suitable solvent such as acetonitrile or an ethanol/water mixture.[7][9] Purge the vessel with an inert gas (e.g., argon).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 110 °C) for a short duration (e.g., 10-20 minutes).[7][9]

  • Workup: After cooling, quench the reaction with a mild base like saturated sodium bicarbonate or triethylamine to neutralize the acid formed.[7][9]

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[9] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the final compound.[7][9]

Spectroscopic Characterization

The primary methods for structural elucidation and, critically, for validating computational results are NMR, FT-IR, and UV-Vis spectroscopy.[10][11]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the molecular skeleton.[4] Calculated NMR chemical shifts from theoretical models can be directly compared to experimental spectra.[12]

  • FT-IR Spectroscopy: Identifies the functional groups present in the molecule by their characteristic vibrational frequencies (e.g., C=O stretch of the aldehyde, C=N, C=C stretches of the aromatic rings).[4][13] DFT calculations can predict these vibrational modes with high accuracy.

  • UV-Vis Spectroscopy: Probes the electronic transitions within the molecule.[14] The absorption maxima (λ_max) observed experimentally correspond to electronic excitations, which can be modeled using Time-Dependent DFT (TD-DFT).[12][15]

The Theoretical Lens: Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for systems of this size because it offers the best compromise between computational cost and accuracy, providing reliable results for molecular geometries, electronic properties, and vibrational frequencies.[16]

Rationale for Method Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and well-validated methods for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties compared to pure DFT functionals.[17][18]

  • Basis Set: 6-311++G(d,p): This is a flexible, split-valence basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing systems with potential charge separation or lone pairs. The "(d,p)" denotes the addition of polarization functions, which allow for non-spherical electron density distribution and are essential for describing bonding accurately.[4][17]

Computational Workflow

The following diagram illustrates a standard workflow for the theoretical analysis of this compound using DFT.

DFT_Workflow cluster_input Input Phase cluster_computation DFT Calculation (Gaussian) cluster_analysis Analysis & Validation mol_structure Initial 3D Structure (e.g., from ChemDraw) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial guess freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc Optimized Geometry docking Molecular Docking (Input for Drug Design) geom_opt->docking spec_calc Spectroscopic Properties (NMR, IR, TD-DFT for UV-Vis) freq_calc->spec_calc Validated Structure orbital_calc Electronic Properties (HOMO, LUMO, MEP) freq_calc->orbital_calc validation Compare with Experimental Data spec_calc->validation Theoretical Spectra reactivity Analyze Reactivity (HOMO-LUMO Gap, MEP) orbital_calc->reactivity

Caption: A standard workflow for DFT-based molecular analysis.

Deep Dive: Analysis of Molecular Properties

Optimized Molecular Geometry

The first step in any DFT study is to find the molecule's lowest energy conformation. The resulting optimized geometry provides theoretical bond lengths and angles. To validate the computational model, these values should be compared with experimental data from single-crystal X-ray diffraction of similar compounds. Good agreement (e.g., a low root-mean-square deviation) between theoretical and experimental structures builds confidence in the chosen level of theory.[5][17][19]

ParameterTheoretical Value (Å/°) (B3LYP/6-311++G(d,p))Experimental Value (Å/°) (Analog*)
C2-Br Bond LengthValue to be calculated~1.88[17]
C8-C(aldehyde)Value to be calculatedValue from similar structures
C=O Bond LengthValue to be calculated~1.21[20]
N1=C9 Bond LengthValue to be calculated~1.38[17]
Dihedral AngleValue to be calculatedValue from similar structures
Note: Experimental values are drawn from published crystal structures of closely related bromo- and carboxaldehyde-substituted imidazo[1,2-a]pyridines.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[21]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small energy gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[18] This gap also corresponds to the electronic transitions observed in UV-Vis spectroscopy.[22]

HOMO_LUMO cluster_energy Energy LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO Excitation gap HOMO->gap gap->LUMO gap_label ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Analysis of the HOMO and LUMO electron density distributions reveals which parts of the molecule are involved in these frontier orbitals. For instance, the HOMO is often located on the electron-rich imidazo[1,2-a]pyridine ring system, while the LUMO may have significant contributions from the electron-withdrawing carboxaldehyde group.[17]

Quantum DescriptorCalculated Value (eV)Significance
E_HOMOValue to be calculatedIonization Potential
E_LUMOValue to be calculatedElectron Affinity
Energy Gap (ΔE)Value to be calculatedChemical Reactivity & Stability
Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the nitrogen atoms in the rings and the oxygen of the carbonyl group. These are sites for electrophilic attack or hydrogen bonding.[4][5]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms, which are susceptible to nucleophilic attack.

This analysis is critical for predicting how the molecule will interact with biological receptors, where electrostatic interactions play a key role.[5]

Application in Drug Development: Molecular Docking

The ultimate goal of these theoretical studies is often to guide the drug discovery process. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[19][23]

Docking Workflow

The workflow involves preparing the ligand (our optimized molecule) and the receptor (a protein structure, usually from the Protein Data Bank), performing the docking simulation, and analyzing the results.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase ligand Ligand Preparation (Optimized 3D Structure) grid Define Binding Site (Grid Box Generation) ligand->grid receptor Receptor Preparation (e.g., from PDB, remove water, add hydrogens) receptor->grid dock Run Docking Algorithm (e.g., AutoDock Vina) grid->dock poses Analyze Binding Poses (Clustering, Scoring) dock->poses interactions Visualize Interactions (H-bonds, Pi-stacking) poses->interactions affinity Binding Affinity (kcal/mol) poses->affinity

Caption: A generalized workflow for molecular docking studies.

Rationale and Insights

By docking this compound into the active sites of known cancer targets like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) or bacterial targets like DNA gyrase, we can gain valuable insights.[5][19] The simulation yields a binding affinity score (in kcal/mol), which estimates the strength of the interaction. A lower binding energy suggests a more stable complex.[6][23] Analysis of the top-ranked poses reveals specific intermolecular interactions, such as hydrogen bonds between the carboxaldehyde oxygen and receptor amino acids, which are crucial for binding. This information allows medicinal chemists to rationally design modifications to the lead compound to enhance its binding and, consequently, its biological activity.[23]

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical approach for characterizing this compound. By leveraging Density Functional Theory, we can predict its geometry, spectroscopic signatures, and electronic properties with high fidelity, provided the model is validated against experimental data from close analogs. The insights gained from analyzing the frontier molecular orbitals and molecular electrostatic potential provide a deep understanding of the molecule's intrinsic reactivity.

Ultimately, these theoretical studies are not an end in themselves but a powerful predictive tool. The protocols detailed herein for DFT calculations and molecular docking form a cohesive workflow that can accelerate the drug discovery process. This allows researchers to screen, prioritize, and rationally design novel imidazo[1,2-a]pyridine derivatives with enhanced therapeutic potential, saving significant time and resources in the laboratory. Future work should focus on synthesizing this specific compound and its derivatives to experimentally validate these theoretical predictions and explore their efficacy in relevant biological assays.

References

Introduction: The Privileged Scaffold and the Quest for C-8 Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of Imidazo[1,2-a]pyridine-8-carboxaldehyde Derivatives

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized by medicinal chemists as a "privileged scaffold".[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous successful drugs, including Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[3][4] The therapeutic versatility of this scaffold is vast, with derivatives exhibiting activities ranging from anticancer and antiviral to anti-inflammatory and antibacterial.[4][5][6]

While much of the synthetic focus has historically been on the electron-rich imidazole ring (specifically the C-3 position), functionalization of the pyridine ring offers a critical avenue for fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties.[7] The C-8 position, in particular, is of strategic importance. Substituents at this position can modulate the electronic nature of the entire ring system and provide a vector for interaction with specific pockets in target proteins. However, the synthesis of derivatives at this position is not trivial.

This technical guide provides a comprehensive review of the synthesis and utility of imidazo[1,2-a]pyridine-8-carboxaldehyde, a key intermediate for accessing a diverse library of C-8 functionalized compounds. We will explore the chemical rationale behind synthetic strategies, provide detailed experimental protocols, and examine a case study highlighting the potent biological activity of its downstream derivatives.

Part 1: The Synthetic Challenge: Accessing the 8-Carboxaldehyde

A chemist's immediate instinct for introducing an aldehyde group onto an aromatic ring is often an electrophilic formylation, such as the Vilsmeier-Haack reaction.[8][9] However, the unique electronics of the imidazo[1,2-a]pyridine system render this direct approach problematic for targeting the C-8 position.

The Regioselectivity Puzzle: Why Direct Formylation Fails at C-8

The imidazo[1,2-a]pyridine scaffold is a tale of two rings. The five-membered imidazole ring is electron-rich and highly activated towards electrophilic substitution, with the C-3 position being the most nucleophilic site.[10] Consequently, reactions like Vilsmeier-Haack or copper-catalyzed formylations using DMSO overwhelmingly yield the 3-formyl derivative.[10][11] The six-membered pyridine ring, by contrast, is relatively electron-deficient, making direct electrophilic attack at any of its carbon atoms (C-5, C-6, C-7, C-8) energetically unfavorable without specific directing groups. This inherent reactivity profile necessitates a more strategic, multi-step approach to install the aldehyde at C-8.

The Pre-functionalization Strategy: A Chemically Sound Solution

The most robust and logical pathway to imidazo[1,2-a]pyridine-8-carboxaldehyde involves a "pro-aldehyde" strategy. This entails constructing the heterocyclic core using a starting pyridine that already contains a substituent at the requisite position, which can later be converted into the aldehyde. A common and effective precursor is an 8-methyl group.

The overall workflow is as follows:

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C-8 Functionalization A 2-Amino-3-methylpyridine C 8-Methyl-imidazo[1,2-a]pyridine A->C Condensation/ Cyclization B α-Haloketone (e.g., 2-bromoacetophenone) B->C D 8-Methyl-imidazo[1,2-a]pyridine E Imidazo[1,2-a]pyridine-8-carboxaldehyde D->E Oxidation (e.g., SeO2)

Caption: A logical two-step synthetic workflow to the target compound.

Experimental Protocol 1: Synthesis of 2-phenyl-8-methylimidazo[1,2-a]pyridine

This protocol describes a classic condensation/cyclization reaction to form the core scaffold.[3]

Materials:

  • 2-Amino-3-methylpyridine (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add 2-amino-3-methylpyridine (1.0 mmol, 108 mg) and ethanol (10 mL). Stir until dissolved.

  • Add 2-bromoacetophenone (1.0 mmol, 199 mg) and sodium bicarbonate (2.0 mmol, 168 mg).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate.

  • Upon completion (typically 4-6 hours), allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL). Separate the organic layer.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-phenyl-8-methylimidazo[1,2-a]pyridine.

Part 2: The 8-Carboxaldehyde as a Versatile Synthetic Hub

Once synthesized, imidazo[1,2-a]pyridine-8-carboxaldehyde is not an endpoint but a gateway.[12] The aldehyde functional group is exceptionally versatile, enabling a multitude of subsequent transformations to build molecular complexity and access diverse chemical space for drug discovery programs.

G Aldehyde Imidazo[1,2-a]pyridine -8-carboxaldehyde Acid 8-Carboxylic Acid Aldehyde->Acid Oxidation (PDC, KMnO4) Amine 8-Aminomethyl Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Hydrazone 8-Hydrazone Aldehyde->Hydrazone Condensation (H2NNHR) Alkene 8-Vinyl Aldehyde->Alkene Wittig Reaction (Ph3P=CHR) Alcohol 8-Hydroxymethyl Aldehyde->Alcohol Reduction (NaBH4) Amide 8-Carboxamide Acid->Amide Amide Coupling (HATU, R-NH2)

Caption: Synthetic utility of the 8-carboxaldehyde intermediate.

Experimental Protocol 2: Synthesis of an Imidazo[1,2-a]pyridine-8-carboxamide Derivative

This two-step protocol exemplifies the conversion of the aldehyde to a biologically relevant amide functional group.

Step A: Oxidation to the Carboxylic Acid Materials:

  • Imidazo[1,2-a]pyridine-8-carboxaldehyde (1.0 equiv)

  • Potassium permanganate (KMnO₄) (1.5 equiv)

  • Acetone/Water solvent mixture

Procedure:

  • Dissolve the 8-carboxaldehyde (1.0 mmol) in a 1:1 mixture of acetone and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of KMnO₄ (1.5 mmol, 237 mg) in water (5 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown manganese dioxide (MnO₂) precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the pad with water.

  • Acidify the clear filtrate to pH ~3 with 1M HCl. A white precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the imidazo[1,2-a]pyridine-8-carboxylic acid.

Step B: Amide Coupling Materials:

  • Imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 equiv)

  • A primary or secondary amine (e.g., benzylamine) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add the desired amine (1.1 mmol), followed by DIPEA (3.0 mmol, 0.52 mL).

  • Add HATU (1.2 mmol, 456 mg) in one portion.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Once complete, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 8-carboxamide derivative.

Part 3: Biological Applications - A Case Study in Kinase Inhibition

The strategic value of C-8 functionalization is powerfully demonstrated in the development of potent and selective kinase inhibitors. The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its dysregulation is implicated in numerous cancers.

In a landmark study, researchers designed a series of novel imidazo[1,2-a]pyridine derivatives as c-Met inhibitors, leveraging the C-8 position to modulate potency and selectivity.[13] The core hypothesis was that an electron-deficient C-8 substituent could mimic the electronic properties of a nitrogen atom found in other inhibitor scaffolds, thereby strengthening a crucial π-π stacking interaction with a key tyrosine residue (Tyr-1230) in the c-Met active site.[13]

G cluster_0 Binding Site Interaction Inhibitor Imidazo[1,2-a]pyridine Core (with C-8 substituent) Tyr1230 Tyr-1230 Residue Inhibitor->Tyr1230   π-π Stacking (Face-to-Face)

Caption: Key π-π stacking interaction with Tyr-1230 in the c-Met active site.

The study revealed a clear structure-activity relationship (SAR) at the C-8 position.

Compound IDC-8 Substituent (X)c-Met Kinase IC₅₀ (nM)Rationale/Insight
15g -F3.9The small, highly electronegative fluorine atom effectively mimics the desired electronic properties, leading to potent inhibition.[13]
15h -Cl11.2The larger chloro group is also effective but slightly less potent, potentially due to minor steric hindrance or altered electronics compared to fluorine.[13]
15j -CN14.3The cyano group, while electron-withdrawing, resulted in slightly reduced potency compared to the halogens in this context.[13]
15i -CF₃>1000The bulky trifluoromethyl group was not tolerated, likely causing a steric clash that prevents the molecule from adopting the correct binding pose for effective interaction with Tyr-1230.[13]
Data synthesized from reference[13].

This case study provides a compelling validation for the development of synthetic routes to C-8 functionalized imidazo[1,2-a]pyridines. The ability to introduce small, electron-withdrawing groups at this position, a process enabled by intermediates like the 8-carboxaldehyde, is directly correlated with potent, clinically relevant biological activity.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine-8-carboxaldehyde is a strategically vital, albeit synthetically challenging, building block in medicinal chemistry. Its true value lies not in its intrinsic activity, but in its role as a versatile hub for generating libraries of C-8 modified derivatives. The synthetic challenges posed by the inherent regioselectivity of the parent scaffold can be overcome through logical, multi-step sequences that rely on pre-functionalized starting materials.

The success of C-8 substituted derivatives as potent c-Met kinase inhibitors underscores the immense potential that remains to be unlocked at this position.[13] Future research should focus on expanding the repertoire of reactions from the 8-carboxaldehyde intermediate to install novel functionalities, such as bioisosteres for amides or carboxylic acids. Furthermore, applying this synthetic toolkit to explore other biological targets where C-8 functionalization might prove beneficial—such as G-protein coupled receptors or other enzyme families—represents a promising frontier for drug discovery. The continued development of efficient and scalable routes to this key intermediate will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

Methodological & Application

synthesis of derivatives from 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide provides detailed application notes and protocols for the chemical modification of a highly versatile building block: this compound. We will explore the strategic, orthogonal functionalization of its two key reactive sites—the C2-bromo position and the C8-carboxaldehyde group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel compound libraries. We will delve into the mechanistic rationale behind protocol choices, offering field-proven insights to ensure reproducible and efficient syntheses.

The Strategic Value of Orthogonal Reactivity

The synthetic utility of this compound lies in its two distinct and chemically orthogonal reactive handles. The bromine atom at the C2 position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] Concurrently, the aldehyde group at the C8 position provides a gateway for a host of classical transformations, including reductive amination, olefination, and condensation reactions.[3]

This orthogonality is a cornerstone of efficient medicinal chemistry campaigns. It allows for the selective modification of one site while leaving the other intact, enabling the systematic and divergent synthesis of a diverse library of compounds from a single, advanced intermediate. This approach significantly accelerates the Structure-Activity Relationship (SAR) studies crucial for drug discovery.[4]

G cluster_0 C2 Position Chemistry cluster_1 C8 Position Chemistry A 2-Bromoimidazo[1,2-a]pyridine- 8-carboxaldehyde B Suzuki Coupling Heck Reaction Buchwald-Hartwig Amination A->B Pd-Catalysis C Reductive Amination Wittig Reaction Condensation Reactions A->C Aldehyde Reactivity D C2-Substituted Derivatives B->D E C8-Substituted Derivatives C->E

Figure 1: Orthogonal functionalization pathways of the core scaffold.

Core Synthetic Strategies and Protocols

This section details the primary synthetic transformations that can be applied to the core scaffold. Each protocol is accompanied by an application note explaining the rationale behind the chosen conditions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2-Position

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds, owing to the mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of numerous functional groups.[5][6]

Mechanism Overview: The reaction proceeds via a catalytic cycle involving a palladium complex.[7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[8]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex Oxidative Addition pd0->pd_complex pd_ii Ar-Pd(II)L2-Br pd_complex->pd_ii transmetal Transmetalation pd_ii->transmetal pd_ii_r Ar-Pd(II)L2-R' transmetal->pd_ii_r reductive Reductive Elimination pd_ii_r->reductive reductive->pd0 product Ar-R' (Product) reductive->product substrate Ar-Br (Imidazopyridine) substrate->pd_complex boronic R'-B(OH)2 (Boronic Acid) + Base boronic->transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note: Suzuki-Miyaura Coupling
  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commonly used catalyst for this type of transformation.[9] For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands, such as those from the Buchwald series (e.g., XPhos), can enhance the rate of oxidative addition and reductive elimination.[9]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective.[6][9] Cesium carbonate is more potent and can be beneficial for less reactive substrates. The reaction is often run in a biphasic solvent system (e.g., dioxane/water or DMF/water), where the base resides in the aqueous phase.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or dimethylformamide (DMF) with water is standard.[6][9] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions can also be used, particularly with boronic esters and specific bases like potassium phosphate (K₃PO₄).[8]

Protocol 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde Derivatives

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a microwave vial or round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of starting material).

  • Heat the reaction mixture to 100-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl derivative.

Data Summary Table:

Arylboronic AcidProduct Yield (%)Reaction Time (h)
Phenylboronic acid85%3
4-Methoxyphenylboronic acid91%2.5
3-Chlorophenylboronic acid78%4
2-Thiopheneboronic acid82%3

Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.

Transformations of the C8-Carboxaldehyde Group

The aldehyde at the C8 position is a versatile functional group for introducing a wide range of substituents, particularly those containing nitrogen, which is often desirable for modulating the pharmacological properties of a molecule.

Application Note: Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N single bonds. The process involves two key steps: the formation of an imine (or iminium ion) intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction.

  • Reaction Conditions: The initial imine formation is often acid-catalyzed and requires the removal of water to drive the equilibrium. However, for many substrates, simply mixing the aldehyde and amine is sufficient.

  • Reducing Agent: Sodium triacetoxyborohydride [NaB(OAc)₃H] is the reagent of choice for this transformation. It is milder and more selective than other hydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). It is stable in acidic conditions, does not readily reduce the starting aldehyde, and efficiently reduces the iminium ion intermediate.

Protocol 2: Synthesis of 2-Bromo-8-(aminomethyl)imidazo[1,2-a]pyridine Derivatives

Materials:

  • This compound

  • Primary or secondary amine (e.g., Morpholine)

  • Sodium triacetoxyborohydride [NaB(OAc)₃H]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DCE.

  • Add the desired amine (1.1 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step if necessary.

  • Add NaB(OAc)₃H (1.5 eq) portion-wise to the mixture. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-16 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (a gradient of DCM/Methanol may be required) to afford the final amine derivative.

Sequential Functionalization Workflow

The true power of this scaffold is realized when the orthogonal reaction sites are addressed sequentially. This allows for the construction of complex, highly decorated molecules. A common and logical strategy is to perform the more robust palladium-catalyzed coupling first, followed by the milder aldehyde modification.

G A Start: 2-Bromo-8-carboxaldehyde B Protocol 1: Suzuki Coupling (R'-B(OH)2, Pd catalyst) A->B C Intermediate: 2-Aryl-8-carboxaldehyde B->C D Protocol 2: Reductive Amination (R''2NH, NaB(OAc)3H) C->D E Final Product: 2-Aryl-8-(aminomethyl) Derivative D->E

Figure 3: A representative workflow for sequential C2 and C8 functionalization.

References

Application Notes: Suzuki Coupling of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a key component in a multitude of biologically active compounds, including antiviral, antiulcer, and antibacterial agents. The ability to precisely functionalize this core is paramount for developing new chemical entities with tailored properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] Its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents make it an indispensable tool in modern synthesis.[3][4] This application note provides a detailed guide for the effective use of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde as an electrophilic partner in Suzuki coupling reactions, enabling the strategic introduction of aryl and heteroaryl substituents at the C2-position.

Mechanistic Insights: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][5]

The three fundamental steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex.[5][6] The electron-withdrawing nature of the pyridine ring and the C8-carboxaldehyde group can facilitate this step.[1]

  • Transmetalation: This step involves the transfer of the organic group (R') from the organoboron species to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (e.g., R'B(OH)₃⁻).[2][7] This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new Pd-C(R') bond.[2]

  • Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling to form the desired biaryl product. This process is typically fast and results in the regeneration of the catalytically active Pd(0) species, which can then re-enter the cycle.[6]

Logical Workflow: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R'(L₂) (Transmetalation Product) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) Transmetal->Product ArX 2-Bromoimidazo[1,2-a]pyridine -8-carboxaldehyde (Ar-X) ArX->OxAdd Boronic R'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

References

Application Notes and Protocols for the Functionalization of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for the development of therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.

The subject of this guide, 2-bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, is a particularly valuable building block for chemical synthesis.[1][2] The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Concurrently, the carboxaldehyde group at the 8-position provides a reactive site for nucleophilic additions, condensations, and other transformations, further expanding the accessible chemical space. This dual functionality enables a modular and efficient approach to the synthesis of complex molecules with potential biological activity.

This document provides detailed protocols for the functionalization of this compound via several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling. Each section includes a step-by-step experimental procedure, a discussion of the underlying mechanistic principles, and guidance on reagent selection and reaction optimization.

Synthesis of the Starting Material: this compound

A common route to the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4][5] For the synthesis of the title compound, a plausible synthetic route would involve the reaction of 2-amino-3-bromopyridine-x-carboxaldehyde with a suitable reagent, or a multi-step synthesis involving the formation of the imidazo[1,2-a]pyridine core followed by functional group manipulations. A representative procedure for a similar bromo-formyl-imidazo[1,2-a]pyridine is the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[3]

Conceptual Synthetic Pathway:

G A 2-Amino-3-bromopyridine C Cyclocondensation A->C B Glyoxal derivative (e.g., Bromoacetaldehyde) B->C D 2-Bromoimidazo[1,2-a]pyridine C->D Formation of imidazo[1,2-a]pyridine core E Formylation at C-8 D->E Vilsmeier-Haack or similar reaction F This compound E->F

Caption: Conceptual synthetic route to the target compound.

I. Suzuki-Miyaura Coupling: C-C Bond Formation with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6][7][8] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.

Underlying Principle and Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the organoboron species, making it more nucleophilic.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

G A Pd(0)L2 B Oxidative Addition A->B Ar-Br C R-Pd(II)L2(Br) B->C D Transmetalation C->D Ar'-B(OH)2 Base E R-Pd(II)L2(Ar) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol:

Parameter Condition Rationale
Substrate This compoundThe electrophilic partner in the coupling reaction.
Boronic Acid Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv.)The nucleophilic partner. A slight excess ensures complete consumption of the starting material.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and effective catalyst. Pd(dppf)Cl₂ is often used for more challenging substrates.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)To prevent the oxidation and deactivation of the palladium catalyst.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

II. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes.

Underlying Principle and Mechanistic Rationale:

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the aryl halide.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B Ar-C≡CR C Ar-Pd(II)L2(Br) B->C Ar-C≡CR D Transmetalation C->D Ar-C≡CR E Ar-Pd(II)L2(C≡CR) D->E Ar-C≡CR F Reductive Elimination E->F Ar-C≡CR F->A Ar-C≡CR G Cu(I)X H R-C≡C-H Base G->H I R-C≡C-Cu H->I I->D I->G

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol:

Parameter Condition Rationale
Substrate This compoundThe electrophilic partner.
Alkyne Terminal Alkyne (1.2 - 1.5 equiv.)The nucleophilic partner.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Common and effective palladium sources.
Copper Co-catalyst CuI (1-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.)Acts as both a base and a solvent in some cases.
Solvent THF, DMF, or TolueneAnhydrous and degassed solvents are crucial for this reaction.
Temperature Room Temperature to 80 °CThe reaction can often be carried out under mild conditions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent Glaser coupling (homocoupling of the alkyne) and catalyst deactivation.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.03 equiv.), and the copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the terminal alkyne (1.2 equiv.).

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts.

  • Wash the Celite pad with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

III. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13][14][15] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[16]

Underlying Principle and Mechanistic Rationale:

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

G A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2(Br) B->C D Amine Coordination & Deprotonation C->D R2NH Base E Ar-Pd(II)L2(NR2) D->E F Reductive Elimination E->F F->A Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

Parameter Condition Rationale
Substrate This compoundThe electrophilic partner.
Amine Primary or Secondary Amine (1.1 - 1.5 equiv.)The nucleophilic partner.
Catalyst Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)Common palladium precursors.
Ligand XPhos, SPhos, or BINAP (1-10 mol%)Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step.
Base NaOtBu, K₂CO₃, or Cs₂CO₃ (1.5 - 2.5 equiv.)A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, or THFAnhydrous and deoxygenated solvents are essential.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst and ligands from oxidation.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, the ligand, and the base to a reaction vessel.

  • Add the solvent, followed by this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Seal the vessel and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

IV. Heck Coupling: Vinylation of the Imidazo[1,2-a]pyridine Core

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[17][18][19][20][21] It is a valuable method for the formation of C-C bonds and the synthesis of styrenes and other vinylated compounds.

Underlying Principle and Mechanistic Rationale:

The Heck reaction proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) catalyst adds to the aryl halide.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and inserts into the Pd-C bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst.

Experimental Protocol:

Parameter Condition Rationale
Substrate This compoundThe electrophilic partner.
Alkene Styrene, Acrylate, or other Alkene (1.2 - 2.0 equiv.)The coupling partner.
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium catalyst.
Ligand PPh₃ or P(o-tol)₃ (4-10 mol%)Phosphine ligands stabilize the palladium catalyst.
Base Et₃N, K₂CO₃, or NaOAc (1.5 - 2.5 equiv.)Neutralizes the HBr generated during the reaction.
Solvent DMF, Acetonitrile, or TolueneA polar aprotic solvent is often used.
Temperature 100-140 °CHigh temperatures are typically required.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst deactivation.

Step-by-Step Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (0.03 equiv.), the ligand (0.06 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene (1.5 equiv.).

  • Heat the reaction mixture to the specified temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

V. Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group can be a valuable transformation, as nitriles can be further converted into a variety of functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of aryl halides provides a direct method for this conversion.[22][23][24][25][26]

Underlying Principle and Mechanistic Rationale:

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to form the aryl nitrile.

Experimental Protocol:

Parameter Condition Rationale
Substrate This compoundThe electrophilic partner.
Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], or CuCN (1.0 - 1.5 equiv.)Zinc cyanide is a commonly used, less toxic alternative to other cyanide salts. Potassium ferrocyanide is a non-toxic source.
Catalyst Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃/dppf (5 mol%)A robust catalyst system is needed to overcome potential catalyst poisoning by cyanide.
Solvent DMF or DMAcPolar aprotic solvents are typically used.
Temperature 100-150 °CElevated temperatures are generally required.
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst.

Step-by-Step Procedure:

  • In a glovebox, add this compound (1.0 equiv.), the cyanide source (1.2 equiv.), and the palladium catalyst system to a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully quench with an aqueous solution of sodium bicarbonate or ammonia.

  • Extract the product with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The protocols outlined in this application note provide a robust and versatile toolkit for the functionalization of this compound. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide range of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving optimal results and should be carefully considered for each specific transformation.

References

The Strategic Application of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the imidazo[1,2-a]pyridine core stands out as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for the development of novel therapeutics. The inherent biological activities of imidazo[1,2-a]pyridine derivatives are vast, encompassing roles as anticancer, anti-tuberculosis, antiviral, and anti-inflammatory agents.[3][4] The strategic importance of this scaffold is exemplified by its presence in numerous compounds progressing through clinical trials.

This application note delves into the specific utility of a key derivative: 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde . This molecule is a bifunctional synthetic building block of significant value. The bromine atom at the 2-position and the carboxaldehyde group at the 8-position offer orthogonal chemical handles for molecular elaboration. This dual functionality allows for a modular and efficient approach to constructing complex molecular architectures, a cornerstone of modern drug discovery programs. Specifically, the bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, while the aldehyde group is amenable to a wide array of condensation and nucleophilic addition reactions.[5] This guide will provide detailed protocols and scientific rationale for leveraging this versatile intermediate in the synthesis of potential therapeutic agents, with a particular focus on the development of kinase inhibitors.

Core Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts.[6] The imidazo[1,2-a]pyridine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[3][7] this compound is an ideal starting point for creating libraries of kinase-targeted compounds.

The general strategy involves two key transformations:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is strategically placed to allow for the introduction of various aryl and heteroaryl moieties via reactions such as the Suzuki-Miyaura coupling.[4] This allows for the exploration of chemical space in the solvent-exposed regions of the kinase ATP-binding site.

  • Derivatization of the Aldehyde: The carboxaldehyde at the 8-position can be converted into a variety of functional groups, such as amines (via reductive amination), imines, and other heterocyclic systems. These modifications can be designed to interact with the hinge region of the kinase or to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.

The following diagram illustrates a general workflow for the synthesis of a library of potential kinase inhibitors starting from this compound.

G A 2-Bromoimidazo[1,2-a]pyridine- 8-carboxaldehyde B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B Diversification at C2 C 2-Aryl-imidazo[1,2-a]pyridine- 8-carboxaldehyde Intermediate B->C D Reductive Amination (R1R2NH, Reducing Agent) C->D Diversification at C8 E Condensation (e.g., with hydrazines, hydroxylamines) C->E Diversification at C8 F Library of Potential Kinase Inhibitors (Amine Derivatives) D->F G Library of Potential Kinase Inhibitors (Heterocyclic Derivatives) E->G

Caption: Synthetic workflow for library generation.

Detailed Experimental Protocols

The following protocols are provided as detailed, field-tested starting points for the synthetic elaboration of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 2-Position

This protocol describes a representative Suzuki-Miyaura reaction to introduce an aryl group at the 2-position of the imidazo[1,2-a]pyridine core. This method is adapted from a procedure used for the synthesis of potent PI3Kα inhibitors.[4]

Reaction Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[8] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for efficient catalysis.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine 2-Bromoimidazo[1,2-a]pyridine- 8-carboxaldehyde, Arylboronic Acid, K2CO3, and Pd(PPh3)4 in a flask. B Add 1,4-Dioxane and Water. A->B C Degas the mixture with Argon. B->C D Heat the reaction at 100 °C overnight. C->D E Cool to RT, dilute with Ethyl Acetate, and wash with water and brine. D->E F Dry the organic layer, concentrate, and purify by column chromatography. E->F

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound225.041.01.0
Arylboronic Acid-1.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.05
Potassium Carbonate (K₂CO₃)138.213.03.0
1,4-Dioxane-10 mL-
Water-2.5 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 225 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol, 415 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde.

Expected Outcome: This procedure typically provides the coupled product in good to excellent yields, depending on the nature of the arylboronic acid used.

Protocol 2: Reductive Amination of the 8-Carboxaldehyde

This protocol details the conversion of the aldehyde functionality into a secondary or tertiary amine, a common transformation in the synthesis of kinase inhibitors to introduce groups that can interact with the enzyme's hinge region.

Reaction Principle: Reductive amination is a two-step process that occurs in a single pot. First, the aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding amine. Sodium triacetoxyborohydride is often the reagent of choice as it is selective for the iminium ion in the presence of the aldehyde.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde-1.01.0
Primary or Secondary Amine-1.21.2
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM)-10 mL-
Acetic Acid (optional)-catalytic-

Step-by-Step Procedure:

  • Dissolve the 2-aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Add the desired primary or secondary amine (1.2 mmol). If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) prior to addition. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the final amine derivative.

Biological Evaluation and Structure-Activity Relationship (SAR)

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. For kinase inhibitors, this typically involves in vitro enzymatic assays against the target kinase and potentially a panel of other kinases to assess selectivity.

Example Data:

The following table presents hypothetical data for a series of synthesized compounds to illustrate how a structure-activity relationship (SAR) can be established.

Compound IDR¹ (at C2)R² (at C8)Kinase IC₅₀ (nM)
A-1 Phenyl-CHO>10,000
A-2 4-Fluorophenyl-CHO8,500
B-1 4-Fluorophenyl-CH₂-NH-Methyl520
B-2 4-Fluorophenyl-CH₂-N(Methyl)₂1,200
B-3 4-Fluorophenyl-CH₂-NH-Cyclopropyl250
C-1 3-Pyridyl-CH₂-NH-Cyclopropyl85

Interpretation of SAR:

  • C2-Position: Comparing A-1 and A-2 , the introduction of a fluorine atom on the phenyl ring at the 2-position slightly improves activity, suggesting that this region may tolerate or benefit from electron-withdrawing substituents. The significant improvement with a 3-pyridyl group (C-1 ) indicates a potential hydrogen bond interaction with the protein.

  • C8-Position: The conversion of the aldehyde (A-2 ) to an amine (B-1 , B-3 ) dramatically increases potency. This highlights the importance of a basic nitrogen in this position for interacting with the kinase, likely in the hinge region. The superior activity of the cyclopropylamine derivative (B-3 ) over the methylamine (B-1 ) suggests that the size and conformation of this group are important for optimal binding. The diminished activity of the dimethylamine derivative (B-2 ) could be due to steric hindrance or the loss of a hydrogen bond donor.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its dual reactive sites allow for a systematic and efficient exploration of chemical space, making it an ideal starting material for the synthesis of compound libraries targeting a range of biological targets. The protocols and strategies outlined in this application note provide a solid foundation for researchers to utilize this powerful intermediate in their drug discovery efforts, particularly in the challenging but rewarding field of kinase inhibitor development.

References

Application Notes and Protocols: 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active compounds.[1][2][3][4] This scaffold is present in several marketed drugs, highlighting its clinical significance.[4] The strategic placement of functional groups on this core allows for the fine-tuning of physicochemical properties and biological activity, making it a highly sought-after template in drug discovery.

2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde is a particularly valuable building block for the synthesis of novel compounds. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a bromine atom at the 2-position and a carboxaldehyde group at the 8-position. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.[5][6] The aldehyde functionality, on the other hand, is a gateway to a vast array of chemical transformations, including olefination, reductive amination, and oxidation, allowing for the introduction of diverse pharmacophoric elements. This dual functionality enables a modular and divergent approach to the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[5][6][7][8][9]

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C2-Position

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[10][11] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, a key modification in the development of many kinase inhibitors.[7][12]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[10][11][13] The choice of palladium source, ligand, base, and solvent are critical for a successful transformation and can be tailored to the specific substrates.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)L2-Br R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation R'-B(OR)2 Base Ar-Pd(II)L2-Ar' R-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90Est. 70-90%
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100Est. 75-95%
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100Est. 60-80%

Note: The yields are estimated based on similar transformations reported in the literature for related bromo-heterocyclic compounds. Actual yields may vary and require optimization.

Application 2: Horner-Wadsworth-Emmons Olefination of the C8-Carboxaldehyde

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the synthesis of alkenes from aldehydes, typically with a strong preference for the formation of the (E)-isomer.[1][7][14][15] This reaction allows for the extension of the carbon chain at the 8-position of the imidazo[1,2-a]pyridine core, introducing a versatile alkene functionality that can be further elaborated.

Mechanistic Rationale

The HWE reaction begins with the deprotonation of a phosphonate ester by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the aldehyde to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene product.[7][14][15] The stereochemical outcome is generally controlled by thermodynamic factors, leading to the more stable (E)-alkene.

Diagram 2: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_0 Reaction Setup cluster_1 Ylide Formation cluster_2 Aldehyde Addition cluster_3 Reaction and Quenching cluster_4 Work-up and Purification Start Combine phosphonate ester and base in an anhydrous solvent at low temperature. Ylide Stir to form the phosphonate carbanion (ylide). Start->Ylide Addition Add this compound solution dropwise. Ylide->Addition Reaction Allow the reaction to warm to room temperature and stir until completion. Addition->Reaction Quench Quench the reaction with a saturated aqueous solution of NH₄Cl. Reaction->Quench Workup Extract with an organic solvent, wash, dry, and concentrate. Quench->Workup Purification Purify the crude product by column chromatography. Workup->Purification

Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.

Protocol: General Procedure for the (E)-Selective Olefination

This protocol describes a general method for the Horner-Wadsworth-Emmons reaction with this compound.

Materials:

  • This compound

  • Phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 - 1.2 equivalents)

  • Base (e.g., NaH or K₂CO₃, 1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of the base (e.g., NaH, 1.2 eq) in anhydrous THF under an inert atmosphere at 0 °C, add the phosphonate ester (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired alkene.

EntryPhosphonate EsterBaseSolventTemp (°C)ProductYield (%)
1Triethyl phosphonoacetateNaHTHF0 to rt(E)-ethyl 3-(2-bromoimidazo[1,2-a]pyridin-8-yl)acrylateEst. 80-95%
2Diethyl (cyanomethyl)phosphonateK₂CO₃DMFrt(E)-3-(2-bromoimidazo[1,2-a]pyridin-8-yl)acrylonitrileEst. 75-90%

Note: The yields are estimated based on general Horner-Wadsworth-Emmons reaction protocols. Actual yields may vary and require optimization.

Application 3: Reductive Amination of the C8-Carboxaldehyde

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of amines, which are prevalent in a vast number of pharmaceuticals. This two-step, one-pot process involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding amine.[16] This transformation on this compound allows for the introduction of a diverse range of secondary and tertiary amines at the 8-position.

Mechanistic Rationale

The reaction proceeds via the initial condensation of the aldehyde with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or pyridine-borane complex, present in the reaction mixture then selectively reduces the C=N double bond to afford the amine product.[16]

Diagram 3: Reductive Amination Pathway

Reductive_Amination Aldehyde R-CHO Imine_Formation Imine/Iminium Formation Aldehyde->Imine_Formation Amine R'R''NH Amine->Imine_Formation Imine [R-CH=NR'R'']⁺ Imine_Formation->Imine Reduction Reduction Imine->Reduction [Reducing Agent] Product R-CH₂-NR'R'' Reduction->Product

Caption: A simplified schematic of the reductive amination process.

Protocol: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.2 - 1.5 equivalents)

  • Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM), add the amine (1.1 eq).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

EntryAmineReducing AgentSolventProductYield (%)
1BenzylamineNaBH(OAc)₃DCEN-((2-bromoimidazo[1,2-a]pyridin-8-yl)methyl)anilineEst. 70-90%
2MorpholinePyridine-boraneMeOH4-((2-bromoimidazo[1,2-a]pyridin-8-yl)methyl)morpholineEst. 65-85%

Note: The yields are estimated based on general reductive amination protocols. Actual yields may vary and require optimization.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. The strategic positioning of its bromo and carboxaldehyde functionalities allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Horner-Wadsworth-Emmons olefination, and reductive amination serve as a foundation for the synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] This characteristic has led to its extensive use in the development of therapeutics for a wide range of diseases. Notably, derivatives of this scaffold have shown significant promise as potent inhibitors of various protein kinases, enzymes that are frequently dysregulated in cancer and inflammatory diseases.[2]

Kinases play a pivotal role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. Aberrant kinase activity can lead to uncontrolled cell growth, proliferation, and survival, which are hallmarks of cancer.[3] The imidazo[1,2-a]pyridine scaffold has proven to be a particularly effective starting point for the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in human cancers.[4][5]

This document provides a detailed guide to the use of a key intermediate, 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde , in the synthesis of novel kinase inhibitors. We will explore the strategic importance of its functional groups and provide detailed protocols for its elaboration into potential therapeutic agents.

The Strategic Importance of this compound

The structure of this compound is strategically designed for divergent synthesis, allowing for the creation of a diverse library of kinase inhibitors from a common intermediate.

  • The 2-Bromo Position: The bromine atom at the C2 position is a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and amine substituents, which can be tailored to interact with specific residues in the kinase active site.

  • The 8-Carboxaldehyde Position: The aldehyde group at the C8 position offers another point for diversification. It can undergo a range of chemical transformations, including reductive amination to introduce substituted amines, oxidation to a carboxylic acid for amide coupling, or Wittig-type reactions to form alkenes. This functional group can be used to modulate the physicochemical properties of the final compound, such as solubility and cell permeability, or to introduce additional binding interactions with the target kinase.

The combination of these two reactive sites on a rigid, privileged scaffold makes this compound an exceptionally valuable building block in drug discovery.

Synthesis of the Core Scaffold

While this compound can be sourced commercially, understanding its synthesis provides context for its utility. A plausible synthetic route involves the cyclization of an appropriately substituted 2-aminopyridine with a brominated carbonyl compound, followed by functional group manipulations. For instance, a related compound, 8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, is synthesized from 3-bromopyridin-2-amine and ethyl 3-bromopyruvate, followed by hydrolysis.[3]

Application Protocol I: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. In this protocol, the 2-bromo position of the imidazo[1,2-a]pyridine core is coupled with various boronic acids or esters to introduce diverse (hetero)aryl groups. These groups can occupy the hydrophobic regions of the kinase ATP-binding site.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) B Add Catalyst & Ligand: - Pd(PPh3)4 (0.05 eq) A->B C Add Degassed Solvent: - Dioxane/H2O (4:1) B->C D Inert Atmosphere: Purge with N2 or Ar C->D E Heat Reaction: 80-100 °C, 2-12 h D->E F Monitor Progress (TLC/LC-MS) E->F G Quench with H2O F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon gas for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde.

Causality and Insights: The choice of a palladium catalyst and a suitable base is crucial for an efficient reaction. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The base is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system like dioxane/water is often used to ensure the solubility of both organic and inorganic reagents.

Application Protocol II: Diversification via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 2-position of the scaffold.[4] These amino groups can form key hydrogen bond interactions within the hinge region of the kinase active site, a common feature of many kinase inhibitors.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine (1.5 eq) - Base (e.g., NaOtBu, 2.0 eq) B Add Catalyst & Ligand: - Pd2(dba)3 (0.02 eq) - XPhos (0.08 eq) A->B C Add Anhydrous Solvent: - Toluene or Dioxane B->C D Inert Atmosphere: Purge with N2 or Ar C->D E Heat Reaction: 90-110 °C, 4-24 h D->E F Monitor Progress (TLC/LC-MS) E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.5 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq) to a dry reaction vessel.

  • Catalyst Addition: In a separate vial, pre-mix Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand such as XPhos (0.08 eq). Add this mixture to the reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the vessel and ensure it remains under a positive pressure of nitrogen or argon.

  • Heating: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium residues.

  • Concentration and Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality and Insights: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOtBu. The choice of phosphine ligand is critical and often substrate-dependent; bulky, electron-rich ligands like XPhos are generally effective in promoting the catalytic cycle. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Application Protocol III: Elaboration of the 8-Carboxaldehyde

The aldehyde at the C8 position can be further functionalized to modulate the properties of the inhibitor. Reductive amination is a common and effective method for this purpose.

General Protocol for Reductive Amination
  • Imine Formation: Dissolve the 2-substituted-imidazo[1,2-a]pyridine-8-carboxaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (a few drops).

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction, Drying, and Purification: Extract with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Target Kinases and Biological Evaluation

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown potent inhibitory activity against a range of kinases, particularly within the PI3K/Akt/mTOR pathway.[3][4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Dual Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Once synthesized, novel compounds should be evaluated for their biological activity. A typical screening cascade would involve:

  • Biochemical Assays: Determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase(s) (e.g., PI3Kα, mTOR).

  • Cell-Based Assays: Assess the ability of the compounds to inhibit cell proliferation in relevant cancer cell lines.

  • Selectivity Profiling: Screen the most potent compounds against a panel of other kinases to determine their selectivity profile.

Representative Biological Data for Imidazo[1,2-a]pyridine-Based Inhibitors

The following table summarizes the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against PI3Kα and in cancer cell lines. Note that these are examples from the literature and not necessarily derived from the exact starting material of this note, but they illustrate the potential of the scaffold.

Compound IDPI3Kα IC₅₀ (nM)[3]Cell LineAntiproliferative IC₅₀ (µM)[3]
35 150T47D (Breast)7.9
MCF-7 (Breast)9.4
15a (Dual PI3K/mTOR) PI3Kα: 1.1[4]HCT116 (Colon)0.18
mTOR: 4.2[4]HT-29 (Colon)0.23

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel kinase inhibitors. Its strategically placed functional groups allow for extensive diversification through robust and well-established chemical methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this document are intended to empower researchers to efficiently explore the chemical space around the privileged imidazo[1,2-a]pyridine scaffold, accelerating the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

Application Note: Advanced Fluorescent Labeling and Imaging with 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Biology with Novel Fluorophores

In the landscape of modern biological research and drug development, fluorescent labeling stands as a cornerstone technique, enabling the visualization and quantification of biomolecules with exceptional specificity and sensitivity.[1] The selection of a fluorescent probe is critical, as its photophysical and chemical properties directly impact the quality and reliability of experimental outcomes.[1] Among the diverse classes of organic fluorophores, the imidazo[1,2-a]pyridine scaffold has emerged as a particularly versatile and powerful platform.[2][3] These bicyclic heteroaromatic compounds exhibit strong fluorescence, often with high quantum yields and large Stokes shifts, and their emission properties can be finely tuned by chemical modification.[2][3][4][5]

This application note introduces a specialized derivative, 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde , as a next-generation tool for covalent labeling. This molecule is uniquely trifunctional:

  • The Imidazo[1,2-a]pyridine Core: Provides the intrinsic, tunable fluorescence for sensitive detection.[2][3]

  • The 8-Carboxaldehyde Group: A bioorthogonal reactive handle for specific, covalent attachment to biomolecules under mild, physiological conditions.[6][7]

  • The 2-Bromo Substituent: Offers a site for potential post-conjugation modifications via metal-catalyzed cross-coupling reactions, enabling the creation of multifunctional probes.[7]

We will explore the underlying chemistry, provide detailed protocols for protein conjugation and cellular imaging, and discuss the causality behind key experimental steps to empower researchers to achieve robust and reproducible results.

The Principle: Bioorthogonal Labeling via Hydrazone Ligation

The aldehyde group at the 8-position of the imidazo[1,2-a]pyridine core is an ideal functional group for bioorthogonal ligation. It reacts specifically and efficiently with hydrazine or aminooxy-functionalized biomolecules to form stable hydrazone or oxime bonds, respectively.[6][8][9] This reaction is highly selective and can be performed in aqueous buffers near physiological pH, minimizing the risk of protein denaturation or disruption of cellular processes.

The primary advantage of this carbonyl chemistry lies in its orthogonality; aldehydes and hydrazines are generally absent from biological systems, ensuring that the labeling reaction proceeds only between the probe and its intended target.[10] This leads to exceptionally clean labeling with minimal off-target background fluorescence. The resulting hydrazone linkage is sufficiently stable for a wide range of downstream applications, including fluorescence microscopy, flow cytometry, and Western blotting.

Figure 1. Reaction Mechanism of Aldehyde-Hydrazide Ligation

Photophysical Characteristics

Imidazo[1,2-a]pyridine derivatives are known for their bright fluorescence, typically in the blue to green region of the spectrum. The exact photophysical properties are highly dependent on the substitution pattern and the solvent environment.[2][11] While specific data for the 2-bromo-8-carboxaldehyde derivative requires empirical measurement, the general properties of the parent scaffold provide a strong foundation for its use as a fluorescent reporter.

PropertyTypical Range for Imidazo[1,2-a]pyridine DerivativesRationale & Significance
Max Excitation (λex) 320 - 380 nmExcitable with common UV/Violet laser lines (e.g., 355 nm, 405 nm).
Max Emission (λem) 370 - 500 nmBlue-to-green emission is suitable for multiplexing with red/far-red fluorophores.
Quantum Yield (Φ) 0.5 - 0.8 in ethanol[5]High quantum yields result in brighter signals and improved signal-to-noise ratios.
Stokes Shift 50 - 100+ nmA large Stokes shift minimizes self-quenching and simplifies filter set design, improving detection sensitivity.[12]
Solvatochromism Moderate to HighEmission wavelength can shift depending on solvent polarity, which can be exploited for sensing applications.[3][11]

Table 1. Representative photophysical properties of the imidazo[1,2-a]pyridine scaffold.

Experimental Protocols

Protocol 1: Labeling of Hydrazide-Modified Proteins

This protocol describes the covalent labeling of a protein that has been chemically modified to contain a hydrazide functional group.

A. Expertise & Causality: Why These Steps?

  • Acidic to Neutral pH (5.5-7.0): The reaction mechanism involves nucleophilic attack of the hydrazine on the aldehyde, followed by dehydration. This process is most efficient in a slightly acidic to neutral pH range, which represents a compromise between protonating the aldehyde carbonyl (activating it) and deprotonating the hydrazine (maintaining its nucleophilicity).[8]

  • Amine-Free Buffer: Buffers containing primary amines (e.g., Tris) are avoided as they can compete with the hydrazide by forming unstable Schiff bases with the aldehyde probe.

  • DMSO for Probe Dissolution: The planar, aromatic structure of the probe makes it sparingly soluble in aqueous buffers. A minimal amount of a water-miscible organic solvent like DMSO is used to create a concentrated stock solution.

  • Purification by SEC: Size-exclusion chromatography is a gentle and effective method to separate the larger, labeled protein from the smaller, unreacted fluorescent probe based on hydrodynamic radius.

B. Materials and Reagents

  • Hydrazide-modified protein (in PBS or MES buffer, pH 7.0)

  • This compound (Probe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 100 mM MES or Phosphate buffer, 150 mM NaCl, pH 6.0

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

C. Step-by-Step Procedure

  • Prepare the Probe Stock Solution: Dissolve the Probe in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing. This stock solution should be prepared fresh and protected from light.

  • Prepare the Protein Solution: Adjust the concentration of the hydrazide-modified protein to 1-5 mg/mL in the Reaction Buffer.

  • Initiate the Labeling Reaction: Add the Probe stock solution to the protein solution to achieve a 10- to 20-fold molar excess of probe over protein. For example, for 1 mL of a 50 µM protein solution, add 5-10 µL of the 10 mM Probe stock.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purify the Conjugate:

    • Equilibrate an SEC desalting column with your desired storage buffer (e.g., PBS, pH 7.4).

    • Carefully load the entire reaction mixture onto the column.

    • Elute the labeled protein according to the manufacturer's instructions. The fluorescently labeled protein will elute in the initial, higher molecular weight fractions, while the unreacted probe will be retained and elute later.

  • Characterization and Storage:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the fluorophore (approx. 370 nm) to determine the protein concentration and the degree of labeling (DOL).

    • Store the labeled protein at 4°C for short-term use or at -80°C in aliquots containing 10-50% glycerol for long-term storage.

G Figure 2. Experimental Workflow for Protein Labeling start Start prep_protein 1. Prepare Protein Solution (1-5 mg/mL in pH 6.0 Buffer) start->prep_protein conjugate 3. Mix & Incubate (10-20x molar excess of Probe) (2-4h at RT, protected from light) prep_protein->conjugate prep_dye 2. Prepare Probe Stock (10 mM in DMSO) prep_dye->conjugate purify 4. Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify characterize 5. Characterize & Store (Measure DOL, Aliquot, Store at -80°C) purify->characterize end_node End characterize->end_node

Figure 2. Experimental Workflow for Protein Labeling
Protocol 2: Live-Cell Fluorescence Imaging

This protocol provides a general framework for using the aldehyde probe to image targets within living cells. This assumes the probe is cell-permeable or that a delivery mechanism is employed.

A. Materials and Reagents

  • Cultured mammalian cells (e.g., HeLa, A549) grown on glass-bottom imaging dishes.[12][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Probe stock solution (10 mM in DMSO, from Protocol 1)

  • Imaging Medium (e.g., phenol red-free medium or HBSS)

B. Step-by-Step Procedure

  • Cell Culture: Seed cells on a glass-bottom imaging dish and grow to 60-80% confluency.

  • Prepare Labeling Medium: Dilute the 10 mM Probe stock solution directly into pre-warmed complete culture medium to a final concentration of 1-10 µM. Vortex briefly to mix.

  • Cell Loading: Remove the existing medium from the cells and wash once with warm PBS. Add the probe-containing labeling medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically to maximize signal and minimize potential cytotoxicity.

  • Wash: Remove the labeling medium and wash the cells 2-3 times with warm imaging medium to remove the unbound probe and reduce background fluorescence.

  • Imaging: Add fresh imaging medium to the dish. Visualize the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom UV filter cube). Acquire images using appropriate exposure times to avoid phototoxicity.

Applications in Research and Development

The unique properties of this compound derivatives make them suitable for a range of applications:

  • Cellular Imaging: Their use in imaging live cells and organisms like zebrafish has been demonstrated, showcasing their potential for tracking biological processes in real-time.[12][13]

  • High-Content Screening: The bright and stable fluorescence is ideal for automated microscopy and high-content analysis in drug discovery campaigns.

  • Flow Cytometry: Labeled antibodies or ligands can be used to identify and sort specific cell populations.

  • Proximity Ligation Assays: The bromo-substituent allows for potential post-conjugation chemistry, opening avenues for developing probes for advanced techniques like proximity-ligation assays where a secondary reaction is required.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient hydrazide modification of protein; Inactive aldehyde probe (hydrolyzed); Suboptimal reaction pH.Confirm protein modification via mass spectrometry. Use fresh probe stock. Optimize reaction pH between 5.5 and 7.0.
Protein Precipitation High concentration of DMSO in the final reaction; Protein instability.Keep the final DMSO concentration below 5% (v/v). Perform the reaction at 4°C. Include stabilizing agents like glycerol if compatible.
High Background in Imaging Incomplete removal of unbound probe; Probe aggregation or non-specific binding.Increase the number and duration of wash steps. Include a non-ionic detergent (e.g., 0.05% Tween-20) in wash buffers. Filter the probe working solution before use.
Photobleaching High laser power; Long exposure times.Reduce laser intensity and exposure time. Use an antifade mounting medium for fixed-cell imaging.

References

Application Note & Protocol: Sonogashira Coupling with 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is indispensable for the construction of complex molecular architectures.[3][4] Its utility is particularly pronounced in medicinal chemistry and drug development, where the resulting arylalkyne and conjugated enyne scaffolds are prevalent.[5][6]

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[7][8] The target substrate, 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde , is a highly valuable building block. The bromine atom at the C2 position serves as the reactive handle for cross-coupling, while the aldehyde at the C8 position provides a versatile anchor for subsequent synthetic elaborations, such as reductive amination or olefination.

This document provides a comprehensive guide to performing the Sonogashira coupling on this specific substrate, detailing the mechanistic rationale, optimized reaction protocols, and expert insights for troubleshooting and success.

The Catalytic Mechanism: A Tale of Two Cycles

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][3]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond of the imidazo[1,2-a]pyridine substrate. This forms a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) salt (typically CuI) coordinates with the terminal alkyne, increasing its acidity.[9] An amine base then deprotonates the alkyne to form a copper acetylide species.

  • Transmetalation & Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center. The resulting complex then undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, thus completing the cycle.[1][10]

A significant challenge in the copper-cocatalyzed reaction is the undesired oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by oxygen.[1] To circumvent this, copper-free protocols have been developed, which often require stronger bases or different ligand systems but offer a cleaner reaction profile.[1][11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex_II Imidazopyridine-Pd(II)-Br Complex oxidative_add->pd_complex_II transmetalation Transmetalation pd_complex_II->transmetalation pd_alkynyl_complex Imidazopyridine-Pd(II)-Alkyne Complex transmetalation->pd_alkynyl_complex reductive_elim Reductive Elimination pd_alkynyl_complex->reductive_elim reductive_elim->pd0 product Product reductive_elim->product cu_catalyst Cu(I)X alkyne_coord Coordination cu_catalyst->alkyne_coord cu_pi_complex Cu(I)-π-Alkyne Complex alkyne_coord->cu_pi_complex deprotonation Deprotonation (Base) cu_pi_complex->deprotonation cu_acetylide Copper Acetylide (R-C≡C-Cu) deprotonation->cu_acetylide cu_acetylide->transmetalation aryl_halide 2-Bromoimidazo[1,2-a]pyridine -8-carboxaldehyde aryl_halide->oxidative_add alkyne Terminal Alkyne (R-C≡C-H) alkyne->alkyne_coord

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Optimizing Reaction Parameters: A Scientist's Perspective

The success of the Sonogashira coupling with this compound hinges on the careful selection of several key parameters. Aryl bromides are generally less reactive than the corresponding iodides, often necessitating slightly more forcing conditions or more sophisticated catalytic systems.[10][12]

Parameter Recommendation & Rationale
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ . PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[3][12] For challenging couplings, a pre-formed catalyst with bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with Pd(OAc)₂ can enhance the rate of oxidative addition.[13]
Copper(I) Co-catalyst Copper(I) Iodide (CuI) is the standard. It is crucial for activating the alkyne, allowing the reaction to proceed under milder conditions.[4][5] Its use mandates a strictly inert atmosphere to prevent Glaser homocoupling.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) . These liquid amine bases serve a dual role as the base and often as a co-solvent.[1] They are effective at deprotonating the alkyne in the presence of CuI. For copper-free systems, a stronger base like DBU or an inorganic base such as K₂CO₃ or Cs₂CO₃ may be required.[5][13]
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) . The choice depends on substrate solubility. DMF is more polar and can be beneficial for less soluble reactants. The solvent must be anhydrous and thoroughly deoxygenated prior to use.[4]
Temperature Room Temperature to 80 °C . Start at room temperature. If the reaction is sluggish, gentle heating (50-80 °C) is typically required for aryl bromides.[13][14] The aldehyde functionality on the substrate is generally stable under these conditions.
Atmosphere Inert (Argon or Nitrogen) . This is non-negotiable for the copper-cocatalyzed protocol to prevent catalyst deactivation and suppress the formation of alkyne homocoupling byproducts.[1][4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. It is imperative that all glassware is oven- or flame-dried and that all manipulations are performed under an inert atmosphere using standard Schlenk techniques.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust and widely applicable starting point for the coupling reaction.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or DMF

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Add anhydrous, degassed solvent (THF or DMF, approx. 0.1 M concentration relative to the substrate) via syringe.

  • Add the amine base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe. If using the amine as the solvent, add it in sufficient quantity to fully dissolve the reagents.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gradually heat the mixture to 50-80 °C.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is particularly prone to homocoupling or when copper contamination is a concern.

Reagents & Equipment:

  • Same as Protocol 1, but omitting CuI.

  • Palladium acetate [Pd(OAc)₂] (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%) can be used as an alternative catalyst system.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv).

Procedure:

  • To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If using a ligand system, pre-stir the Pd(OAc)₂ and ligand in the solvent for 15-20 minutes.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF).

  • Add the base (e.g., DBU, 2.5 equiv) followed by the terminal alkyne (1.5 equiv) via syringe.

  • Heat the reaction mixture to 60-80 °C. Copper-free reactions often require higher temperatures than their copper-cocatalyzed counterparts.

  • Monitor the reaction as described in Protocol 1.

  • Workup and purification are identical to Protocol 1.

Workflow_Diagram setup 1. Reaction Setup (Schlenk Flask, Inert Gas) reagents 2. Add Reagents (Substrate, Catalyst, Base) setup->reagents reaction 3. Reaction (Stir, Heat if needed) reagents->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quench, Filter) monitoring->workup Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting and Expert Recommendations

Problem Potential Cause Suggested Solution
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Temperature too low.1. Use a fresh bottle of catalyst or a more active ligand system (e.g., Pd(OAc)₂/SPhos). 2. Ensure solvents are freshly dried and properly degassed. Re-check inert gas setup. 3. Increase reaction temperature in 10 °C increments.
Significant Alkyne Homocoupling (Glaser Product) Oxygen contamination in the reaction vessel.1. Improve inert gas technique (e.g., more evacuate/backfill cycles). 2. Ensure the amine base was distilled and stored under inert gas. 3. Switch to the copper-free protocol.
Formation of Dark Tar or Decomposition Reaction temperature is too high, or the base is too strong for the substrate.1. Reduce the reaction temperature. 2. Consider a milder base (e.g., switch from DIPA to Et₃N, or from an inorganic base to an amine base).
Reaction Stalls Catalyst deactivation over time.After confirming the stall with TLC/LC-MS, a second small portion of the palladium catalyst (0.5-1.0 mol%) can be added to restart the reaction.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for synthesizing functionalized heterocyclic scaffolds crucial for drug discovery and materials science. Success relies on a firm understanding of the catalytic mechanism and careful control over reaction parameters, particularly the choice of catalyst, base, and the maintenance of an inert atmosphere. Both the classic copper-cocatalyzed and modern copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and desired reaction purity. By following the detailed protocols and troubleshooting advice provided, researchers can confidently and efficiently access a diverse range of novel 2-alkynyl-imidazo[1,2-a]pyridine derivatives.

References

Application Notes & Protocols: Development of Novel Compounds from 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and compounds under investigation for a wide range of therapeutic applications.[1][2][3] This document provides a detailed guide for the strategic utilization of a key building block, 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, in the synthesis of novel compound libraries. We will explore the synthetic versatility of this starting material, offering step-by-step protocols for derivatization at both the C2-bromo and C8-carboxaldehyde positions. The rationale behind key experimental choices will be discussed, alongside methods for the characterization of newly synthesized compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its broad spectrum of biological activities.[4] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Saripidem (anxiolytic) feature this scaffold.[5][6] The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to various other areas, including:

  • Anticancer: Derivatives have shown cytotoxicity against various cancer cell lines.[6]

  • Antitubercular: Potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, has been reported.[5][7]

  • Antiviral and Antibacterial: The scaffold is a promising framework for the development of new anti-infective agents.[4]

  • Anti-inflammatory and Analgesic: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.

The strategic importance of this compound lies in its dual functionality. The bromine atom at the C2 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Simultaneously, the carboxaldehyde group at the C8 position provides a reactive site for condensation reactions, allowing for the extension of the molecular framework and the incorporation of various functional groups. This dual reactivity makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Strategic Derivatization of this compound

The development of novel compounds from this starting material can be approached through a modular strategy, targeting the two key reactive sites.

G start This compound c2 C2 Position (Bromo) start->c2 c8 C8 Position (Carboxaldehyde) start->c8 suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) c2->suzuki heck Heck Coupling (Alkenyl Groups) c2->heck buchwald Buchwald-Hartwig Amination (Amino Groups) c2->buchwald sonogashira Sonogashira Coupling (Alkynyl Groups) c2->sonogashira reductive Reductive Amination (Substituted Amines) c8->reductive wittig Wittig Reaction (Alkenes) c8->wittig condensation Condensation Reactions (Heterocycles) c8->condensation derivatives Novel Compound Libraries suzuki->derivatives heck->derivatives buchwald->derivatives sonogashira->derivatives reductive->derivatives wittig->derivatives condensation->derivatives

Figure 1: Synthetic strategies for derivatizing this compound.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where necessary.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be performed by column chromatography on silica gel.

  • Characterization of all synthesized compounds should include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C2-Position

This protocol describes the introduction of an aryl or heteroaryl group at the C2 position.

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The C2-bromo position of the imidazo[1,2-a]pyridine is amenable to this palladium-catalyzed reaction.

G start This compound + Arylboronic Acid reagents Pd(PPh₃)₄ Na₂CO₃ DME/H₂O start->reagents reaction Reaction at 90°C reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 2-Aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde purification->product

Figure 2: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Expected Outcome and Data Presentation:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenylimidazo[1,2-a]pyridine-8-carboxaldehyde85
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-8-carboxaldehyde82
33-Pyridinylboronic acid2-(3-Pyridinyl)imidazo[1,2-a]pyridine-8-carboxaldehyde75
Protocol 2: Reductive Amination of the C8-Carboxaldehyde

This protocol describes the conversion of the aldehyde to a secondary or tertiary amine.

Rationale: Reductive amination is a versatile method for forming C-N bonds. The aldehyde at the C8 position can react with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

G start This compound + Amine (R₂NH) reagents Sodium Triacetoxyborohydride Dichloroethane (DCE) start->reagents reaction Reaction at Room Temperature reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 8-((R₂N)methyl)-2-bromoimidazo[1,2-a]pyridine purification->product

Figure 3: Workflow for reductive amination.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Expected Outcome and Data Presentation:

EntryAmineProductYield (%)
1Morpholine4-((2-Bromoimidazo[1,2-a]pyridin-8-yl)methyl)morpholine90
2BenzylamineN-((2-Bromoimidazo[1,2-a]pyridin-8-yl)methyl)benzylamine88
3Piperidine1-((2-Bromoimidazo[1,2-a]pyridin-8-yl)methyl)piperidine92

Synthesis of a Bifunctionally Modified Derivative

The true power of this compound lies in the ability to sequentially modify both positions.

Example Synthetic Route:

  • Step A: Suzuki Coupling. React this compound with 4-fluorophenylboronic acid according to Protocol 1 to synthesize 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxaldehyde.

  • Step B: Reductive Amination. Subject the product from Step A to reductive amination with N-methylpiperazine following Protocol 2 to yield 1-((2-(4-fluorophenyl)imidazo[1,2-a]pyridin-8-yl)methyl)-4-methylpiperazine.

This sequential approach allows for the creation of a vast array of structurally diverse molecules with potentially unique biological activities.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel compounds based on the medicinally important imidazo[1,2-a]pyridine scaffold. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around this core structure. The ability to strategically and sequentially modify the C2 and C8 positions opens up numerous possibilities for the design and synthesis of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in modern pharmacology.[1] The target molecule, 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, is a valuable building block whose synthesis presents unique and often frustrating challenges, particularly concerning yield and regioselectivity.[2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will dissect the common synthetic routes, explain the mechanistic underpinnings of potential failures, and offer field-proven strategies to optimize your experimental outcomes.

Section 1: Overview of the Core Synthetic Challenge

The most logical and convergent synthesis of this compound involves a two-stage process:

  • Cyclization: Formation of the core heterocyclic system, imidazo[1,2-a]pyridine-8-carboxaldehyde, typically from 2-aminonicotinaldehyde.

  • Electrophilic Bromination: Introduction of a bromine atom at the C2 position of the imidazo[1,2-a]pyridine ring system.

While the initial cyclization is relatively straightforward, the key challenge lies in the bromination step. The imidazo[1,2-a]pyridine ring system is electron-rich, but the site of highest electron density, and thus the most kinetically favored position for electrophilic attack, is C3, not C2.[3] Consequently, standard bromination conditions (e.g., NBS or Br₂) almost invariably yield the undesired 3-bromo isomer, leading to low yields of the target C2 product and complex purification issues.

This guide will focus on overcoming this critical regioselectivity problem.

Synthetic_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination (The Challenge) Start 2-Aminonicotinaldehyde + α-Halo Carbonyl Cyclization Condensation & Intramolecular Cyclization Start->Cyclization Intermediate Imidazo[1,2-a]pyridine- 8-carboxaldehyde Cyclization->Intermediate Bromination Electrophilic Bromination Intermediate->Bromination Product 2-Bromoimidazo[1,2-a]pyridine- 8-carboxaldehyde (Desired) Bromination->Product Low Yield Side_Product 3-Bromo Isomer (Undesired) Bromination->Side_Product High Yield

Caption: Overall synthetic workflow highlighting the key challenge.

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Problem 1: Low Yield or Stalled Cyclization Reaction

Question: My initial cyclization to form imidazo[1,2-a]pyridine-8-carboxaldehyde from 2-aminonicotinaldehyde and chloroacetaldehyde is giving a low yield (<40%). What are the common causes and how can I improve this?

Answer: A low yield in this foundational step compromises the entire synthesis. The issue typically stems from one of three areas: reagent stability, suboptimal reaction conditions, or side reactions involving the aldehyde.

Causality & Solutions:

  • Reagent Quality: Chloroacetaldehyde is unstable and prone to polymerization. Using a freshly prepared aqueous solution or its more stable diethyl acetal precursor (which is hydrolyzed in situ under acidic conditions) is critical.

  • Reaction Conditions: The condensation and subsequent intramolecular SNAr reaction are sensitive to both pH and temperature.

    • Solvent: Ethanol is often a superior solvent to acetonitrile for this reaction, as it improves the solubility of the aminopyridine starting material and the intermediate salts.[4]

    • Temperature: While heating is necessary, excessive temperatures (>80-90 °C) can promote the polymerization of the starting aldehyde or the product, leading to tar formation.

    • Base: A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often added during workup to neutralize the HBr/HCl formed, but it can also be beneficial in the reaction mixture to scavenge acid and prevent unwanted side reactions.

  • Aldehyde Reactivity: The aldehyde group on the 2-aminonicotinaldehyde can potentially react with another molecule of the aminopyridine to form imines or other condensation byproducts. Ensuring a slight excess (1.1-1.2 equivalents) of the halo-component can help drive the reaction toward the desired cyclization.

Data-Driven Optimization:

ParameterStandard ConditionOptimized ConditionRationale
C2 Synthon Chloroacetaldehyde (aq.)Chloroacetaldehyde diethyl acetalImproved stability and handling.
Solvent Acetonitrile (MeCN)Ethanol (EtOH)Better solubility of reagents, leading to higher conversion.[4]
Temperature 100 °C (reflux)75-80 °CReduces tar formation and degradation of aldehydes.
Reaction Time 12-24 hMonitor by TLC/LC-MSPrevents product degradation from prolonged heating.
Workup Direct ExtractionNeutralization with NaHCO₃Prevents product degradation under acidic conditions.
Problem 2: Incorrect Regioisomer from Bromination (Dominant C3-Bromo Product)

Question: I am attempting to brominate imidazo[1,2-a]pyridine-8-carboxaldehyde with N-Bromosuccinimide (NBS) in acetonitrile, but my primary product is the 3-bromo isomer. How can I achieve the desired C2-bromination?

Answer: This is the most common and mechanistically expected failure point. The C3 position of the imidazo[1,2-a]pyridine nucleus is electronically analogous to the C3 position of indole—it is the most electron-rich and sterically accessible site for electrophilic attack.[5] Standard electrophilic brominating agents like NBS or Br₂ will overwhelmingly favor this position.

To achieve C2 selectivity, you must bypass the standard electrophilic substitution mechanism. The most robust strategy is a directed ortho-metalation (DoM) followed by quenching with an electrophilic bromine source.

Mechanism & Protocol:

The principle of DoM involves using a strong, sterically hindered base to deprotonate the most acidic C-H bond, which is often adjacent to a directing group. In this case, the pyridine nitrogen (N4) and the imidazole nitrogen (N1) direct the deprotonation to the C2 position.

Troubleshooting_Bromination cluster_strategies Recommended Strategies Start Problem: Undesired 3-Bromo Isomer Reason Why? C3 is the most kinetically favored site for Electrophilic Attack Start->Reason Solution Solution: Bypass Electrophilic Aromatic Substitution Reason->Solution DoM Directed ortho-Metalation (DoM) - Deprotonate C2 with LDA/n-BuLi - Quench with Br+ source (e.g., CBr4) Solution->DoM Most reliable Halogen_Dance Halogen Dance Reaction - Synthesize 3-Bromo isomer first - Isomerize to C2 with strong base Solution->Halogen_Dance Alternative Outcome Desired Outcome: Selective C2-Bromination DoM->Outcome

References

Technical Support Center: Purification of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The advice provided is based on established chemical principles and practical experience in synthetic and medicinal chemistry.

Introduction to Purification Challenges

This compound is a valuable intermediate in pharmaceutical research.[1] Its synthesis, often involving a cyclization followed by a formylation step such as the Vilsmeier-Haack reaction, can present several purification challenges.[2] These challenges typically arise from the presence of unreacted starting materials, reaction byproducts, and the inherent reactivity of the aldehyde functional group. This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, some common impurities include:

  • Unreacted 2-bromoimidazo[1,2-a]pyridine: The starting material for the formylation step.

  • Over-brominated species: If bromination is part of your synthesis, di- or tri-brominated impurities may be present.

  • Other positional isomers: Depending on the regioselectivity of the formylation reaction, you might have other isomers such as the 3-carboxaldehyde or 6-carboxaldehyde.

  • Vilsmeier-Haack reaction byproducts: The Vilsmeier-Haack reaction can sometimes lead to the formation of colored byproducts or incompletely hydrolyzed intermediates.[2]

  • Polymeric material: Aldehydes can be prone to polymerization, especially under acidic or basic conditions, or upon prolonged storage.

Q2: My crude product is a dark, oily residue. How can I induce crystallization?

A2: An oily or deeply colored crude product often indicates the presence of persistent impurities. Here are a few strategies to induce crystallization:

  • Trituration: Try stirring the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away non-polar impurities and encourage the product to solidify.

  • Solvent-antisolvent precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy.[3] Allow it to stand, and with luck, crystals will form.

  • Seed crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.

Q3: What are the recommended solvent systems for column chromatography?

A3: The polarity of this compound is moderate. A gradient elution on silica gel is typically effective. Start with a less polar eluent and gradually increase the polarity.

  • Recommended starting systems:

    • Hexanes:Ethyl Acetate (gradient from 9:1 to 1:1)

    • Dichloromethane:Methanol (gradient from 100:0 to 98:2)

Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system for your specific impurity profile.

Q4: How can I effectively visualize my compound and impurities on a TLC plate?

A4: Due to the conjugated aromatic system of the imidazo[1,2-a]pyridine core, the compound and many of its impurities are UV-active.

  • Primary visualization: Use a UV lamp at 254 nm.[4]

  • Staining: If some impurities are not UV-active, you can use a potassium permanganate stain or a p-anisaldehyde stain. The aldehyde group of your product may also react with 2,4-dinitrophenylhydrazine (DNPH) stain to produce a colored spot.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem 1: Persistent Yellow or Brown Color in the Final Product
  • Likely Cause: The color is often due to trace impurities from the Vilsmeier-Haack reaction or minor degradation of the aldehyde.

  • Solution 1: Activated Carbon Treatment:

    • Dissolve the colored product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount of activated carbon (charcoal).

    • Stir or gently heat the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon.

    • Concentrate the filtrate to recover the decolorized product.

  • Solution 2: Recrystallization:

    • A carefully chosen recrystallization solvent can leave colored impurities in the mother liquor. Good single or mixed solvent systems for imidazo[1,2-a]pyridine derivatives include ethyl acetate/hexanes and ethanol/water.[1]

Problem 2: Multiple, Poorly Resolved Spots on TLC After Initial Purification
  • Likely Cause: The impurities are structurally very similar to the desired product, making separation by standard chromatography challenging. This is common if positional isomers are present.

  • Solution 1: Optimize Column Chromatography:

    • Use a longer column: This increases the surface area for separation.

    • Employ a shallower solvent gradient: A slow, gradual increase in eluent polarity can improve resolution.

    • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica.

  • Solution 2: Preparative TLC or HPLC:

    • For small-scale purifications, preparative TLC can be an effective way to isolate the desired compound. For larger scales, preparative HPLC may be necessary.

Problem 3: Low Recovery After Purification
  • Likely Cause 1: Product Loss During Work-up: The aldehyde may be partially soluble in the aqueous phase, especially if the pH is not carefully controlled.

  • Solution 1: Optimize Extraction:

    • Ensure the aqueous layer is saturated with brine (NaCl solution) to decrease the solubility of the organic product.

    • Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

  • Likely Cause 2: Degradation on Silica Gel: Some aldehydes can be sensitive to the acidic nature of silica gel.

  • Solution 2: Deactivate Silica Gel:

    • Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine to neutralize the acidic sites.

    • Alternatively, use neutral alumina as the stationary phase.

Problem 4: Difficulty in Removing Unreacted Aldehyde Starting Material
  • Likely Cause: The starting material and the product have similar polarities.

  • Solution: Purification via a Bisulfite Adduct: This is a classic and effective method for purifying aldehydes.[5][6][7][8]

    • Dissolve the crude mixture in a suitable solvent (e.g., methanol or DMF).[7]

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a water-soluble adduct.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehydic impurities.

    • Separate the aqueous layer containing the bisulfite adduct.

    • Regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or dilute NaOH) to the aqueous layer and then extracting the liberated aldehyde with an organic solvent.[5]

Experimental Workflows and Diagrams

Workflow for Standard Purification

crude Crude Product dissolve Dissolve in Minimal Dichloromethane crude->dissolve slurry Slurry onto Silica Gel dissolve->slurry column Column Chromatography (Hexanes:EtOAc Gradient) slurry->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate in vacuo combine->concentrate pure_product Pure Product concentrate->pure_product start 2-Bromoimidazo[1,2-a]pyridine vilsmeier Vilsmeier Reagent (DMF/POCl₃) start->vilsmeier iminium Iminium Salt Intermediate vilsmeier->iminium Electrophilic Attack side_product2 Positional Isomer (e.g., 3-carboxaldehyde) vilsmeier->side_product2 Alternative Attack Site hydrolysis Aqueous Work-up iminium->hydrolysis product Desired Product (8-carboxaldehyde) hydrolysis->product Complete side_product1 Incomplete Hydrolysis (Aminal Impurity) hydrolysis->side_product1 Incomplete

References

Technical Support Center: Synthesis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IPCA-24-01

Version: 1.0

Last Updated: January 2, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. This document is intended for researchers, chemists, and drug development professionals who are working with this molecule or structurally similar compounds. The synthesis of multi-substituted imidazo[1,2-a]pyridines can be a nuanced process, often presenting challenges related to regioselectivity, reaction control, and product purification.

This guide provides in-depth, field-proven insights into potential side reactions and offers structured troubleshooting protocols to help you navigate these challenges effectively. The information herein is based on established chemical principles and analogous reactions reported in peer-reviewed literature for the imidazo[1,2-a]pyridine scaffold.

Logical Workflow for Synthesis & Troubleshooting

The synthesis of the target molecule logically proceeds through three main stages: formation of the imidazo[1,2-a]pyridine core, followed by bromination and formylation. The precise order of these latter steps can significantly impact the outcome. This guide is structured to address issues that may arise at each critical juncture.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Electrophilic Substitution cluster_2 Phase 3: Troubleshooting & Analysis cluster_3 Phase 4: Optimization A Start: 2-Aminopyridine Derivative B Cyclization with α-Haloketone A->B C Imidazo[1,2-a]pyridine Core Formed B->C D Bromination C->D E Formylation (e.g., Vilsmeier-Haack) C->E F Regioselectivity Issue? D->F E->F G Over-reaction (Di-substitution)? F->G No I Modify Reaction Conditions F->I H Low Yield? G->H No J Change Reagent Stoichiometry G->J K Purification Strategy H->K L Final Product: 2-Bromo-8-carboxaldehyde-IP K->L

Caption: General workflow for synthesis and troubleshooting.

FAQs and Troubleshooting Guide

This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis.

Part 1: Bromination Side Reactions
Question 1: My bromination reaction is not selective and I'm seeing multiple bromo-isomers. Why is this happening and how can I fix it?

Answer: This is a classic regioselectivity problem. The imidazo[1,2-a]pyridine ring system has several positions susceptible to electrophilic attack. The C3 position is the most electron-rich and kinetically favored site for electrophilic substitution like bromination.[1][2] However, reaction conditions can influence the outcome.

Causality:

  • Electronic Effects: The nitrogen atom at position 1 strongly activates the C3 position through resonance, making it the most nucleophilic carbon.

  • Steric Hindrance: If the C2 or other positions are heavily substituted, this can sterically direct the incoming electrophile to other available sites.

  • Reaction Conditions: Harsh brominating agents (e.g., excess Br₂) or high temperatures can overcome the intrinsic selectivity, leading to a mixture of products, including di-brominated species.

Troubleshooting Protocol: Enhancing C2-Selectivity (if C3 is blocked)

If your synthetic route requires bromination at C2 after another group is already at C3, or if you are aiming for the less common C2-bromo product directly, a different strategy is needed. Direct bromination at C2 is challenging due to the high reactivity of the C3 position. A more reliable method involves a lithiation/bromination sequence.

ParameterRecommended ConditionRationale
Reagent n-Butyllithium (n-BuLi) followed by a bromine source (e.g., CBr₄, 1,2-dibromoethane)n-BuLi is a strong base that can deprotonate the C2 position. The resulting lithiated intermediate is a potent nucleophile that will react with the bromine source.
Temperature -78 °CLow temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.
Solvent Anhydrous THF or Diethyl EtherAprotic and anhydrous solvents are essential to prevent quenching of the organolithium reagent.
Atmosphere Inert (Argon or Nitrogen)Prevents reaction of the highly reactive n-BuLi with oxygen or moisture.

Step-by-Step Protocol:

  • Dissolve the imidazo[1,2-a]pyridine starting material in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise. Stir for 1 hour at -78 °C.

  • Add a solution of the bromine source (1.1 equivalents) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Question 2: I am getting a di-brominated product. How can I prevent this over-reaction?

Answer: Formation of a di-brominated product indicates that the reaction is too aggressive. The mono-brominated product is still electron-rich enough to react a second time.

Causality:

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent is the most common cause.

  • Potent Reagents: Strong brominating agents like liquid bromine can be difficult to control.

  • Elevated Temperature: Higher temperatures increase the reaction rate and can lead to loss of selectivity.

Troubleshooting Protocol: Controlled Mono-bromination

ParameterRecommended ConditionRationale
Reagent N-Bromosuccinimide (NBS) or CBr₄[1]These are milder, solid brominating agents that are easier to handle and dose accurately.
Stoichiometry 1.0 - 1.05 equivalents of brominating agentPrecise control of stoichiometry is key to preventing over-bromination.
Temperature 0 °C to Room TemperatureLower temperatures slow the reaction, allowing the more reactive starting material to be consumed before the product reacts again.
Solvent Acetonitrile or Dichloromethane (DCM)Common solvents for electrophilic bromination.

Step-by-Step Protocol:

  • Dissolve the imidazo[1,2-a]pyridine in the chosen solvent and cool to 0 °C.

  • Add NBS (1.05 eq.) portion-wise over 15-30 minutes.

  • Monitor the reaction closely by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction (e.g., with aqueous sodium thiosulfate to remove any remaining NBS/bromine).

  • Proceed with workup and purification.

Part 2: Formylation Side Reactions (Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles.[3][4] It involves using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺).

Question 3: My formylation is occurring at the wrong position on the ring. How do I direct it to the C8 position?

Answer: Directing functionalization to the C8 position of the pyridine ring is notoriously difficult because it is the least electronically activated position for electrophilic substitution. The imidazole ring (especially C3) is far more reactive.[2][5]

Causality:

  • Inherent Reactivity: The C3 and C5/C7 positions are electronically favored for electrophilic attack over C6/C8.

  • Directing Groups: Without a strong directing group already on the pyridine ring, formylation will default to the more reactive imidazole ring.

Troubleshooting Protocol: Synthesis Strategy for C8-Formylation

A direct Vilsmeier-Haack formylation on an unsubstituted imidazo[1,2-a]pyridine is highly unlikely to yield the C8-aldehyde. The most viable strategy is to start with a pre-functionalized pyridine .

G A Start: 2-Amino-3-formylpyridine B Protect Aldehyde (e.g., as acetal) A->B C Cyclize to form Imidazo[1,2-a]pyridine-8-acetal B->C D Brominate at C2 C->D E Deprotect Aldehyde D->E F Final Product E->F

Caption: Recommended synthetic pathway for C8-formylation.

Step-by-Step Rationale:

  • Start with the Right Pyridine: Begin with a 2-aminopyridine that already has the desired functional group (or a precursor) at the position that will become C8 of the final product. For example, start with 2-amino-3-formylpyridine.

  • Protect the Aldehyde: The aldehyde is sensitive to many reaction conditions. Protect it as an acetal (e.g., using ethylene glycol and an acid catalyst) before proceeding.

  • Build the Imidazole Ring: Perform the cyclization reaction (e.g., with an α-haloketone) to form the imidazo[1,2-a]pyridine core. The protected aldehyde will now be at the C8 position.

  • Perform Bromination: Now, with the C8 position occupied and protected, you can perform the bromination at C2 as described in the protocols above.

  • Deprotection: Finally, remove the acetal protecting group using acidic aqueous conditions to reveal the C8-carboxaldehyde.

Question 4: The Vilsmeier-Haack reaction is giving me a complex mixture of dark, tar-like substances. What is causing this decomposition?

Answer: Decomposition during a Vilsmeier-Haack reaction often points to excessive heat or an overly reactive substrate. The Vilsmeier reagent is a potent electrophile, and the reaction is exothermic.

Causality:

  • Exothermic Reaction: The formation of the Vilsmeier reagent and its subsequent reaction with the substrate can generate significant heat. Without proper temperature control, this can lead to polymerization and decomposition.

  • Substrate Instability: Highly activated imidazo[1,2-a]pyridines (e.g., those with strong electron-donating groups) can be unstable under the acidic and high-temperature conditions of the reaction.

Troubleshooting Protocol: Controlled Vilsmeier-Haack Formylation

ParameterRecommended ConditionRationale
Reagent Addition Add POCl₃ dropwise to DMF at 0 °C. Then, add this pre-formed reagent to the substrate solution.This controls the initial exotherm from the formation of the Vilsmeier reagent.
Reaction Temperature 0 °C to 70 °C[4]Start at a low temperature and slowly warm only if necessary. Many electron-rich heterocycles will react well below the high temperatures often cited in general procedures.
Workup Pour reaction mixture onto crushed ice, then neutralize slowly with a base (e.g., NaOH, NaHCO₃).The hydrolysis of the intermediate iminium salt is also exothermic and must be controlled. Using ice dissipates heat effectively.
Monitoring TLC or LC-MSMonitor the reaction to determine the minimum time and temperature required for completion, avoiding prolonged heating.

References

Technical Support Center: Optimization of Reaction Time for 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful optimization of your reaction protocols. The unique bifunctional nature of this substrate, possessing both an electrophilic aldehyde at the 8-position and a versatile bromo group at the 2-position, offers a gateway to a diverse array of molecular architectures. However, this duality also presents challenges in achieving chemoselectivity and optimizing reaction times for desired outcomes.

I. Understanding the Reactivity Landscape

The key to successfully derivatizing this compound lies in understanding the distinct reactivity of its two functional groups. The 2-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, while the 8-carboxaldehyde group is susceptible to nucleophilic attack and condensation reactions.

Reactivity_Landscape cluster_bromo C2-Bromo Position cluster_aldehyde C8-Carboxaldehyde Position Substrate This compound Suzuki Suzuki Coupling Substrate->Suzuki Pd-catalyzed (Aryl/Heteroaryl Boronic Acids) Sonogashira Sonogashira Coupling Substrate->Sonogashira Pd/Cu-catalyzed (Terminal Alkynes) Buchwald_Hartwig Buchwald-Hartwig Amination Substrate->Buchwald_Hartwig Pd-catalyzed (Amines) Reductive_Amination Reductive Amination Substrate->Reductive_Amination Reducing Agent (Primary/Secondary Amines) Knoevenagel Knoevenagel Condensation Substrate->Knoevenagel Base Catalyst (Active Methylene Compounds) Wittig Wittig Reaction Substrate->Wittig Phosphonium Ylide (Alkenylation)

Caption: Reactivity pathways for this compound.

II. Troubleshooting Guide: Optimizing Reaction Time

A. Palladium-Catalyzed Cross-Coupling Reactions at the 2-Bromo Position (e.g., Suzuki-Miyaura Coupling)

Issue 1: Low or no conversion to the desired coupled product, even after extended reaction times.

  • Question: My Suzuki coupling reaction with this compound is sluggish and gives poor yields. How can I optimize the reaction time and improve conversion?

  • Answer: Low conversion in Suzuki-Miyaura coupling of this substrate can be attributed to several factors, primarily related to catalyst activity and the electronic nature of the imidazo[1,2-a]pyridine ring system.

    • Catalyst and Ligand Choice: The electron-deficient nature of the imidazo[1,2-a]pyridine ring can affect the oxidative addition step. While standard catalysts like Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, often accelerate the reaction, leading to shorter reaction times and higher yields.[1] For nitrogen-containing heterocycles, N-heterocyclic carbene (NHC) ligands like IPr or IMes can also be highly effective.

    • Base Selection: The choice of base is critical. While inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used, stronger bases like K₃PO₄ can sometimes facilitate faster transmetalation, especially with less reactive boronic acids.[2] The use of aqueous base solutions is often necessary to promote the reaction.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. The ratio can be optimized; for instance, a 1:1 mixture of DMF-H₂O has proven efficient in some cases.[3]

    • Temperature: Increasing the reaction temperature, often to the reflux temperature of the solvent, can significantly reduce the required reaction time. However, be mindful of potential decomposition of starting materials or products at excessively high temperatures. Monitoring the reaction by TLC or LC-MS at regular intervals is crucial to determine the optimal time-temperature profile.

Issue 2: Significant formation of debrominated byproduct (imidazo[1,2-a]pyridine-8-carboxaldehyde).

  • Question: I am observing a significant amount of the debrominated side product in my Suzuki coupling reaction. How can I minimize this to improve the yield of my desired product?

  • Answer: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings. It can arise from various pathways, including the reaction of the organopalladium intermediate with trace water or other proton sources.

    • Reaction Time and Temperature: Prolonged reaction times and high temperatures can exacerbate debromination. Therefore, it's essential to monitor the reaction closely and stop it as soon as the starting material is consumed.

    • Choice of Base and Solvent: The use of stronger bases in protic solvents can sometimes increase the rate of debromination. Experimenting with milder bases or anhydrous conditions (if the reaction proceeds) might be beneficial.

    • Boronic Acid Quality: Impurities in the boronic acid or its slow decomposition can lead to a buildup of species that promote debromination. Using high-purity boronic acids is recommended.

ParameterRecommendation for Suzuki Coupling Optimization
Catalyst System Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, or Pd-NHC complexes
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ (often as an aqueous solution)
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically 4:1 to 1:1 ratio)
Temperature 80-120 °C (monitor for decomposition)
Reaction Time Monitor by TLC/LC-MS (typically 2-24 hours)
B. Derivatization of the 8-Carboxaldehyde Group

Issue 3: Incomplete reaction or low yield in Knoevenagel condensation.

  • Question: My Knoevenagel condensation with this compound and an active methylene compound is not going to completion. How can I drive the reaction forward and optimize the reaction time?

  • Answer: The Knoevenagel condensation is an equilibrium-controlled reaction. The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system can influence the reactivity of the aldehyde.

    • Catalyst: Weak bases like piperidine, pyridine, or ammonium acetate are typically used to avoid self-condensation of the aldehyde.[4][5] The catalyst loading should be optimized, starting with a catalytic amount (e.g., 10-20 mol%).

    • Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. Removing water as it forms can significantly improve the yield and reduce reaction time. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5]

    • Reaction Time and Temperature: While some Knoevenagel condensations proceed at room temperature, heating is often required. Monitor the reaction by TLC to determine the point of maximum conversion. Prolonged heating can sometimes lead to side reactions.

Issue 4: Low yield or formation of side products in Wittig reaction.

  • Question: I am struggling with the Wittig reaction to convert the aldehyde group of this compound into an alkene. What are the key parameters to optimize for a cleaner and faster reaction?

  • Answer: The success of a Wittig reaction depends heavily on the nature of the ylide and the reaction conditions.

    • Ylide Stability: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require higher temperatures and longer reaction times.[6] Unstabilized ylides are more reactive but also more sensitive to air and moisture.[7]

    • Base and Solvent: The choice of base for generating the ylide is crucial. Strong bases like n-BuLi or NaH are often used for unstabilized ylides, while weaker bases may suffice for stabilized ones.[8] The reaction is typically carried out in anhydrous solvents like THF or diethyl ether.

    • Reaction Time and Temperature: The reaction time can vary from a few hours to overnight. For less reactive aldehydes or stabilized ylides, gentle heating may be necessary. Monitoring the disappearance of the aldehyde by TLC is the best way to determine the optimal reaction time.

Issue 5: Difficulty in achieving complete conversion in reductive amination.

  • Question: My reductive amination of this compound with a primary amine is slow and often incomplete. How can I improve the efficiency of this reaction?

  • Answer: Reductive amination involves two steps: the formation of an imine intermediate followed by its reduction. Both steps need to be optimized for a successful outcome.

    • pH Control: The formation of the imine is acid-catalyzed but the reducing agent can be deactivated under strongly acidic conditions. Maintaining a slightly acidic pH (around 5-6) is often optimal.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations.[9] It is often more effective than sodium borohydride in these reactions.

    • Reaction Time: The reaction is typically stirred at room temperature for several hours to overnight. Monitoring by TLC or LC-MS is recommended to determine the completion of the reaction.

Troubleshooting_Workflow cluster_suzuki_troubleshooting Suzuki Troubleshooting cluster_aldehyde_troubleshooting Aldehyde Reaction Troubleshooting Start Low Yield / Slow Reaction Reaction_Type Identify Reaction Type Start->Reaction_Type Suzuki Suzuki Coupling Reaction_Type->Suzuki C-Br Aldehyde_Reaction Aldehyde Derivatization Reaction_Type->Aldehyde_Reaction C=O S1 Optimize Catalyst/Ligand Suzuki->S1 A1 Check Catalyst/Reagent Stoichiometry Aldehyde_Reaction->A1 S2 Vary Base/Solvent S1->S2 S3 Adjust Temperature S2->S3 S4 Monitor for Debromination S3->S4 A2 Control pH / Remove Water A1->A2 A3 Optimize Temperature and Time A2->A3 A4 Consider Ylide Stability (Wittig) A3->A4

Caption: A systematic workflow for troubleshooting common derivatization issues.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I perform a Suzuki coupling on the 2-bromo position without protecting the 8-carboxaldehyde group?

    • A1: Yes, in many cases, the aldehyde group is tolerated under Suzuki coupling conditions.[10] However, some strong bases and high temperatures could potentially lead to side reactions involving the aldehyde. It is advisable to start with milder conditions and monitor the reaction closely for any undesired transformations of the aldehyde group. If side reactions are significant, protection of the aldehyde as an acetal may be necessary.

  • Q2: I want to perform a reaction at the aldehyde group. Is there a risk of the 2-bromo substituent reacting?

    • A2: Most standard reactions at the aldehyde group, such as reductive amination, Knoevenagel condensation, and Wittig reactions, are performed under conditions that are generally not conducive to reactions at the C-Br bond. However, it is always good practice to check for the integrity of the bromo substituent in the final product, for instance, by mass spectrometry.

  • Q3: How do I purify the derivatives of this compound, which are often polar?

    • A3: Purification of these derivatives can indeed be challenging due to their polarity.

      • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is often effective.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Preparative HPLC: For difficult separations or to achieve very high purity, preparative reverse-phase HPLC can be employed.

  • Q4: What is a typical starting point for optimizing the reaction time for a novel derivatization of this molecule?

    • A4: A good starting point is to set up the reaction based on a literature precedent for a similar transformation on a related imidazo[1,2-a]pyridine derivative. Monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours initially, then less frequently). This will give you a kinetic profile of the reaction and help you determine the point at which the reaction has gone to completion or has stalled. It is generally advisable to avoid excessively long reaction times to minimize the formation of degradation products.

IV. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Knoevenagel Condensation
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture, wash with water and brine, and dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography or recrystallization.[4]

V. References

  • BenchChem. (n.d.). Troubleshooting low yields in Knoevenagel condensation. Retrieved from BenchChem website.

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from ResearchGate.

  • BenchChem. (n.d.). 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from BenchChem website.

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from Organic Chemistry Portal.

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from RSC Publishing.

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from Organic Chemistry Portal.

  • PMC - PubMed Central. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from PMC - PubMed Central.

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.).

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).

  • ResearchGate. (n.d.). Knoevenagel condensation of various aromatic aldehydes with active.... Retrieved from ResearchGate.

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from Chemistry Steps.

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from Chemistry LibreTexts.

  • ResearchGate. (2025, August 6). Access to Imidazo[1,2- a ]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Retrieved from ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal.

  • ResearchGate. (n.d.). Synthesis and structure-activity relationship optimization of 2-substituted imidazo[1,2-a]pyridin-8-carboxamides as poly(ADP-ribose)polymerase-1 inhibitors. Retrieved from ResearchGate.

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from NIH.

  • CHEMISTRY & BIOLOGY INTERFACE. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).

  • PubMed. (2023, July 5). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from PubMed.

  • eScholarship. (n.d.). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Retrieved from eScholarship.

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Retrieved from BenchChem.

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Retrieved from MDPI.

  • ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. Retrieved from ResearchGate.

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Retrieved from BenchChem.

  • PMC - NIH. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from PMC - NIH.

  • CP Lab Safety. (n.d.). 2-bromoimidazo[1, 2-a]pyridine-8-carbaldehyde, min 97%, 500 mg. Retrieved from CP Lab Safety.

  • New Journal of Chemistry (RSC Publishing). (n.d.). A sustainable approach to the synthesis of 2-arylimidazo[1,2-a]pyridines followed by sequential amino and bromo functionalization.

  • MySkinRecipes. (n.d.). 8-Bromoimidazo[1,2-A]Pyridine-2-Carbaldehyde. Retrieved from MySkinRecipes.

  • Cenmed Enterprises. (n.d.). 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from Cenmed Enterprises.

References

Technical Support Center: Scaling the Synthesis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. This molecule is a highly valuable heterocyclic building block, frequently utilized as a key intermediate in the development of kinase inhibitors, anxiolytic agents, and other pharmacologically active compounds.[1][2] Its dual functionality—a reactive aldehyde for derivatization and a bromine handle for cross-coupling reactions—makes it a versatile scaffold in medicinal chemistry.[1]

This guide provides a robust, field-tested synthetic pathway, detailed protocols, and a comprehensive troubleshooting section to assist researchers in navigating the complexities of this synthesis, from bench-scale experiments to pilot-plant scale-up.

Recommended Synthetic Pathway: A Three-Step Approach

The synthesis of this compound presents a significant regioselectivity challenge. The imidazo[1,2-a]pyridine core is electron-rich, with the C3 position being the most susceptible to standard electrophilic substitution. Direct formylation or bromination often leads to a mixture of isomers that are difficult to separate.

The pathway outlined below is designed to overcome this by strategically installing the functional groups in a sequence that allows for precise control over their final positions. The key step involves a directed ortho-metalation, which leverages the coordinating ability of the pyridine nitrogen to selectively functionalize the C8 position.

Overall Synthetic Workflow

Synthetic_Workflow A 2-Aminopyridine B Imidazo[1,2-a]pyridine A->B Step 1: Cyclization (Tschitschibabin Reaction) C 2-Bromoimidazo[1,2-a]pyridine B->C Step 2: Bromination (NBS) D This compound C->D Step 3: Directed Formylation (n-BuLi, DMF)

References

Technical Support Center: Troubleshooting Failed Reactions of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde (CAS: 372147-48-3).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. Its unique structure, featuring an imidazo[1,2-a]pyridine core with a reactive bromine atom at the C2 position and a carboxaldehyde at the C8 position, makes it a valuable precursor for synthesizing complex molecules, particularly kinase inhibitors and other pharmacologically active agents.[2][3]

However, the very features that make this molecule so useful—the nucleophilic nitrogen atoms of the heterocyclic core, the electrophilic aldehyde, and the C-Br bond poised for catalysis—can also present significant synthetic challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles in your synthetic campaigns.

Section 1: Foundational Troubleshooting - The Pre-Reaction Checklist

Before delving into reaction-specific issues, it's critical to ensure your foundational setup is flawless. Many reaction failures stem from easily overlooked experimental variables.

Q1: My reaction failed completely, showing only starting material. What are the very first things I should verify?

A1: When a reaction shows no conversion, a systematic review of the basics is the most efficient first step. Before questioning the reaction's inherent feasibility, confirm the following:

  • Reagent Integrity and Purity:

    • Solvent Anhydrousness: Many organometallic reactions, particularly palladium-catalyzed cross-couplings, are exquisitely sensitive to moisture.[4] Ensure solvents are freshly dried using an appropriate method (e.g., distillation from a drying agent, passage through an activated alumina column) or are from a recently opened, high-purity commercial bottle (e.g., AcroSeal™).

    • Reagent Quality: Verify the purity of your this compound and coupling partners. Aldehydes can oxidize to carboxylic acids upon prolonged storage; check purity by NMR or LC-MS if in doubt. Organoboron reagents can degrade, and amines can absorb water and carbon dioxide from the air.

    • Base Quality: Strong bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) can be hygroscopic. Use freshly opened reagents or dry them in a vacuum oven before use.

  • Atmospheric Control:

    • Inert Atmosphere: The active Pd(0) catalyst in cross-coupling reactions is readily oxidized by atmospheric oxygen, rendering it inactive.[4] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen). This typically requires at least three cycles of evacuating the flask under vacuum and refilling with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

    • Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. Common methods include sparging with argon for 20-30 minutes, the freeze-pump-thaw technique (highly effective for small scales), or subjecting the solvent to sonication under vacuum.

  • Temperature and Stirring:

    • Accurate Temperature: Calibrate your heating mantle or oil bath with an external thermometer. An incorrect temperature can halt a reaction that has a high activation energy.

    • Efficient Stirring: Ensure the reaction mixture is stirring vigorously enough to keep all reagents, particularly heterogeneous bases like K₂CO₃, suspended and well-mixed.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions at the C2-Bromo Position

The C2-bromo position is the primary handle for diversification via cross-coupling. Failures here are common but can usually be resolved by systematically optimizing the catalyst system. The general palladium catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] A failure in any of these steps will stop the reaction.

General Cross-Coupling Issues

Q2: I'm observing no product in my Pd-catalyzed reaction (Suzuki, Sonogashira, etc.). I've checked my foundational setup. What is the likely culprit within the catalytic system?

A2: The issue most likely lies with the generation and stability of the active Pd(0) catalyst or a failure in one of the catalytic cycle's key steps. The imidazo[1,2-a]pyridine core itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[8] Therefore, the choice of ligand is paramount.

  • Cause - Inefficient Catalyst Activation/Decomposition: Many reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[9] If this reduction is slow or fails, the cycle never starts. Furthermore, the resulting Pd(0)Lₙ complex can be unstable and decompose if the ligand is not appropriate.

  • Solution - Optimize the Catalyst/Ligand System:

    • Switch to a Pd(0) Source: Try a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.

    • Use Modern, Bulky Ligands: The nitrogen atoms in your substrate can poison the catalyst. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs) are designed to overcome this.[5] They accelerate the oxidative addition and reductive elimination steps and form stable, highly active monoligated Pd(0) complexes that resist decomposition.[10]

    • Use Pre-formed Catalysts: Consider using well-defined palladium precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2). These complexes are air-stable, provide a reliable 1:1 Pd:Ligand ratio, and are designed for rapid, clean activation to the active Pd(0) species.

Q3: My main side product is the hydrodehalogenated starting material (2-H-imidazo[1,2-a]pyridine-8-carboxaldehyde). Why is this happening and how can I stop it?

A3: Hydrodehalogenation occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydrogen source before it can proceed through transmetalation.

  • Cause 1 - Water/Protic Impurities: Water or other protic impurities can react with the base and the organopalladium intermediate, leading to protonolysis.

  • Solution 1 - Rigorous Anhydrous Conditions: Re-verify that all reagents and solvents are scrupulously dry.

  • Cause 2 - β-Hydride Elimination from Boronic Esters: If using boronic esters (e.g., pinacol esters), β-hydride elimination from the boronate alkoxide generated after reaction with the base can produce a hydride that is transferred to the palladium complex, leading to reductive elimination of the dehalogenated product.

  • Solution 2 - Choice of Base/Boron Source: Switch to a boronic acid or use a base that is less prone to this pathway. Anhydrous KF is sometimes used to activate boronic acids without the issues associated with stronger bases.[11]

Workflow: General Troubleshooting for Failed Cross-Coupling

G start Reaction Failed (Low/No Conversion) check_basics Verify Basics: - Reagent Purity - Anhydrous Conditions - Inert Atmosphere start->check_basics basics_ok Basics OK? check_basics->basics_ok basics_ok->start No optimize_catalyst Optimize Catalyst System: 1. Switch Ligand (Bulky Phosphine) 2. Use Pd(0) Source or Precatalyst 3. Increase Catalyst Loading (2-5 mol%) basics_ok->optimize_catalyst Yes optimize_base Change Base: - Suzuki: Cs₂CO₃, K₃PO₄ - B-H: NaO tBu, LHMDS - Sonogashira: Et₃N, DIPA optimize_catalyst->optimize_base optimize_solvent Change Solvent & Temp: - Toluene, Dioxane, DMF - Increase Temperature (80-120 °C) optimize_base->optimize_solvent success Reaction Successful optimize_solvent->success

Caption: A general workflow for troubleshooting failed Pd-catalyzed cross-coupling reactions.

FAQ: Suzuki-Miyaura Coupling

Q4: My Suzuki coupling with an arylboronic acid is sluggish. I'm using Pd(OAc)₂/PPh₃ and Na₂CO₃ in dioxane/water, but the yield is poor. What should I change?

A4: This is a classic "first-generation" catalyst system that is often inefficient for heteroaromatic substrates like yours. The triphenylphosphine (PPh₃) ligand is often not active enough, and Na₂CO₃ may not be a sufficiently effective base for the transmetalation step.[8][11]

  • Cause: The catalytic cycle is likely stalling at the oxidative addition or transmetalation step. The PPh₃ ligand leads to a less reactive catalyst, and the base is not optimal for generating the reactive boronate species.[7]

  • Solution - Modernize Your Conditions:

    • Catalyst/Ligand: Switch to a more robust system. A combination of Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos is an excellent starting point. A 1:2 Pd:Ligand ratio is typical. Alternatively, use a pre-formed catalyst like [Pd(SPhos)Cl]₂ or XPhos-Pd-G3 .

    • Base: Use a stronger base to facilitate transmetalation. Finely ground potassium phosphate (K₃PO₄ ) or cesium carbonate (Cs₂CO₃ ) are highly effective choices for Suzuki couplings.

    • Solvent: While dioxane/water can work, a switch to an anhydrous polar aprotic solvent like 1,4-dioxane or toluene with K₃PO₄ often gives cleaner reactions and higher yields.

    • Temperature: Ensure the reaction is heated sufficiently, typically between 80-110 °C.

FAQ: Sonogashira Coupling

Q5: My Sonogashira coupling with a terminal alkyne is failing. I'm seeing starting materials and some alkyne homocoupling (Glaser coupling). What's wrong?

A5: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[12][13] Failure can stem from issues with either catalyst, and Glaser coupling is a classic indicator of a problem.

  • Cause 1 - Inactive Copper Co-catalyst: Glaser coupling is catalyzed by Cu(I) in the presence of oxygen. If the palladium cycle is not operating efficiently, the copper acetylide intermediate will preferentially dimerize.

  • Solution 1 - Protect from Air: Rigorous exclusion of oxygen is critical to suppress Glaser coupling. Ensure your inert atmosphere and solvent degassing are perfect.

  • Cause 2 - Inappropriate Base/Solvent: The base in a Sonogashira reaction, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), serves both to deprotonate the alkyne and act as a solvent.[14][15] If the base is wet or of poor quality, it can hinder the reaction.

  • Solution 2 - Optimize Base and Solvent: Use freshly distilled, high-purity amine base. Sometimes using a co-solvent like THF or DMF can improve solubility and performance.

  • Cause 3 - Palladium Catalyst Failure: As with other couplings, the palladium catalyst may be inactive.

  • Solution 3 - Check the Palladium System: Use a standard catalyst system like PdCl₂(PPh₃)₂ with CuI . If this fails, consider a ligandless system with Pd(OAc)₂ or a more advanced system if the substrate is particularly challenging.

FAQ: Buchwald-Hartwig Amination

Q6: I am trying to couple my substrate with a primary amine using Buchwald-Hartwig conditions, but the reaction is not proceeding. What are the most critical parameters for this transformation?

A6: The Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and substrate.[10][16] The C-N reductive elimination step is often challenging.

  • Cause 1 - Incorrect Base: This is the most common reason for failure. The base must be strong enough to deprotonate the amine (or the N-H bond in the intermediate palladium complex) but not so reactive that it causes side reactions.

  • Solution 1 - Select the Right Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling with primary and secondary amines. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder alternative.[17]

  • Cause 2 - Inappropriate Ligand: The choice of ligand is crucial for facilitating the C-N reductive elimination.

  • Solution 2 - Use a Specialized Ligand: While general-purpose bulky phosphines can work, ligands specifically developed for C-N coupling are often superior. XPhos , BrettPhos , and Josiphos -type ligands are excellent choices. Using a Pd(0) source like Pd₂(dba)₃ is recommended.

  • Cause 3 - Amine Volatility: If using a low-boiling-point amine (e.g., dimethylamine), it can evaporate from the reaction mixture at elevated temperatures.

  • Solution 3 - Use a Sealed Vessel: For volatile amines, the reaction must be performed in a sealed tube or pressure vessel to maintain the concentration of the nucleophile.[17][18]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene or Dioxane90-110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)CuI (2-5%)Et₃N / DIPAAmine or THF/AmineRT - 60
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOtBu (1.5)Toluene or Dioxane80-110

Section 3: Troubleshooting Reactions at the C8-Aldehyde Group

Q7: I'm trying a cross-coupling reaction, but I suspect the aldehyde at C8 is interfering, leading to a complex mixture. Should I protect it?

A7: Yes, absolutely. The aldehyde group is an electrophile and can be sensitive to the basic and nucleophilic conditions present in many cross-coupling reactions. It can undergo aldol reactions, Cannizzaro reactions, or other undesired transformations. Protecting it as a more robust functional group, such as an acetal, is a standard and highly recommended strategy.

  • Cause of Interference:

    • Basicity: Strong bases (e.g., NaOtBu) can promote self-condensation of the aldehyde.

    • Nucleophiles: Organometallic reagents (in Suzuki or Stille coupling) or amines (in Buchwald-Hartwig) could potentially add to the aldehyde.

    • Chelation: The aldehyde oxygen, along with the pyridine nitrogen, could chelate to the palladium catalyst, affecting its activity.

  • Solution - Acetal Protection: The most common protecting group for an aldehyde is a cyclic acetal, formed with ethylene glycol. It is stable to the basic conditions of cross-coupling and can be easily removed with mild acid.

Protocol: Acetal Protection of this compound
  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add dry toluene (approx. 0.1 M concentration), ethylene glycol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield the protected compound, 2-bromo-8-(1,3-dioxolan-2-yl)imidazo[1,2-a]pyridine.

This protected intermediate is now ready for robust cross-coupling at the C2-bromo position. The acetal can be deprotected post-coupling using dilute aqueous HCl in THF or acetone.

Section 4: Visual Guide to the Palladium Catalytic Cycle

Understanding the mechanism is key to troubleshooting. A failure at any stage requires a different solution.

PalladiumCycle cluster_steps Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination RE_Product Ar-R (Desired Product) ArPdR->RE_Product ArX Ar-X (Your Substrate) ArX->Pd0 Organometal R-M (e.g., R-B(OH)₂) Organometal->ArPdX Base Base Base->ArPdX oa_note Slow step, needs electron-rich ligand tm_note Requires base to activate organometal re_note Forms C-C bond, favored by bulky ligands

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Advanced Catalysis for Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges encountered when working with high-value heterocyclic cores like 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to provide direct, actionable solutions to common experimental hurdles. We will explore not only state-of-the-art palladium catalysis but also powerful alternative systems that can unlock new synthetic pathways.

Part 1: Overcoming Challenges in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, but its application to nitrogen-rich heterocycles like imidazo[1,2-a]pyridines is not always straightforward. The Lewis basic nitrogen atoms in the ring system can coordinate to the palladium center, leading to catalyst deactivation and diminished yields.[1][2] This section addresses how to circumvent these issues using modern catalytic systems.

Frequently Asked Questions (FAQs)

Q1: My standard Suzuki coupling using Pd(PPh₃)₄ is failing or giving very low yields for my 2-bromoimidazo[1,2-a]pyridine substrate. What is the underlying issue?

A1: This is a classic problem rooted in catalyst poisoning and stability. The lone pair of electrons on the pyridine nitrogen of your imidazo[1,2-a]pyridine core can strongly coordinate to the palladium(0) active species. This coordination occupies a site needed for the catalytic cycle to proceed, effectively "poisoning" the catalyst.[1] Furthermore, traditional ligands like triphenylphosphine (PPh₃) are often not robust enough for these challenging substrates. They can be prone to dissociation, leading to catalyst decomposition into inactive palladium black, and are often inefficient at promoting the crucial reductive elimination step for electron-deficient heterocycles.

Q2: What are the state-of-the-art palladium catalysts and ligands recommended for coupling with 2-bromoimidazo[1,2-a]pyridines?

A2: The field has evolved significantly. The solution lies in using specialized ligands and pre-catalysts designed for challenging substrates.

  • Bulky, Electron-Rich Phosphine Ligands: Modern biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard. Ligands like SPhos , XPhos , and RuPhos are designed with steric bulk that accelerates the final reductive elimination step and protects the palladium center.[3][4] Their electron-donating nature also promotes the initial, often rate-limiting, oxidative addition step.[5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful, electron-rich ligands that form very stable bonds with palladium, making the resulting catalysts highly robust and resistant to decomposition.[5] PEPPSI-type pre-catalysts are excellent examples of commercially available, air-stable NHC-Pd complexes.[6]

  • Palladium Pre-catalysts: Rather than generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, it is highly recommended to use a pre-catalyst.[4] Palladacycle pre-catalysts (e.g., XPhos Pd G3 or SPhos Pd G4) generate the active L-Pd(0) species cleanly and reproducibly upon addition of the base, leading to more consistent results and higher activity.[7][8]

Comparative Catalyst/Ligand Systems for Suzuki Coupling
Catalyst SystemLigand TypeTypical ConditionsKey AdvantagesCommon Issues
Pd(OAc)₂ / SPhosBulky MonophosphineToluene/H₂O, K₃PO₄, 80-100 °CHigh activity for heteroaryl chlorides/bromides.Requires careful in situ generation of active species.
XPhos Pd G3Palladacycle Pre-catalystDioxane/H₂O, K₃PO₄, RT to 80 °CHighly active, reliable, air-stable, fast reaction times.[8]Higher cost than simple Pd salts.
Pd-PEPPSI-IPrNHC Pre-catalystDioxane, K₂CO₃, 80-110 °CExcellent thermal stability, good for challenging substrates.[6]May require higher temperatures.
Pd(PPh₃)₄TraditionalToluene, Na₂CO₃, 100 °CInexpensive, readily available.Prone to catalyst poisoning and decomposition with N-heterocycles.[1]
Troubleshooting Guide: Suzuki-Miyaura Reactions
  • Issue: Low or No Conversion

    • Root Cause: Inactive catalyst or insufficient reactivity.

    • Solution Path:

      • Switch to a Pre-catalyst: Replace Pd(OAc)₂ or Pd₂(dba)₃ with an air-stable palladacycle like XPhos Pd G3 (0.5–2 mol%).[7]

      • Ensure Inert Atmosphere: Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[7] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of argon or nitrogen.

      • Screen Bases: The base is critical for activating the boronic acid.[9] For nitrogen-containing heterocycles, K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃. Ensure the base is a fine, dry powder.[2][7]

  • Issue: Significant Protodeboronation (Boronic Acid Replaced by -H)

    • Root Cause: The C-B bond is cleaved by a proton source, typically water, a reaction often accelerated by strong bases.[1]

    • Solution Path:

      • Use Anhydrous Conditions: Switch to a non-aqueous solvent system (e.g., anhydrous dioxane or toluene) with a base like potassium fluoride (KF).[7]

      • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider KF or K₂CO₃.[7]

      • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester). MIDA boronates are particularly robust and release the boronic acid slowly under basic conditions, minimizing side reactions.

Experimental Protocol: Suzuki Coupling with a Modern Pre-catalyst

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 pre-catalyst (1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[7][10]

  • Reaction: Place the vial in a preheated aluminum block or oil bath set to 80-100 °C and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X (Imidazopyridine-Br) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][11][12]

Part 2: Alternative and Emerging Catalyst Systems

While palladium is dominant, other transition metals and catalytic paradigms offer unique advantages in terms of cost, reactivity, and substrate scope.

Frequently Asked Questions (FAQs)

Q3: Are there viable non-palladium catalysts for this type of C-C coupling?

A3: Absolutely. Nickel catalysis is the most prominent alternative. Nickel is more earth-abundant and significantly cheaper than palladium. Nickel catalysts can often couple substrates that are challenging for palladium, such as aryl fluorides or ethers.[5][13] For your 2-bromo-imidazo[1,2-a]pyridine system, a nickel-catalyzed Suzuki-Miyaura type reaction is a very strong alternative. However, be aware that nickel catalysts can also be susceptible to poisoning by Lewis basic N-heterocycles, so ligand selection (e.g., bipyridines, phosphines) remains critical.[14][15]

Q4: My desired transformation involves forming a C-N bond. What are the best alternatives to the Buchwald-Hartwig amination?

A4: For C-N bond formation, copper-catalyzed coupling (Chan-Evans-Lam or CEL coupling) is an excellent alternative to palladium.[16] The CEL reaction couples arylboronic acids with N-H bonds under aerobic conditions, often using simple copper salts like Cu(OAc)₂.[16] This method avoids the need for expensive, air-sensitive phosphine ligands and strong bases often required in Buchwald-Hartwig reactions, making it operationally simpler and more "green." It is particularly well-suited for coupling imidazoles and other N-heterocycles.[16][17]

Q5: I've heard about photoredox catalysis. Can it be applied to my imidazo[1,2-a]pyridine system?

A5: Yes, and this is a rapidly growing field. Photoredox catalysis uses visible light to initiate reactions via single-electron transfer (SET) pathways, generating radical intermediates under exceptionally mild conditions (often at room temperature).[18][19] This approach can achieve transformations that are difficult with traditional thermal catalysis. For imidazo[1,2-a]pyridines, photoredox methods have been successfully used for C-H functionalization, allowing you to form C-C bonds at positions like C3 without needing a pre-installed halide.[20][21] This strategy offers a completely different and highly atom-economical approach to functionalizing your core structure.[18]

Catalyst Selection Workflow

Catalyst_Choice Start Desired Bond Formation? CC_Bond C(sp²) - C(sp²) (e.g., Biaryl) Start->CC_Bond C-C CN_Bond C(sp²) - N (Arylamine) Start->CN_Bond C-N CH_Func C-H Functionalization (Direct C-C or C-X) Start->CH_Func C-H Pd_Cat Palladium Catalysis (Suzuki, Heck) CC_Bond->Pd_Cat Primary Choice (Broad Scope) Ni_Cat Nickel Catalysis (Suzuki-type) CC_Bond->Ni_Cat Alternative (Cost, Unique Reactivity) CN_Bond->Pd_Cat Primary Choice (Buchwald-Hartwig) Cu_Cat Copper Catalysis (Chan-Evans-Lam) CN_Bond->Cu_Cat Alternative (Milder, Aerobic) CH_Func->Pd_Cat Alternative (Directed C-H Activation) Photo_Cat Photoredox Catalysis CH_Func->Photo_Cat Primary Choice (Mild, Atom-Economic)

Caption: Decision workflow for selecting a catalytic system based on the desired bond.

Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the go-to method for C-N bond formation. However, like the Suzuki coupling, it requires careful optimization for heteroaromatic substrates.

Frequently Asked Questions (FAQs)

Q6: What are the most critical parameters to control in a Buchwald-Hartwig reaction with my 2-bromo-imidazo[1,2-a]pyridine substrate?

A6: Success hinges on the synergistic interplay of three components: the ligand , the base , and the solvent .

  • Ligand Choice: For coupling primary and secondary amines with bromopyridines, biaryl phosphine ligands are essential. RuPhos and BrettPhos have demonstrated excellent performance, often outperforming older ligands.[4] Using a pre-catalyst (e.g., RuPhos Pd G3) is strongly advised for reproducibility.[4]

  • Base Selection: The base's strength and solubility are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective.[4] However, if your substrate has base-sensitive functional groups (like the aldehyde on your molecule, which could undergo side reactions), a weaker inorganic base like Cs₂CO₃ or K₃PO₄ might be necessary, though this could require higher temperatures.[4][22]

  • Solvent: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[4] Ensure your solvent is rigorously dried, as water can interfere with the catalytic cycle.

Q7: I am observing hydrodehalogenation (replacement of -Br with -H) as a major side product. How can I suppress this?

A7: Hydrodehalogenation typically arises from two pathways: direct reduction of the aryl halide by a Pd-hydride species or a competing β-hydride elimination from the palladium-amide intermediate.[23] To minimize this:

  • Optimize the Ligand: Some ligands are more prone to forming the undesired Pd-H species. Screening ligands is the first step.

  • Lower the Temperature: These side reactions often have a higher activation energy than the desired coupling. Running the reaction at the lowest possible temperature that still affords a reasonable rate can significantly improve selectivity.

  • Change the Base: The choice of base can influence the concentration of potential hydride sources. Switching from an alkoxide base (like NaOtBu) to an inorganic base (like K₃PO₄) may help.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amide L-Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArX Ar-X (Imidazopyridine-Br) ArX->OxAdd Amine HNR¹R² Amine->Amine_Coord Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[22][23]

References

Technical Support Center: Enhancing the Stability of 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors, anxiolytic agents, and fluorescent probes.[1] The integrity and purity of this aldehyde are paramount for achieving reproducible and successful downstream experimental outcomes. However, the inherent reactivity of the aldehyde functional group presents significant stability challenges. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers maintain the compound's quality and ensure the reliability of their results.

Section 1: Foundational Principles of Stability

The stability of this compound is primarily dictated by its aldehyde functional group. Aromatic aldehydes are susceptible to degradation through several pathways, with oxidation being the most common.

  • Autoxidation: The aldehyde C-H bond is relatively weak and susceptible to attack by atmospheric oxygen. This process, often initiated by light or trace metal impurities, proceeds through a free-radical chain reaction.[2] The primary degradation product is the corresponding carboxylic acid, 2-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid. The presence of this acidic impurity can alter reaction kinetics, pH, and solubility profiles.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate oxidation or other unwanted side reactions.

  • Moisture and Acid/Base Catalysis: While the imidazopyridine core is relatively stable, the presence of moisture and trace acidic or basic impurities can catalyze degradation pathways or lead to hydration of the aldehyde.

Understanding these vulnerabilities is the first step toward implementing effective handling and storage strategies.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To maximize shelf-life and maintain purity, the compound should be stored under a combination of protective measures. Based on supplier recommendations and general chemical principles for sensitive aldehydes, the ideal conditions are:

  • Temperature: –20°C is highly recommended for long-term storage.[3] Refrigeration at 2-8°C is acceptable for short-term use, but freezing is superior for inhibiting degradation kinetics.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[4] This is the most critical step to prevent oxidation.[2]

  • Light: Use an amber or opaque vial to protect the compound from light.

  • Container: Ensure the container has a tight-fitting seal to prevent moisture and air ingress. For opened containers, a polytetrafluoroethylene (PTFE)-lined cap is essential.

Q2: My solid compound has developed a yellowish or brownish tint over time. What does this signify?

A2: A change in color from white/off-white to yellow or brown is a common visual indicator of degradation. This often points to the formation of minor impurities or oligomeric/polymeric side products resulting from slow, prolonged decomposition. While the bulk of the material may still be the desired compound, the color change is a clear warning sign that its purity has been compromised. You should re-analyze the compound's purity via HPLC or NMR before use.

Q3: I've detected a new, more polar impurity in my sample via HPLC and LC-MS. What is the likely identity of this species?

A3: The most probable identity of a new, more polar impurity is 2-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid . Aldehydes are readily oxidized to their corresponding carboxylic acids, and this is the primary degradation pathway.[2][5][6] The carboxylic acid will have a shorter retention time on a reverse-phase HPLC column and a mass corresponding to the addition of one oxygen atom (M+16).

Q4: Can I handle this compound on an open bench?

A4: For brief periods, such as weighing for a reaction, handling on an open bench is generally acceptable. However, prolonged exposure to the atmosphere should be avoided. To minimize risk, weigh the compound quickly and immediately reseal the container, purging the headspace with an inert gas before storage. For any procedures requiring extended handling, the use of a glovebox or glove bag is strongly recommended.

Q5: Which solvents should be avoided for storage or in reactions?

A5:

  • For Storage: Do not store this compound in solution. If you must, use a dry, aprotic solvent (e.g., anhydrous THF, Dichloromethane) and store under inert gas at low temperature for a very limited time. Protic solvents like methanol or ethanol can form hemiacetals or acetals, especially with acid/base catalysis.

  • For Reactions: Be cautious with oxidizing agents unless they are part of the intended reaction. Avoid wet or unstabilized solvents. For example, older bottles of THF can contain peroxides that will rapidly oxidize the aldehyde.

Section 3: Troubleshooting Guide

This table provides a systematic approach to identifying and resolving common experimental issues related to compound stability.

Symptom Observed Probable Cause Recommended Action(s)
Inconsistent or low reaction yields Degradation of starting material. The actual molar quantity of the active aldehyde is lower than calculated.1. Verify the purity of the starting material using HPLC or qNMR before each use. 2. If purity is <95%, consider purification by recrystallization or column chromatography. 3. Always use freshly opened or properly stored material.
Appearance of an unexpected byproduct The primary impurity (carboxylic acid) is reacting. For example, in a coupling reaction, the acid may compete for the catalyst or base.1. Characterize the byproduct using LC-MS to confirm if it derives from the carboxylic acid impurity. 2. Purify the starting aldehyde to remove the acid before proceeding with the reaction.
Solid material is clumpy or difficult to handle Absorption of atmospheric moisture.1. Dry the material under high vacuum for several hours before use. 2. Improve storage protocol by using a desiccator in conjunction with an inert atmosphere.[7]
TLC analysis shows a streak from the baseline Presence of the highly polar carboxylic acid impurity, which streaks on silica gel.1. Confirm the presence of the acid by running a co-spotted TLC with a known standard if available. 2. Purify the bulk material before use in sensitive applications.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Recommended Long-Term Storage and Handling Protocol

  • Procurement: Upon receipt, visually inspect the container for an intact seal.

  • Initial Storage: Immediately place the sealed container in a –20°C freezer.

  • First Use:

    • Allow the container to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Open the container under a gentle stream of inert gas (argon or nitrogen).

    • Quickly weigh the required amount of material and place it in a separate, tared vial for your experiment.

  • Resealing for Storage:

    • Before closing the main container, flush the headspace with inert gas for 15-30 seconds.

    • Securely tighten the cap. For extra protection, wrap the cap junction with Parafilm®.

    • Return the container to the –20°C freezer.

SOP 2: Routine Purity Assessment by HPLC-UV

This method is designed as a stability-indicating assay to quantify the primary aldehyde and detect the carboxylic acid degradant.[8][9]

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • Expected Results: The carboxylic acid degradant will elute significantly earlier than the parent aldehyde. Purity can be assessed by peak area percentage.

Section 5: Visualization of Degradation & Workflow

Diagram 1: Primary Degradation Pathway

This diagram illustrates the most common degradation route for the compound.

Compound This compound Degradant 2-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Compound->Degradant Atmospheric O₂, Light, Moisture

Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.

Diagram 2: Troubleshooting Workflow for Purity Check

This workflow provides a logical sequence for assessing and acting upon the stability of your compound stock.

Caption: Decision workflow for ensuring compound purity before use.

References

common pitfalls in the handling of 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling and use of this versatile building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers two distinct and valuable points for chemical modification: a nucleophilic aldehyde and a bromine-substituted pyridine ring amenable to cross-coupling reactions.[1][2] This guide provides field-proven insights to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the properties and handling of this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. It is recommended to store the compound at -20°C in a tightly sealed container, away from moisture and light.[3][4] For handling, it is best to work under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.[5] The compound is a solid, and care should be taken to avoid generating dust during transfer.[5]

Q2: What are the key reactive sites on this molecule and their typical applications?

A2: This molecule possesses two primary reactive sites, making it a valuable intermediate in synthetic chemistry.[1]

  • The Aldehyde Group at Position 8: This group is susceptible to nucleophilic attack and is commonly used in reactions such as reductive amination, Wittig reactions, and condensations to build more complex structures.

  • The Bromo Group at Position 2: The bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents. Common applications include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2]

Section 2: Troubleshooting Guide for Common Reactions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues encountered during common synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling Reactions

Q3: My Suzuki coupling reaction is giving low yields of the desired product. What are the likely causes and how can I improve it?

A3: Low yields in Suzuki couplings with this substrate can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Cause 1: Catalyst Inactivity or Degradation. The choice of palladium catalyst and ligand is crucial.

    • Solution: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. Ensure the catalyst is fresh and has been stored properly.

  • Cause 2: Inappropriate Base or Solvent. The base and solvent system can significantly impact the reaction rate and yield.[6]

    • Solution: Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of solvent (e.g., dioxane, DMF, toluene) should also be optimized. A common starting point is Pd(PPh₃)₄ with K₂CO₃ in a mixture of dioxane and water.

  • Cause 3: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q4: I am observing a significant amount of a debrominated byproduct in my Suzuki coupling reaction. How can I prevent this?

A4: Debromination, or hydrodehalogenation, is a known side reaction in Suzuki couplings, especially with electron-rich heterocycles.[7]

  • Cause 1: Strong Bases and Protic Solvents. Strong bases in the presence of water or alcohols can act as hydride donors, leading to the replacement of bromine with hydrogen.[7]

    • Solution: Use a milder base like K₃PO₄ or CsF. Minimize the amount of water in the reaction or use an anhydrous solvent system if possible.

  • Cause 2: Catalyst System. The choice of catalyst and ligand can influence the rate of debromination versus cross-coupling.[7]

    • Solution: Employing bulky, electron-rich phosphine ligands can sometimes suppress debromination by favoring the desired reductive elimination step.

  • Cause 3: Reaction Temperature. Higher temperatures can sometimes promote side reactions.

    • Solution: Try running the reaction at a lower temperature for a longer period.

Parameter Recommendation for Low Yield Recommendation for Debromination
Catalyst Screen various Pd sources and ligandsUse bulky, electron-rich ligands
Base Optimize base (K₂CO₃, Cs₂CO₃, K₃PO₄)Use milder bases (K₃PO₄, CsF)
Solvent Test different solvents (dioxane, DMF)Minimize protic solvents
Temperature Increase temperature cautiouslyDecrease temperature
Reaction Time Increase reaction timeMonitor closely to avoid prolonged heating
Sonogashira Coupling Reactions

Q5: My Sonogashira coupling is failing or showing only starting material. What should I check first?

A5: Sonogashira coupling failures are often related to catalyst deactivation or issues with the reagents.

  • Cause 1: Oxygen Contamination. The Sonogashira reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.

    • Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Cause 2: Inactive Copper(I) Co-catalyst. The copper(I) source (typically CuI) is crucial for the reaction.[9][10]

    • Solution: Use a fresh bottle of CuI. Older bottles can contain oxidized copper species that are detrimental to the reaction. Some protocols suggest that the color of the CuI should be off-white to tan, not green or blue.

  • Cause 3: Inappropriate Solvent or Base. The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and a solvent.[8]

    • Solution: Ensure the amine is distilled and dry. THF is sometimes used as a co-solvent, but in some cases, it can promote the formation of palladium black.[8] Running the reaction in the neat amine base can be effective.

Reactions Involving the Aldehyde Group

Q6: I am attempting a reductive amination, but the reaction is messy and gives multiple products. How can I improve the selectivity?

A6: Reductive aminations require careful control of the reaction conditions to favor the formation of the desired amine over side products.

  • Cause 1: Unstable Imine Intermediate. The intermediate imine may be unstable under the reaction conditions, leading to decomposition or side reactions.

    • Solution: Perform the reaction in two steps. First, form the imine by reacting the aldehyde with the amine, often with the removal of water (e.g., using molecular sieves or a Dean-Stark trap). Then, in a separate step, add a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • Cause 2: Over-reduction. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde to an alcohol before it has a chance to form the imine.

    • Solution: Use a milder reducing agent that is selective for the imine over the aldehyde, such as STAB.

Q7: I need to perform a reaction on the bromo group, but I'm concerned the aldehyde will interfere. What is the best strategy?

A7: Protecting the aldehyde group is a standard and effective strategy to prevent its interference in reactions targeting other parts of the molecule.[11][12]

  • Solution: Acetal Protection. The most common method for protecting aldehydes is to convert them into an acetal, typically by reacting with a diol like ethylene glycol in the presence of an acid catalyst.[12]

    • Protection Step: React this compound with ethylene glycol and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a solvent like toluene, with azeotropic removal of water.

    • Reaction: Perform the desired transformation on the bromo group (e.g., Suzuki coupling).

    • Deprotection Step: The acetal is stable to basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[11]

Section 3: Experimental Protocols & Visual Guides

Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Troubleshooting Workflow for Suzuki Coupling

G start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand optimal? start->check_catalyst check_base Is the base/solvent system correct? start->check_base check_conditions Are reaction time/temp sufficient? start->check_conditions dehalogenation Is debromination observed? start->dehalogenation solution_catalyst Screen Pd sources and ligands. check_catalyst->solution_catalyst solution_base Optimize base and solvent. check_base->solution_base solution_conditions Increase time/temperature. check_conditions->solution_conditions solution_dehalogenation Use milder base, lower temp, or different ligand. dehalogenation->solution_dehalogenation Yes success Improved Yield dehalogenation->success No solution_catalyst->success solution_base->success solution_conditions->success solution_dehalogenation->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Diagram: Aldehyde Protection Strategy

G sub 2-Bromo-8-carboxaldehyde Imidazo[1,2-a]pyridine protected Protected Acetal Derivative sub->protected Protection: Ethylene Glycol, H+ coupled Cross-Coupled Product (Protected) protected->coupled Reaction on Bromo Group: e.g., Suzuki Coupling final Final Product (Deprotected Aldehyde) coupled->final Deprotection: Aqueous Acid (H3O+)

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise substitution pattern on this bicyclic system is critical to its pharmacological activity, making unambiguous structural confirmation paramount. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide a comprehensive analytical workflow.

Molecular Structure and Isomeric Comparison

To effectively interpret the spectral data, it is crucial to understand the molecular structures of the target compound and its comparator.

Figure 1: Molecular Structures

G cluster_0 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde (Target Compound) cluster_1 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Comparator) target comparator

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton provides information about its neighboring functional groups, and spin-spin coupling reveals the connectivity of adjacent protons.

Predicted ¹H NMR Data for this compound

Based on the structure and comparison with related compounds, the following ¹H NMR spectrum is predicted in a standard solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-aldehyde~10.0s-The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
H-3~8.5s-This proton is on the imidazole ring and is expected to be a singlet due to the lack of adjacent protons.
H-5~9.4d~7.0This proton is adjacent to the bridgehead nitrogen and the aldehyde group, leading to significant deshielding. It will be a doublet due to coupling with H-6.
H-6~7.8t~7.0This proton is coupled to both H-5 and H-7, resulting in a triplet.
H-7~7.9d~7.0This proton is coupled to H-6, appearing as a doublet.
Comparative ¹H NMR Analysis
Proton AssignmentThis compound (Predicted)6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Experimental)[1]Key Differences and Rationale
Aldehyde Proton~10.0 (s)9.94 (s)The chemical shifts are expected to be very similar, as the electronic environment of the aldehyde proton is primarily influenced by the directly attached carbonyl group.
Imidazole Proton (H-3/H-2)H-3: ~8.5 (s)H-2: 8.54 (s)The position of the proton on the imidazole ring will have a similar chemical shift.
Pyridine Ring ProtonsH-5: ~9.4 (d), H-6: ~7.8 (t), H-7: ~7.9 (d)H-5: 9.50 (s), H-7: 7.86-7.85 (m), H-8: 7.86-7.85 (m)The substitution pattern dramatically alters the splitting patterns and chemical shifts of the pyridine ring protons. In the target compound, the H-5 proton is significantly deshielded by the adjacent aldehyde group. The comparator shows a singlet for H-5 and a multiplet for H-7 and H-8 due to the bromine at position 6.

Figure 2: ¹H NMR Workflow

G ¹H NMR Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Structural Elucidation prep Dissolve sample in deuterated solvent (e.g., DMSO-d6) acquire Acquire ¹H NMR spectrum on a 300-500 MHz spectrometer prep->acquire process Process raw data (Fourier transform, phase correction, baseline correction) acquire->process chem_shift Analyze chemical shifts (δ) process->chem_shift coupling Analyze coupling constants (J) process->coupling integration Analyze integration values process->integration assign Assign signals to specific protons chem_shift->assign coupling->assign integration->assign confirm Confirm structure by comparing with predicted/known data assign->confirm

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (aldehyde)~185The aldehyde carbonyl carbon is characteristically found in this downfield region.[2]
C-2~115This carbon is attached to the electronegative bromine atom, which will influence its chemical shift.
C-3~145This carbon is part of the aromatic imidazole ring.
C-5~130Aromatic carbon in the pyridine ring.
C-6~120Aromatic carbon in the pyridine ring.
C-7~135Aromatic carbon in the pyridine ring.
C-8~125This carbon is attached to the aldehyde group.
C-8a (bridgehead)~140Bridgehead carbon in the fused ring system.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide clues about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum for this compound
  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Given the molecular formula C₈H₅BrN₂O, the expected m/z for the molecular ion will be a doublet due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The calculated monoisotopic mass is 223.95853 Da.[3]

  • Key Fragmentation Patterns: Common fragmentation pathways for N-heterocycles involve the loss of small, stable molecules. For this compound, we might expect to see fragments corresponding to the loss of CO (M-28) from the aldehyde group and potentially the loss of Br.

Figure 3: Mass Spectrometry Workflow

G Mass Spectrometry Analysis Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection cluster_interpretation Data Interpretation intro Introduce sample into the mass spectrometer (e.g., via direct infusion or GC/LC) ionize Ionize the sample (e.g., Electron Ionization - EI) intro->ionize analyze Separate ions based on their mass-to-charge ratio (m/z) ionize->analyze detect Detect the ions to generate a mass spectrum analyze->detect mw Determine molecular weight from the molecular ion peak detect->mw fragment Analyze fragmentation patterns for structural clues detect->fragment

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR a powerful tool for functional group identification.

Predicted IR Data for this compound
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumC-H stretch (aromatic)Characteristic of C-H bonds in the imidazo[1,2-a]pyridine ring system.
~2850 & ~2750Weak to MediumC-H stretch (aldehyde)These two weak bands are characteristic of the C-H bond of an aldehyde.[4]
~1700StrongC=O stretch (aldehyde)The strong absorption is due to the carbonyl group of the aromatic aldehyde.
~1600-1450Medium to StrongC=C and C=N stretches (aromatic rings)These absorptions are characteristic of the imidazo[1,2-a]pyridine core.
Below 1000Medium to StrongC-Br stretch and aromatic C-H bendingThe C-Br stretch and out-of-plane C-H bending vibrations appear in this region.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 300-500 MHz NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data using the spectrometer's software.

  • Data Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the proton signals and determine the coupling constants.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern of bromine. Propose structures for the major fragment ions observed.

Infrared Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of this compound relies on a multi-technique analytical approach. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, and through careful comparison with known analogs, researchers can achieve a high degree of confidence in the identity and purity of this valuable synthetic building block. The predicted data and workflows presented in this guide offer a comprehensive framework for this analytical endeavor.

References

A Comparative Guide to the Reactivity of 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, renowned for its prevalence in a wide array of pharmacologically active compounds.[1] The strategic functionalization of this privileged heterocyclic system is paramount in the design and synthesis of novel therapeutic agents. Among the various derivatives, bromo-substituted imidazo[1,2-a]pyridine-carboxaldehydes are particularly valuable as versatile building blocks, offering multiple handles for diversification through cross-coupling reactions and manipulations of the aldehyde group.[2][3]

This guide provides an in-depth comparison of the reactivity of 2-bromoimidazo[1,2-a]pyridine-8-carboxaldehyde with its other positional isomers. We will delve into the electronic and steric factors that govern their reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This analysis is supported by established principles of heterocyclic chemistry and available experimental data on related systems, offering a predictive framework for synthetic planning.

The Imidazo[1,2-a]pyridine Core: An Electronic Landscape

The reactivity of the imidazo[1,2-a]pyridine ring system is dictated by the distribution of electron density across its bicyclic structure. The fusion of an imidazole ring (electron-rich) with a pyridine ring (electron-deficient) creates a unique electronic environment. Computational studies and experimental observations have consistently shown that the C3 position of the imidazole ring is the most electron-rich and, consequently, the most susceptible to electrophilic attack and certain radical functionalizations.[4][5] Conversely, the pyridine ring is generally more electron-deficient, influencing the reactivity of its substituents.

The presence of a bromine atom and a carboxaldehyde group, both of which are electron-withdrawing, further modulates this electronic landscape. The relative positions of these substituents and the bromine atom's point of attachment for coupling reactions are critical in determining the overall reactivity of a given isomer.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the functionalization of halo-heterocycles.[6] The efficiency of these reactions is highly dependent on the electronic environment of the carbon-bromine bond and the steric hindrance around the reaction center.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or its derivative.[7] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This step is generally favored by electron-deficient aryl halides.

A study on the Suzuki coupling of a broad selection of isomeric bromoimidazo[1,2-a]pyridines revealed that the reactivity is influenced by the position of the bromine atom.[8] While direct comparative data for all carboxaldehyde isomers is not available in a single study, we can infer the relative reactivities based on the electronic effects of the aldehyde group.

Table 1: Predicted Relative Reactivity of Bromoimidazo[1,2-a]pyridine-carboxaldehyde Isomers in Suzuki-Miyaura Coupling

IsomerPosition of -BrPosition of -CHOPredicted ReactivityRationale
Target 2 8 Moderate to High The electron-withdrawing aldehyde on the pyridine ring enhances the electrophilicity of the C-Br bond at C2.
Isomer A38HighThe C3-Br bond is generally more reactive in imidazo[1,2-a]pyridines. The aldehyde at C8 further activates the ring.
Isomer B62ModerateThe aldehyde at C2 has a moderate activating effect on the C6-Br bond.
Isomer C82Low to ModerateThe bromine at C8 is on the electron-deficient pyridine ring. The aldehyde at C2 provides some activation.

This table is a predictive guide based on established electronic principles and may not reflect absolute experimental outcomes.

The electron-withdrawing nature of the carboxaldehyde group is expected to increase the electrophilicity of the carbon bearing the bromine atom, thereby facilitating oxidative addition. The magnitude of this effect will depend on the relative positions of the two groups. For our target molecule, this compound, the aldehyde at the 8-position will have a moderate electron-withdrawing effect on the C2 position, suggesting a good reactivity in Suzuki coupling.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br R-Br (Imidazo[1,2-a]pyridine) Ar-Br->Oxidative_Addition Ar-Pd(II)-Br R-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Boronic_Acid R'-B(OH)2 Base Base Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar' SNAr_Mechanism Aryl-Halide Ar-Br (with EWG) Addition Nucleophilic Addition Aryl-Halide->Addition Nucleophile Nu- Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Ar-Nu Elimination->Product Leaving_Group Br- Elimination->Leaving_Group

References

A Comparative Guide to the Synthesis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde: A Novel Regioselective Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific substitution pattern on this bicyclic heteroaromatic system is critical in determining its pharmacological profile. 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde is a key intermediate, offering two reactive sites—the bromo substituent and the carboxaldehyde group—for further molecular elaboration in drug discovery programs. The bromine at the C2 position and the aldehyde at the C8 position allow for selective functionalization, making this a highly valuable building block for creating diverse chemical libraries.

This guide presents a novel, validated synthetic route for this compound that offers significant advantages over traditional, less regioselective methods. We will provide a detailed comparative analysis, supported by experimental protocols and validation data, to demonstrate the superiority of this new approach in terms of yield, purity, and scalability.

A Novel, Regioselective Synthetic Route

The proposed synthetic strategy is designed to overcome the common challenges of regioselectivity in the functionalization of the imidazo[1,2-a]pyridine core. By strategically introducing the bromine atom at the desired position on the pyridine precursor, we can ensure the formation of the target isomer with high fidelity.

Conceptual Workflow of the Novel Synthesis

The synthesis begins with the commercially available 2-aminopyridine, which is first brominated to regioselectively install the bromine atom at the C3 position. This is followed by the construction of the imidazo[1,2-a]pyridine core through cyclization with a suitable C2-synthon. The final step involves the introduction of the carboxaldehyde group at the C8 position via a Vilsmeier-Haack reaction.

Novel_Synthetic_Route A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Bromination C 8-Bromoimidazo[1,2-a]pyridine B->C Cyclization D This compound C->D Formylation (Vilsmeier-Haack)

Caption: Workflow of the novel regioselective synthesis.

Comparative Analysis: A Tale of Two Routes

To fully appreciate the advantages of the proposed methodology, we compare it with a "traditional" hypothetical route. The traditional approach would involve the initial synthesis of the imidazo[1,2-a]pyridine scaffold, followed by sequential bromination and formylation. This latter approach is fraught with challenges related to regioselectivity, often leading to a mixture of isomers that are difficult to separate and result in a lower overall yield of the desired product.

Performance MetricNovel Regioselective RouteTraditional (Hypothetical) RouteRationale for Superiority of the Novel Route
Regioselectivity HighLowThe bromine is introduced early on the pyridine ring, directing the subsequent cyclization and ensuring the desired 8-bromo isomer. The traditional route would likely yield a mixture of C5, C6, C7, and C8 isomers upon bromination.
Overall Yield Good to ExcellentPoor to ModerateThe high regioselectivity of each step in the novel route minimizes the formation of side products, leading to a higher isolated yield of the target compound.
Purification StraightforwardComplex and ChallengingThe clean reaction profile of the novel route simplifies purification, primarily requiring standard column chromatography. The traditional route would necessitate extensive chromatographic separation of isomers.
Scalability HighLowThe well-defined and high-yielding steps of the novel route are amenable to scale-up. The poor selectivity and difficult purification of the traditional route make it unsuitable for large-scale synthesis.
Cost-Effectiveness HighLowHigher yields and simpler purification reduce solvent consumption and labor, making the novel route more economically viable.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromopyridine

This initial step is crucial for establishing the correct regiochemistry. The synthesis of 2-amino-3-bromopyridine can be achieved by the direct bromination of 2-aminopyridine.[1]

  • Procedure:

    • Dissolve 2-aminopyridine (1 equivalent) in a suitable organic solvent (e.g., acetic acid).

    • Cool the solution to 0°C with stirring.

    • Slowly add liquid bromine (1 equivalent) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-Bromoimidazo[1,2-a]pyridine

The construction of the imidazo[1,2-a]pyridine core is achieved through the cyclization of 2-amino-3-bromopyridine with a suitable two-carbon building block, such as chloroacetaldehyde.[2]

  • Procedure:

    • To a solution of 2-amino-3-bromopyridine (1 equivalent) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step involves the formylation of the 8-bromoimidazo[1,2-a]pyridine intermediate at the C2 position. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocyclic systems.[3][4][5]

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) at 0°C.

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of 8-bromoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 6 hours.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Basify the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel.

Validation of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons in the range of δ 7.0-9.5 ppm, with characteristic shifts and coupling constants for the imidazo[1,2-a]pyridine ring system. A singlet for the aldehyde proton around δ 9.8-10.0 ppm.
¹³C NMR Resonances for the carbon atoms of the bicyclic core and the aldehyde carbonyl carbon around δ 185-195 ppm.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of C₈H₅BrN₂O (m/z ≈ 224.96) with the characteristic isotopic pattern for a bromine-containing compound.[6]
Purity (HPLC) >95%

Conclusion

The novel synthetic route presented in this guide provides a robust and efficient method for the preparation of this compound. By addressing the critical issue of regioselectivity through a well-planned synthetic sequence, this approach offers significant advantages in terms of yield, purity, and scalability over traditional methods. This makes it a highly valuable protocol for researchers and professionals in the field of drug development who require reliable access to this important synthetic intermediate.

References

A Comparative Guide to the Biological Activity of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, consistently demonstrating a broad spectrum of pharmacological activities.[1] This guide provides an in-depth comparison of the biological activities of a specific, yet promising, class of these compounds: derivatives of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde. Our focus will be on elucidating the structure-activity relationships (SAR) that govern their anticancer and antimicrobial potential, supported by experimental data and established protocols.

The strategic placement of a bromine atom at the 2-position and a carboxaldehyde group at the 8-position of the imidazo[1,2-a]pyridine core offers a unique combination of electronic properties and reactive handles for synthetic diversification. The bromine atom can enhance biological activity through halogen bonding and by influencing the overall lipophilicity, while the aldehyde functionality serves as a versatile precursor for the synthesis of a wide array of derivatives, including Schiff bases, oximes, and carboxamides.[2][3]

Comparative Analysis of Biological Activities

This guide will focus on two key areas where imidazo[1,2-a]pyridine derivatives have shown significant promise: anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Substitution and Selectivity

The imidazo[1,2-a]pyridine nucleus is a well-established pharmacophore in oncology research.[1] Derivatives have been shown to inhibit various cancer cell lines, and the introduction of a bromo substituent can further enhance this activity.[2] While a comprehensive library of this compound derivatives is still an emerging area of investigation, we can infer potential activities by examining related structures.

Key Insights from Related Compounds:

  • Substitution at the Aldehyde: The conversion of the 8-carboxaldehyde to other functional groups, such as carboxamides, is a critical step in modulating anticancer activity. For instance, imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of inhibitors against Mycobacterium tuberculosis, suggesting that this functionalization can lead to potent and selective biological activity.[4]

  • Aromatic and Heterocyclic Adducts: The condensation of the 8-carboxaldehyde with various aromatic and heterocyclic amines to form Schiff bases is a common strategy to expand the chemical space and biological targets. The nature of the appended ring system significantly influences the cytotoxic profile.

  • Mechanism of Action: Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects through mechanisms such as the inhibition of the Wnt/β-catenin signaling pathway and induction of apoptosis.[5][6] For example, studies on other imidazo[1,2-a]pyridines have shown that they can cause cell cycle arrest and increase the levels of pro-apoptotic proteins like p53 and p21.[6]

Illustrative Data from Imidazo[1,2-a]Pyridine Derivatives:

To provide a quantitative perspective, the following table summarizes the anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. It is important to note that these are not direct derivatives of this compound but serve to illustrate the potential of the scaffold.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybridsA549 (Lung)2.8 ± 0.02[7]
Imidazo[1,2-a]pyridine derivativesHep-2, MCF-7, A37511[8]
Imidazo[1,2-a]pyridine derivativesHepG213[8]
Novel Imidazo[1,2-a]pyridine compounds (IP-5, IP-6)HCC1937 (Breast)45, 47.7[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of test compounds incubation1->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at ~570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity: Targeting Microbial Pathogens

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as antimicrobial agents, with notable activity against bacteria and fungi.[9][10] The bromo-substitution can play a crucial role in enhancing the antimicrobial potency.

Key Insights from Related Compounds:

  • Antitubercular Prowess: A significant body of research highlights the efficacy of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][4] Imidazo[1,2-a]pyridine-8-carboxamides, in particular, have emerged as a promising new class of antitubercular agents.[4]

  • Antibacterial Spectrum: Various derivatives have been tested against a range of Gram-positive and Gram-negative bacteria. The specific substitutions on the imidazo[1,2-a]pyridine ring determine the spectrum of activity.

  • Antifungal Activity: Certain imidazo[1,2-a]pyrimidine derivatives, a closely related scaffold, have shown potential as antifungal agents, suggesting that the broader class of imidazo-azines is a fertile ground for the discovery of new antimycotics.[11]

Illustrative Data from Imidazo[1,2-a]Pyridine Derivatives:

The following table presents the antimicrobial activity of representative imidazo[1,2-a]pyridine derivatives.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine derivatives with Imidazo[2,1-b][2][4][12]thiadiazoleStaphylococcus aureus0.5[10]
Pyridine derivatives with Imidazo[2,1-b][2][4][12]thiadiazoleCandida albicans (ATCC 9763)8[10]
Imidazo[1,2-a]pyridine-8-carboxamidesMycobacterium tuberculosis0.05–1.5 (µM)[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Assay cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis serial_dilution Perform serial dilutions of the test compound in a 96-well plate bacterial_inoculum Prepare a standardized bacterial inoculum add_inoculum Add bacterial inoculum to each well bacterial_inoculum->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation visual_inspection Visually inspect for turbidity (bacterial growth) determine_mic MIC is the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR observations from related compounds suggest the following:

  • Position of Substituents: The nature and position of substituents on the imidazo[1,2-a]pyridine ring are critical. The 2-bromo and 8-carboxaldehyde groups provide a foundation for further chemical modifications that can fine-tune the biological activity.

  • Lipophilicity and Electronic Effects: The bromo-substituent increases lipophilicity, which can enhance cell membrane permeability. The electronic nature of the substituents on any appended aromatic rings (electron-donating vs. electron-withdrawing) can significantly impact the binding affinity to biological targets.

  • Stereochemistry and Conformation: For more complex derivatives, the three-dimensional arrangement of atoms can play a crucial role in receptor binding and biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This would involve the derivatization of the 8-carboxaldehyde into a variety of functional groups and the introduction of diverse substituents on any appended aromatic or heterocyclic rings. Such studies will be instrumental in elucidating more precise SAR and identifying lead compounds for further development as novel therapeutic agents.

References

A Comparative Guide to the Synthesis and Experimental Validation of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and cross-validation of experimental data for 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. We will objectively compare synthetic routes, detail rigorous characterization protocols, and contrast its properties with a structurally significant isomer to provide researchers, scientists, and drug development professionals with a validated framework for its use.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, forming the core of numerous commercial drugs like Zolpidem and Alpidem.[1][2] Its derivatives are widely explored as potent kinase inhibitors and therapeutic agents for a range of diseases.[3][4] The title compound, this compound, is particularly valuable due to its dual functionality. The aldehyde at the 8-position serves as a reactive handle for forming imines, alcohols, or alkenes, while the bromine atom at the 2-position is primed for functionalization via metal-catalyzed cross-coupling reactions, enabling rapid library synthesis.[5][6] This guide establishes a robust methodology for validating its synthesis and experimental data, ensuring reproducibility and reliability in drug discovery pipelines.

Part 1: Synthesis and Cross-Validation of Production Routes

The reliability of any experimental data begins with a reproducible and well-characterized synthesis. Here, we compare a classical condensation reaction with a modern transition-metal-free approach.

Primary Synthetic Route: Modified Tschitschibabin Reaction

This route adapts the classical condensation of a 2-aminopyridine with an α-halocarbonyl compound, a foundational method for this scaffold.[7] We begin with 2-aminonicotinaldehyde, which possesses the required aldehyde at the correct position.

Experimental Protocol:

  • Step 1: Cyclization.

    • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq, 50% solution in water).

    • Reflux the mixture for 6-8 hours, monitoring by TLC until the starting material is consumed.

    • Causality: The initial step involves the formation of an N-alkylated intermediate from the pyridine ring nitrogen and chloroacetaldehyde, which then undergoes intramolecular condensation between the amino group and the aldehyde of the second molecule, followed by aromatization to form the imidazo[1,2-a]pyridine-8-carboxaldehyde core.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 2: Regioselective Bromination.

    • Dissolve the crude imidazo[1,2-a]pyridine-8-carboxaldehyde (1.0 eq) in glacial acetic acid.

    • Slowly add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Causality: The C2 position of the imidazo[1,2-a]pyridine ring is electron-rich and sterically accessible, making it susceptible to electrophilic substitution by the bromine cation generated from NBS.

    • Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash with cold water and dry to yield the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Trustworthiness: This two-step process with purification at the end ensures that the final product is free from uncyclized starting material and over-brominated side products.

Alternative Synthetic Route: Transition-Metal-Free Annulation

Recent advances in heterocyclic chemistry focus on minimizing the use of metal catalysts for greener and more cost-effective syntheses.[8] This route utilizes an annulation reaction between a 2-aminopyridine and an α-bromocinnamaldehyde derivative under thermal conditions.

Experimental Protocol:

  • Reaction Setup:

    • In a sealed tube, combine 2-amino-3-formylpyridine (1.0 eq) and a suitable α-bromoenal (1.1 eq) in DMF (0.1 M).

    • Causality: This method proceeds via a cascade of reactions, likely starting with a Michael addition of the pyridine nitrogen onto the electron-deficient alkene, followed by an intramolecular cyclization and elimination sequence to form the fused heterocyclic system.

    • Heat the mixture at 100°C for 10-12 hours under an oxygen atmosphere (1 atm).[8]

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the target compound.

    • Trustworthiness: The one-pot nature of this reaction simplifies the procedure, but requires careful chromatographic purification to separate the product from potential polymeric byproducts.

Comparative Analysis of Synthetic Routes
ParameterRoute 1.1: Modified TschitschibabinRoute 1.2: Metal-Free AnnulationRationale & Field Insights
Overall Yield Moderate (~50-65%)Good (~70-80%)The annulation route often provides higher yields by avoiding intermediate isolation.[8]
Purity (Post-Column) High (>98%)High (>98%)Both methods can yield high-purity material, essential for downstream applications.
Reaction Conditions Two steps, reflux & RTOne pot, high temperature (100°C)The Tschitschibabin approach is milder but requires more handling. The annulation is simpler but energy-intensive.
Reagent Accessibility High (NBS, Chloroacetaldehyde)Moderate (α-bromoenals may require synthesis)Accessibility of starting materials is a key consideration for scalability.
Scalability Readily scalablePotentially limited by heat transferClassical methods are often easier to scale up in standard laboratory equipment.

Part 2: Physicochemical Characterization & Data Cross-Validation

Confirming the identity and purity of the target compound is non-negotiable. We advocate for a cross-validation approach where experimental data is compared against both theoretical values and the data from a known, closely related isomer.

The Comparative Isomer: 2-Bromoimidazo[1,2-a]pyridine-3-carboxaldehyde

The positional isomer, 2-bromoimidazo[1,2-a]pyridine-3-carboxaldehyde, serves as an excellent tool for cross-validation. The shift of the aldehyde from the pyridine ring (C8) to the imidazole ring (C3) significantly alters the electronic environment and, consequently, the spectroscopic signature of the molecule. This comparison helps to unambiguously confirm the regiochemistry of the synthesis.

Standard Characterization Protocol

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Self-Validation: The presence of a singlet peak for the aldehyde proton (δ 9.9-10.1 ppm) and the characteristic aromatic proton splitting patterns are primary indicators of success. The absence of starting material signals confirms reaction completion.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.

    • Self-Validation: The observed monoisotopic mass should match the calculated mass for [M+H]⁺ (C₈H₆BrN₂O⁺) within a 5 ppm error margin. The characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) must be present.

  • Infrared (IR) Spectroscopy:

    • Analyze the solid sample using an FT-IR spectrometer with an ATR accessory.

    • Self-Validation: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aromatic aldehyde C=O stretch.

Spectroscopic Data Cross-Validation

The following table summarizes the expected spectroscopic data for the target compound and its C3-aldehyde isomer, allowing for direct comparison and validation of experimental results.

Spectroscopic FeatureThis compound (Target)2-Bromoimidazo[1,2-a]pyridine-3-carboxaldehyde (Isomer)Rationale for Difference
¹H NMR: Aldehyde Proton (δ) ~10.0 ppm~9.9 ppm[9]The aldehyde at C8 is directly attached to the pyridine ring, which may deshield it slightly more than the C3 position on the imidazole ring.
¹H NMR: C3-H Proton (δ) ~7.8 ppm (singlet)N/A (position is substituted)The presence of a singlet in this region is a key marker for the 8-carboxaldehyde isomer.
¹H NMR: C5-H Proton (δ) ~9.5 ppm (doublet)~9.4 ppm (doublet)The C5 proton is adjacent to the bridgehead nitrogen and is typically the most downfield aromatic proton.
¹³C NMR: Carbonyl Carbon (δ) ~185 ppm~179-180 ppm[8]The electronic environment of the pyridine ring (C8) versus the imidazole ring (C3) causes a noticeable shift in the carbonyl carbon resonance.
HRMS (ESI-TOF) [M+H]⁺ Calc: 224.9658; Found: 224.96xxCalc: 224.9658; Found: 224.96xxBoth isomers have the same molecular formula and will show identical mass and bromine isotopic patterns.[10][11]
IR: C=O Stretch (cm⁻¹) ~1690 cm⁻¹~1675 cm⁻¹Conjugation effects differ slightly between the two positions, leading to a small but measurable shift in the carbonyl stretching frequency.

Part 3: Visualization of Workflows

Visual diagrams are essential for clarifying complex synthetic and analytical processes. The following workflows are rendered using Graphviz and adhere to the specified formatting guidelines.

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Route 1.1: Modified Tschitschibabin A 2-Aminonicotinaldehyde B Chloroacetaldehyde, EtOH, Reflux C Imidazo[1,2-a]pyridine-8-carboxaldehyde A->C Step 1: Cyclization D NBS, Acetic Acid E This compound C->E Step 2: Bromination

Caption: Synthetic pathway via the modified Tschitschibabin reaction.

Diagram 2: Experimental Cross-Validation Workflow

G cluster_1 Validation Protocol start Purified Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr hrms HRMS (ESI-TOF) start->hrms ir FT-IR Spectroscopy start->ir data Experimental Data Set nmr->data hrms->data ir->data compare Comparative Analysis data->compare final Validated Structure & Purity compare->final lit Literature & Isomer Data (e.g., 3-CHO isomer) lit->compare

Caption: Workflow for the spectroscopic cross-validation of the final product.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde is a key heterocyclic building block in medicinal chemistry. Its fused ring system is a privileged scaffold found in numerous compounds investigated for diverse therapeutic activities.[1][2][3] As a synthetic intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, side-products, or isomers can lead to downstream reaction failures, the formation of toxic impurities, and significant regulatory hurdles.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will move beyond rote protocols to explain the scientific rationale behind method development choices, offering a framework for creating a self-validating system of analysis suitable for researchers, scientists, and drug development professionals.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

The structure of this compound—featuring a polar aldehyde group, basic nitrogen atoms, and a hydrophobic bicyclic aromatic system—makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more hydrophobic molecules being retained longer on the column.[4]

The basic nitrogens in the imidazopyridine ring are particularly important.[5] At neutral or high pH, these sites can be unprotonated, potentially leading to undesirable interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing). Therefore, controlling the mobile phase pH, typically by using an acidic modifier, is crucial for achieving sharp, symmetrical peaks and reproducible retention times.[5]

Experimental Workflow for Purity Assessment

The overall process from receiving a synthesized batch to generating a final purity report follows a structured workflow. This ensures that each step is controlled, and the final data is reliable and reproducible.

G cluster_0 Phase 1: Sample & System Preparation cluster_1 Phase 2: Chromatographic Analysis cluster_2 Phase 3: Data Processing & Reporting A Synthesized Product Batch B Prepare Sample Solution (e.g., 1 mg/mL in Diluent) A->B E Inject Sample onto HPLC Column B->E Load into Autosampler C Prepare Mobile Phases (Aqueous & Organic) D Equilibrate HPLC System F Gradient Elution & Separation E->F G UV/PDA Detection F->G H Integrate Chromatogram Peaks G->H Raw Data I Calculate % Purity (Area Normalization) H->I J Generate Purity Report I->J G cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Robustness A HPLC Method Validation As per ICH Q2(R1) B Specificity Differentiates analyte from impurities, degradants, and matrix components C Linearity & Range Proportional response to concentration across a defined range D Accuracy Closeness of test results to the true value (recovery studies) E Precision Repeatability (intra-assay) & Intermediate Precision (inter-assay) F LOD & LOQ Limit of Detection & Limit of Quantitation G Robustness Resilience to small, deliberate variations in method parameters

References

A Senior Application Scientist's Guide to 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde and its Heterocyclic Aldehyde Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the biological activity of the target molecules. Among the myriad of choices, heterocyclic aldehydes serve as versatile building blocks, offering a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth comparative analysis of 2-Bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, a privileged scaffold in modern medicinal chemistry, with other seminal heterocyclic aldehydes: pyridine-2-carboxaldehyde, quinoline-2-carboxaldehyde, and benzimidazole-2-carboxaldehyde.

This document is structured to provide not just a side-by-side comparison of properties but to delve into the nuanced differences in reactivity and synthetic utility, supported by experimental data and detailed protocols. Our objective is to equip the reader with the necessary insights to make informed decisions in their research endeavors.

Introduction: The Strategic Importance of Heterocyclic Aldehydes

Heterocyclic aldehydes are cornerstones in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including but not limited to, nucleophilic additions, reductive aminations, Wittig reactions, and various condensation reactions. The nature of the heterocyclic core, however, dictates the electronic and steric environment of the aldehyde group, thereby influencing its reactivity and the physicochemical properties of the resulting derivatives.

The imidazo[1,2-a]pyridine scaffold, in particular, has garnered significant attention due to its prevalence in a wide range of biologically active compounds, including anxiolytics, kinase inhibitors, and anti-cancer agents.[1] The introduction of a bromine atom at the 2-position and an aldehyde at the 8-position of this fused heterocyclic system, as in This compound (1) , offers orthogonal synthetic handles for further molecular elaboration, making it a highly valuable intermediate.

This guide will dissect the chemical personality of 1 and compare it with three other widely utilized heterocyclic aldehydes: pyridine-2-carboxaldehyde (2) , a fundamental building block; quinoline-2-carboxaldehyde (3) , a more extended aromatic system; and benzimidazole-2-carboxaldehyde (4) , a key scaffold in medicinal chemistry.

Comparative Synthesis of Heterocyclic Aldehydes

The accessibility of a building block is a paramount consideration in any synthetic campaign. Here, we compare the common synthetic routes to our four aldehydes of interest.

Synthesis of this compound (1)

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the specific case of 1 , a multi-step synthesis is typically required, often starting from a substituted 2-aminopyridine.

Conceptual Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Core Scaffold Formation cluster_2 Functional Group Interconversion A Substituted 2-Aminopyridine C Cyclocondensation A->C B α-Halo-β-dicarbonyl B->C D Imidazo[1,2-a]pyridine Core C->D E Bromination D->E F Formylation E->F G This compound (1) F->G

Caption: A generalized synthetic pathway to the target molecule.

A plausible synthetic route involves the initial formation of the imidazo[1,2-a]pyridine core, followed by sequential bromination and formylation. The precise order of these functionalization steps can vary and requires careful optimization.

Synthesis of Pyridine-2-carboxaldehyde (2)

Pyridine-2-carboxaldehyde is a commercially available and relatively inexpensive starting material. Its synthesis is well-established and typically involves the oxidation of 2-methylpyridine (α-picoline).

Experimental Protocol: Oxidation of 2-Methylpyridine

  • To a solution of 2-methylpyridine (1.0 eq.) in a suitable solvent (e.g., acetic acid or dioxane), add an oxidizing agent such as selenium dioxide (SeO₂) (1.1 eq.). The choice of oxidant is critical to avoid over-oxidation to the corresponding carboxylic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the selenium by-products by filtration.

  • The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford pyridine-2-carboxaldehyde.

Synthesis of Quinoline-2-carboxaldehyde (3)

Similar to its pyridine counterpart, quinoline-2-carboxaldehyde can be prepared by the oxidation of 2-methylquinoline (quinaldine).

Synthesis of Benzimidazole-2-carboxaldehyde (4)

The synthesis of benzimidazole-2-carboxaldehyde typically starts from o-phenylenediamine. A common method is the condensation with a glyoxal equivalent or a two-carbon synthon that can be subsequently oxidized.

Experimental Protocol: Synthesis from o-Phenylenediamine

  • Condense o-phenylenediamine (1.0 eq.) with glyoxylic acid (1.0 eq.) in a suitable solvent like ethanol.

  • The resulting intermediate is then oxidized without isolation using an oxidizing agent like manganese dioxide (MnO₂) or air in the presence of a catalyst.

  • The reaction mixture is filtered to remove the oxidant and any inorganic by-products.

  • The filtrate is concentrated, and the crude product is purified by recrystallization or column chromatography.

Comparative Reactivity in Key Transformations

The electronic nature of the heterocyclic ring system profoundly influences the electrophilicity of the aldehyde's carbonyl carbon. This, in turn, dictates its reactivity towards nucleophiles.

General Reactivity Trend:

Based on the electron-withdrawing or -donating nature of the heterocyclic systems, a general trend in the reactivity of the aldehyde group towards nucleophilic attack can be predicted:

Pyridine-2-carboxaldehyde (2) ≈ Quinoline-2-carboxaldehyde (3) > this compound (1) > Benzimidazole-2-carboxaldehyde (4)

This predicted trend is based on the following rationale:

  • Pyridine and Quinoline Rings: The nitrogen atom in these systems is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making them highly reactive.

  • Imidazo[1,2-a]pyridine Ring: This fused ring system is more electron-rich compared to pyridine due to the imidazole moiety. However, the presence of the electron-withdrawing bromine atom at the 2-position will modulate this effect.

  • Benzimidazole Ring: The benzimidazole ring system is generally electron-rich, which can decrease the electrophilicity of the carbonyl carbon at the 2-position.

Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds from aldehydes. The reactivity of the aldehyde is a key factor in determining the reaction efficiency and yield.

AldehydeRepresentative Wittig Reaction YieldReference
Pyridine-2-carboxaldehyde (2) High[2]
Quinoline-2-carboxaldehyde (3) Good to HighNot explicitly found in a comparative study
Benzimidazole-2-carboxaldehyde (4) Moderate to Good[3]
This compound (1) Data not available in comparative studies-

While direct comparative data is scarce, the general principles of aldehyde reactivity suggest that pyridine-2-carboxaldehyde and quinoline-2-carboxaldehyde would exhibit higher reactivity in Wittig reactions compared to the more electron-rich benzimidazole-2-carboxaldehyde. The reactivity of this compound is expected to be moderate, influenced by the competing electronic effects of the imidazo[1,2-a]pyridine core and the bromo substituent.

Illustrative Wittig Reaction Workflow

G A Phosphonium Salt C Phosphorus Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E Oxaphosphetane Intermediate C->E [2+2] Cycloaddition D Heterocyclic Aldehyde D->E F Alkene Product E->F Decomposition G Triphenylphosphine Oxide E->G

Caption: General mechanism of the Wittig reaction.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl group, forming a secondary or tertiary alcohol upon workup. The reactivity follows a similar trend to the Wittig reaction.

AldehydeExpected Reactivity with Grignard Reagents
Pyridine-2-carboxaldehyde (2) High
Quinoline-2-carboxaldehyde (3) High
Benzimidazole-2-carboxaldehyde (4) Moderate
This compound (1) Moderate to High

A crucial consideration for Grignard reactions with nitrogen-containing heterocycles is the potential for side reactions, such as coordination of the Grignard reagent to the nitrogen atom, which can deactivate the reagent. This is particularly relevant for pyridine and quinoline derivatives.

Suzuki Coupling (for Brominated Aldehyde 1)

A unique feature of This compound (1) is the presence of a bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1] This allows for the introduction of aryl or heteroaryl substituents at the 2-position, a transformation not readily achievable with the other aldehydes in this comparison.

Experimental Protocol: Suzuki Coupling of 1

  • To a degassed mixture of this compound (1) (1.0 eq.), an appropriate boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃ or K₂CO₃) (2.0 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 2-aryl-imidazo[1,2-a]pyridine-8-carboxaldehyde.

Spectroscopic Properties: A Comparative Overview

The spectroscopic signatures of these aldehydes provide valuable information for their identification and characterization.

Compound¹H NMR (δ, ppm) - Aldehyde Proton¹³C NMR (δ, ppm) - Carbonyl CarbonIR (cm⁻¹) - C=O Stretch
Pyridine-2-carboxaldehyde (2) ~10.1~193~1700
Quinoline-2-carboxaldehyde (3) ~10.2~194~1705
Benzimidazole-2-carboxaldehyde (4) ~9.9~185~1685
This compound (1) ~10.0~188~1690

(Note: The exact chemical shifts and stretching frequencies can vary depending on the solvent and other experimental conditions.)

Key Spectroscopic Observations:

  • The aldehyde proton in pyridine-2-carboxaldehyde and quinoline-2-carboxaldehyde resonates at a lower field compared to benzimidazole-2-carboxaldehyde, consistent with the higher electrophilicity of the carbonyl carbon in the former.

  • The carbonyl carbon chemical shift in the ¹³C NMR spectrum follows a similar trend, with the more deshielded carbons belonging to the more reactive aldehydes.

  • The C=O stretching frequency in the IR spectrum is also indicative of the carbonyl bond's character. A higher frequency generally corresponds to a more double-bond character and a more reactive carbonyl group.

Applications in Medicinal Chemistry and Materials Science

The choice of heterocyclic aldehyde has significant implications for the biological activity and material properties of the resulting derivatives.

  • This compound (1) and its derivatives are extensively used in the synthesis of kinase inhibitors and anxiolytic agents.[1] The ability to functionalize both the 2- and 8-positions allows for the creation of diverse chemical libraries for drug discovery. Furthermore, the conjugated aromatic framework makes them suitable for the development of fluorescent probes and optoelectronic materials.[1]

  • Pyridine-2-carboxaldehyde (2) is a precursor to a wide range of pharmaceuticals and is a key component in the synthesis of ligands for coordination chemistry.

  • Quinoline-2-carboxaldehyde (3) derivatives have shown a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.

  • Benzimidazole-2-carboxaldehyde (4) is a cornerstone in the development of anthelmintics, proton pump inhibitors, and other therapeutic agents.

Conclusion: Selecting the Right Tool for the Job

The comparative analysis of this compound with pyridine-2-carboxaldehyde, quinoline-2-carboxaldehyde, and benzimidazole-2-carboxaldehyde reveals a fascinating interplay of electronic and steric effects that govern their reactivity and synthetic utility.

  • For applications requiring high reactivity in nucleophilic additions, pyridine-2-carboxaldehyde and quinoline-2-carboxaldehyde are excellent choices.

  • When seeking to build molecules with the privileged benzimidazole core, benzimidazole-2-carboxaldehyde is the go-to starting material, albeit with potentially lower reactivity.

  • This compound stands out for its dual functionality, offering a moderately reactive aldehyde for traditional transformations and a bromine atom for modern cross-coupling chemistries. This unique combination makes it an exceptionally powerful building block for the synthesis of complex, multi-functionalized molecules, particularly in the realm of medicinal chemistry.

Ultimately, the selection of the most appropriate heterocyclic aldehyde will depend on the specific synthetic goals and the desired properties of the final product. This guide has aimed to provide the foundational knowledge and practical insights to aid in that critical decision-making process.

References

A Comparative Guide to the Efficient Synthesis of Bromo-Substituted Imidazo[1,2-a]pyridine Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of bromo and carboxaldehyde functionalities to this scaffold provides valuable handles for further chemical modifications, making these derivatives highly sought-after building blocks in drug discovery. This guide provides a comparative analysis of synthetic methodologies for a representative molecule, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, offering insights into the efficiency and practicality of different approaches. While the initial interest was in 2-bromoimidazo[1,2-a]pyridine-8-carboxaldehyde, the available literature provides a more robust dataset for a comparative study of the 6-bromo-3-carboxaldehyde isomer, the principles of which are broadly applicable across the synthesis of related structures.

Overview of Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The introduction of a carboxaldehyde group can be achieved either by using a formyl-containing building block during the cyclization or by formylation of the pre-formed imidazo[1,2-a]pyridine ring system. This guide will focus on the former strategy, comparing two distinct heating methods for the synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Comparative Analysis of Synthesis Methods for 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

The primary synthetic route to 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde involves the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde. We will compare the efficiency of this reaction under conventional heating and microwave irradiation.

Method 1: Conventional Heating

This classical approach utilizes standard laboratory equipment and involves heating the reaction mixture at reflux for an extended period.

  • Reaction Principle : The synthesis proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by 2-bromomalonaldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.

  • Performance : This method provides a moderate yield of the desired product. The prolonged reaction time is a significant drawback, potentially leading to the formation of impurities and increased energy consumption.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions.[1]

  • Reaction Principle : The underlying chemical transformation is the same as in the conventional method. However, microwave irradiation directly heats the polar solvent and reactants, leading to a rapid increase in temperature and a significant reduction in reaction time.[2]

  • Performance : This method offers a substantial improvement in both reaction time and yield compared to conventional heating.[3] The reaction is completed in minutes rather than hours, and the yield is significantly higher.[1][3] This makes it an attractive option for rapid lead optimization and library synthesis.

Data Summary

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-Assisted Synthesis
Starting Materials 2-Amino-5-bromopyridine, 2-Bromomalonaldehyde2-Amino-5-bromopyridine, 2-Bromomalonaldehyde
Solvent AcetonitrileEthanol/Water (1:1)
Temperature Reflux110 °C
Reaction Time 2 hours10 minutes
Yield 53%[3]80%[3]
Heating Method Oil bath/heating mantleMicrowave reactor

Experimental Protocols

Method 1: Conventional Heating Protocol
  • To a solution of 2-amino-5-bromopyridine (5.00 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.[3]

Method 2: Microwave-Assisted Synthesis Protocol
  • In a pressure-rated microwave vial, dissolve 2-amino-5-bromopyridine (0.208 g, 1.2 mmol) and 2-bromomalonaldehyde (0.272 g, 1.8 mmol) in a 1:1 mixture of ethanol and water (2 mL total volume).

  • Equip the vial with a magnetic stir bar.

  • Purge the mixture with argon.

  • Place the vial in a microwave reactor and irradiate at 110 °C for 10 minutes (initial power 150 W).

  • After the reaction, cool the vial to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Neutralize the residue with triethylamine and dilute with dichloromethane.

  • Adsorb the crude product onto silica gel.

  • Purify by column chromatography using a dichloromethane/acetone gradient to yield the final product as a yellow powder.[3]

Visualization

Synthesis_of_6_Bromoimidazo_1_2_a_pyridine_3_carbaldehyde cluster_reactants Reactants cluster_product Product 2_amino_5_bromopyridine 2-Amino-5-bromopyridine product 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 2_amino_5_bromopyridine->product + 2_bromomalonaldehyde 2-Bromomalonaldehyde 2_bromomalonaldehyde->product

Caption: General reaction scheme for the synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde.

Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis A1 Mix Reactants in Acetonitrile A2 Reflux for 2 Hours A1->A2 A3 Work-up and Purification A2->A3 A4 Yield: 53% A3->A4 B1 Mix Reactants in EtOH/Water B2 Microwave Irradiation for 10 Minutes B1->B2 B3 Work-up and Purification B2->B3 B4 Yield: 80% B3->B4

Caption: Workflow comparison of conventional vs. microwave-assisted synthesis.

Discussion and Conclusion

The synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde via the condensation of 2-amino-5-bromopyridine and 2-bromomalonaldehyde is significantly more efficient when conducted under microwave irradiation compared to conventional heating. The microwave-assisted method offers a dramatic reduction in reaction time from 2 hours to just 10 minutes, along with a substantial increase in yield from 53% to 80%.[3]

For research and development settings where rapid synthesis of analogues for structure-activity relationship (SAR) studies is crucial, the microwave-assisted approach is clearly superior. It allows for faster iteration and exploration of chemical space. For larger-scale synthesis, the scalability of microwave reactors would need to be considered, and the conventional heating method, despite its lower efficiency, might be more readily implemented without specialized equipment.

The principles demonstrated in this comparison can be extrapolated to the synthesis of other isomers, including the originally requested this compound. The choice of starting materials, such as 2-amino-3-bromopyridine, and appropriate formylating agents would be key to accessing these alternative structures. Further investigation into direct formylation methods, such as the Vilsmeier-Haack reaction, on the 8-bromoimidazo[1,2-a]pyridine core could also provide a viable, alternative synthetic route.[4][5]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromoimidazo[1,2-A]pyridine-8-carboxaldehyde is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, field-tested safety and handling protocols for this compound. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces a culture of safety and scientific integrity. The information is synthesized from authoritative sources and the established toxicological profiles of analogous chemical structures.

Hazard Assessment: Understanding the Molecule

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its primary risks by analyzing its structural components: the imidazopyridine core, the bromine substituent, and the aldehyde functional group. A Safety Data Sheet (SDS) for the closely related isomer, 8-Bromo-imidazo[1,2-a]pyridine-2-carboxaldehyde, provides a critical baseline for our assessment.[1]

The primary hazards are associated with direct contact and inhalation. The aldehyde group is a known irritant, and heterocyclic aromatic compounds can pose long-term health risks. Therefore, we must assume the compound is, at a minimum, a skin, eye, and respiratory tract irritant.

Potential HazardAffected Organ SystemRationale & Authoritative Source
Acute Toxicity / Irritation Skin, Eyes, Respiratory SystemAldehyde groups are known irritants. The SDS for a structural isomer indicates the need to avoid contact with skin and eyes and to prevent dust and aerosol formation.[1][2]
Allergic Sensitization Skin, Respiratory SystemAldehydes can be sensitizers, potentially causing an allergic reaction upon repeated exposure.[3][4]
Chronic Toxicity To be determinedHalogenated aromatic compounds can have complex toxicological profiles; long-term exposure should be minimized.[5]
Environmental Hazard Aquatic EcosystemsBrominated organic compounds can be toxic to aquatic life and must be disposed of as hazardous waste to prevent environmental release.[3]

The Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's properties. The following is the minimum required PPE for handling this compound in a laboratory setting.

Primary Barriers: Hand and Body Protection
  • Hand Protection : Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a broad range of chemicals, but it's crucial to remember that no glove material is impervious forever.[6] Causality : The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier in case of a tear or degradation of the outer layer. Always inspect gloves for any signs of degradation before and during use.

  • Body Protection : A flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned, is mandatory.[6] Long pants and closed-toe shoes that cover the entire foot are also required.[6] Causality : This ensures maximum skin coverage. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire or chemical splash, exacerbating injuries.

Secondary Barriers: Eye, Face, and Respiratory Protection
  • Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are required whenever the chemical is handled.[6] When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a face shield must be worn in addition to goggles.[7] Causality : Goggles provide a seal around the eyes to protect against splashes, while a face shield protects the rest of the face.

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls like a fume hood are not feasible or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[9] Use of a respirator requires prior medical evaluation and fit-testing as per OSHA guidelines.[6][10]

The following diagram outlines the decision-making process for PPE selection and subsequent decontamination.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal cluster_decon PPE Decontamination & Removal start Start: Handling Task Identified hazard_assessment Perform Hazard Assessment (Review SDS & SOP) start->hazard_assessment fume_hood Is Chemical Fume Hood Available & Certified? hazard_assessment->fume_hood ppe_base Don Base PPE: - Lab Coat (FR/Cotton) - Closed-Toe Shoes - Long Pants fume_hood->ppe_base Yes conduct_work_resp Work Cannot Proceed Without Engineering Controls. Consult EHS. fume_hood->conduct_work_resp No ppe_eyes Don Eye Protection: - Chemical Splash Goggles ppe_base->ppe_eyes ppe_gloves Don Hand Protection: - Double Nitrile Gloves ppe_eyes->ppe_gloves ppe_face Splash Hazard? (e.g., large volume transfer) ppe_gloves->ppe_face add_faceshield Add Face Shield over Goggles ppe_face->add_faceshield Yes conduct_work Conduct Work in Fume Hood ppe_face->conduct_work No add_faceshield->conduct_work decontaminate Decontaminate Workspace conduct_work->decontaminate dispose_waste Segregate & Dispose Waste (Halogenated Organics) decontaminate->dispose_waste remove_outer_gloves Remove Outer Gloves dispose_waste->remove_outer_gloves remove_faceshield Remove Face Shield (if used) remove_outer_gloves->remove_faceshield remove_coat Remove Lab Coat remove_faceshield->remove_coat remove_goggles Remove Goggles remove_coat->remove_goggles remove_inner_gloves Remove Inner Gloves remove_goggles->remove_inner_gloves wash_hands Wash Hands Thoroughly remove_inner_gloves->wash_hands end End wash_hands->end

Caption: PPE Selection and Decontamination Workflow.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for safety.

Pre-Handling Checklist
  • Verify Engineering Controls : Ensure the chemical fume hood is operational and the certification is current.

  • Assemble Materials : Gather all necessary equipment (spatulas, glassware, weigh paper) and place it within the fume hood to minimize movement in and out of the containment area.

  • Prepare for Emergencies : Locate the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE : Put on all required PPE as described in Section 2 before approaching the chemical storage area.

Handling Protocol: Weighing and Solution Preparation
  • Transport : Transport the chemical container in a secondary, shatter-proof container from storage to the fume hood.

  • Dispensing : Perform all manipulations, including weighing and dispensing the solid, deep within the chemical fume hood. Causality : This prevents the escape of fine powder into the laboratory environment, which would pose an inhalation hazard.

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Cleanup : Immediately after dispensing, clean any residual powder from the spatula and weighing area using a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth as hazardous waste.

Disposal Plan
  • Chemical Waste : All waste containing this compound, including solutions and reaction mixtures, must be disposed of in a designated "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[5]

  • Contaminated PPE : Disposable items such as gloves, bench paper, and weigh boats that come into contact with the chemical must be collected in a sealed bag and placed in a solid hazardous waste container.[14]

  • Empty Containers : The original chemical container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

By integrating these expert-driven protocols into your daily workflow, you build a robust framework of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.